QWF Peptide
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZOHFAASQHWER-YPKYBTACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155075 | |
| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126088-82-2 | |
| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
QWF Peptide: A Technical Guide to its Mechanism of Action as a Dual Antagonist of NK-1R and MRGPRX2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide QWF has emerged as a significant pharmacological tool due to its dual antagonistic activity against two key receptors involved in neuroinflammation and allergic responses: the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). This technical guide provides an in-depth overview of the mechanism of action of the QWF peptide, detailing its molecular interactions, downstream signaling pathways, and its effects in both in vitro and in vivo models. The information is compiled from various scientific sources to support further research and drug development endeavors.
Introduction
Substance P, a neuropeptide of the tachykinin family, is a potent mediator of pain transmission, inflammation, and smooth muscle contraction through its high-affinity binding to the NK-1R.[1][2] Independently, MRGPRX2 has been identified as a key receptor on mast cells responsible for IgE-independent degranulation in response to a variety of stimuli, including certain neuropeptides like SP and various drugs, leading to pseudo-allergic reactions.[3] The this compound, a synthetic tripeptide, has been demonstrated to effectively antagonize both of these receptors, positioning it as a valuable tool for dissecting the distinct and overlapping roles of NK-1R and MRGPRX2 in physiological and pathological processes.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₃N₅O₈ | [4] |
| Molecular Weight | 697.78 g/mol | [4] |
| Sequence | Gln-D-Trp(Formyl)-Phe | [4] |
| Modifications | N-terminal Boc, Phe-OBzl | [4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: Dual Antagonism
The this compound exerts its biological effects by competitively inhibiting the binding of endogenous ligands to both the NK-1R and MRGPRX2.
Antagonism of the Neurokinin-1 Receptor (NK-1R)
QWF acts as a potent antagonist of the NK-1R, thereby blocking the downstream signaling cascade initiated by Substance P. The binding of SP to NK-1R typically activates G-proteins Gq and Gs, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation, inflammation, and smooth muscle contraction. By blocking SP binding, QWF effectively inhibits these cellular responses.
Antagonism of the Mas-Related G-Protein Coupled Receptor X2 (MRGPRX2)
QWF also functions as an antagonist of MRGPRX2, a receptor primarily expressed on mast cells. Various secretagogues, including SP and compound 48/80, activate MRGPRX2, leading to mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase. The activation of MRGPRX2 involves Gαi and Gαq signaling pathways, resulting in the activation of Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. This culminates in an increase in intracellular calcium levels, a critical step for the fusion of granular membranes with the plasma membrane and subsequent degranulation. QWF inhibits the binding of these agonists to MRGPRX2, thereby preventing mast cell activation.
Quantitative Data
The inhibitory activity of the this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as an antagonist.
| Target | Agonist | Assay | IC50 Value | Reference |
| NK-1R | Substance P | Substance P-induced contraction of guinea pig trachea | 4.7 µM | [1] |
| NK-1R | Substance P | Antagonism of Substance P | 0.09 µM | [1] |
| MRGPRX2 | Substance P | Inhibition of SP binding | - | [4][5] |
| MRGPRX2 | Compound 48/80 | Inhibition of MRGPRX2 activation | - | [4][5] |
Note: Specific IC50 values for MRGPRX2 antagonism by QWF are not consistently reported in the initial search results, though its inhibitory action is well-documented.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of the this compound.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Cell Line: Human mast cell line LAD2.[6][7]
Protocol:
-
Cell Culture: Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).
-
Cell Preparation: Wash LAD2 cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 1x10⁵ cells/well in a 96-well plate.[7]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist (e.g., Substance P or Compound 48/80) to the wells and incubate for 30-40 minutes at 37°C to induce degranulation.[7]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cell pellet with a detergent (e.g., 0.1-1% Triton X-100) to determine the total cellular β-hexosaminidase content.[6][7]
-
Enzymatic Reaction: In a separate 96-well plate, mix the supernatant and lysate samples with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[6][8] Incubate for 60-90 minutes at 37°C.[6][8]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine).[8]
-
Data Acquisition: Measure the absorbance of the resulting yellow product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 6. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. abmgood.com [abmgood.com]
An In-depth Technical Guide to QWF Peptide's Antagonism of Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant antagonist of Substance P (SP). Its mechanism of action extends beyond the classical neurokinin-1 receptor (NK1R), encompassing the Mas-related G protein-coupled receptor X2 (MRGPRX2). This dual antagonism positions QWF as a valuable tool for investigating the multifaceted roles of Substance P in neurogenic inflammation, pain, itch, and pseudo-allergic reactions. This technical guide provides a comprehensive overview of the QWF peptide, including its antagonistic properties, the signaling pathways it modulates, and detailed protocols for its experimental evaluation.
Introduction
Substance P, an undecapeptide neurotransmitter of the tachykinin family, is a potent mediator of pain and inflammation. Its biological effects are primarily transduced through the G protein-coupled receptor (GPCR), NK1R. However, emerging research has revealed that Substance P also activates MRGPRX2, a receptor predominantly expressed on mast cells and sensory neurons, contributing to non-histaminergic itch and IgE-independent mast cell degranulation.[1][2][3]
The this compound has been identified as a competitive antagonist of Substance P at both NK1R and MRGPRX2.[1] This dual-target profile makes it a unique pharmacological tool to dissect the relative contributions of these two receptors in various physiological and pathological processes.
Quantitative Data on this compound Antagonism
The antagonistic potency of the this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview of its activity at different receptors and in different functional readouts.
| Assay Type | Receptor Target | Agonist | IC50 Value | Reference |
| Substance P Antagonism | Not Specified | Substance P | 90 µM | [2][4] |
| Substance P Antagonism | Not Specified | Substance P | 0.09 µM | [5][6] |
| SP-induced Contraction | Guinea Pig Trachea | Substance P | 4.7 µM | [5][6] |
| Mast Cell Degranulation | MRGPRX2 | Substance P | ~10 µM (estimated from graphical data) | [1] |
| Mast Cell Degranulation | MRGPRX2 | Compound 48/80 | ~10 µM (estimated from graphical data) | [1] |
| Mast Cell Degranulation | MRGPRX2 | Atracurium | ~10 µM (estimated from graphical data) | [1] |
| Mast Cell Degranulation | MRGPRX2 | Ciprofloxacin | ~10 µM (estimated from graphical data) | [1] |
Signaling Pathways
Substance P elicits its effects by activating distinct downstream signaling cascades upon binding to NK1R and MRGPRX2. QWF competitively inhibits the initial step of these pathways: the binding of Substance P to its receptors.
Substance P/NK1R Signaling Pathway
The binding of Substance P to the NK1R, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
Substance P/MRGPRX2 Signaling Pathway
MRGPRX2 activation by Substance P also primarily signals through Gq/11 proteins, leading to PLC activation and subsequent increases in intracellular calcium.[8] Additionally, MRGPRX2 signaling can involve Gi proteins, which inhibit adenylyl cyclase, and the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[2][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonistic activity of the this compound.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of QWF for the NK1R or MRGPRX2 by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Tyr⁸-Substance P) typically at or below its Kd.
-
A range of concentrations of unlabeled this compound.
-
Cell membrane preparation.
-
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of QWF to determine the IC50 value (the concentration of QWF that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of QWF to inhibit Substance P-induced increases in intracellular calcium concentration ([Ca²⁺]i).
Protocol:
-
Cell Preparation:
-
Plate cells expressing NK1R or MRGPRX2 (e.g., HEK293, CHO, or LAD2 cells) in a 96-well black, clear-bottom plate and culture overnight.[1]
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[1]
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.[1]
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80) and immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm). For Fluo-4, record emission at ~525 nm following excitation at ~488 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of emissions at the two wavelengths (for Fura-2) is proportional to the change in [Ca²⁺]i.
-
Plot the peak fluorescence response against the log concentration of QWF to determine the IC50 value.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the ability of QWF to inhibit Substance P-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.[1][7][11][12][13]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes at 37°C.[1]
-
Stimulate degranulation by adding a fixed concentration of Substance P and incubate for 30 minutes at 37°C.[1][12]
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new plate.
-
To determine total β-hexosaminidase content, lyse a separate aliquot of cells with a detergent (e.g., 0.1% Triton X-100).
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatants and lysates.[1][11]
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100).
-
Plot the percentage of inhibition of Substance P-induced release against the log concentration of QWF to determine the IC50 value.
-
In Vivo Scratching Behavior Model
This behavioral assay assesses the ability of QWF to inhibit Substance P-induced itch-related scratching in mice.[3][14][15][16][17]
Protocol:
-
Animal Acclimatization:
-
House mice (e.g., C57BL/6 or ICR) individually in observation chambers and allow them to acclimate for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer QWF via a suitable route (e.g., intradermal, intraperitoneal, or subcutaneous injection) at various doses.
-
After a predetermined pre-treatment time, administer an intradermal injection of Substance P into a site known to elicit scratching behavior (e.g., the nape of the neck or the cheek).[3][15]
-
-
Behavioral Observation:
-
Immediately after the Substance P injection, record the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the paw is returned to the floor or brought to the mouth for licking.
-
-
Data Analysis:
-
Compare the number of scratches in the QWF-treated groups to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of QWF.
-
Conclusion
The this compound is a potent dual antagonist of the NK1 and MRGPRX2 receptors, making it an invaluable research tool for elucidating the complex roles of Substance P in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize QWF in their investigations into neurogenic inflammation, pain, itch, and related disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into therapeutic applications.
References
- 1. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. misterx95.myds.me [misterx95.myds.me]
- 15. Role of substance P on histamine H(3) antagonist-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Interaction of QWF Peptide with MRGPRX2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in inflammatory responses, host defense, and adverse drug reactions. The tripeptide QWF (Gln-D-Trp-Phe) has been identified as an antagonist of MRGPRX2, showing potential for therapeutic intervention in conditions driven by mast cell degranulation. This technical guide provides a comprehensive overview of the binding affinity, experimental protocols to assess its activity, and the signaling pathways involved in the interaction between the QWF peptide and the MRGPRX2 receptor.
Quantitative Data on this compound and MRGPRX2 Interaction
| Parameter | Value | Description | Reference |
| IC50 | 90 μM | The concentration of QWF that inhibits 50% of the response induced by Substance P. | [3] |
Note: The IC50 value reflects the functional potency of QWF in a competitive environment with Substance P and is an indirect measure of its binding affinity.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction between the this compound and the MRGPRX2 receptor.
Competitive Binding Assay (ELISA-based)
This protocol is designed to demonstrate the competitive nature of QWF's antagonism of Substance P binding to MRGPRX2 expressed in a heterologous system.
Objective: To quantify the inhibition of Substance P binding to MRGPRX2 by the this compound.
Materials:
-
HEK293 cells stably expressing human MRGPRX2 (HEK293-MRGPRX2)
-
HEK293 cells (negative control)
-
Substance P (SP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA plates
-
Primary antibody against Substance P
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Cell Preparation: Culture HEK293-MRGPRX2 and control HEK293 cells to confluency.
-
Binding Inhibition:
-
In separate tubes, incubate a suspension of HEK293-MRGPRX2 cells with 1 µM Substance P.
-
In another set of tubes, pre-incubate HEK293-MRGPRX2 cells with 100 µM QWF for 10 minutes at room temperature, followed by the addition of 1 µM Substance P for 1 hour.[1]
-
Include a control with non-transfected HEK293 cells and Substance P.
-
-
ELISA:
-
Coat ELISA plate wells with the cell suspensions from the binding inhibition step.
-
Wash the wells with PBS.
-
Add the primary antibody against Substance P and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. A significant decrease in absorbance in the wells with QWF pre-incubation compared to those with Substance P alone indicates competitive inhibition.[1]
Calcium Mobilization Assay
This assay measures the ability of QWF to inhibit MRGPRX2-mediated intracellular calcium release, a key step in the receptor's activation pathway.
Objective: To assess the inhibitory effect of QWF on agonist-induced calcium flux in MRGPRX2-expressing cells.
Materials:
-
HEK293 cells stably expressing human MRGPRX2 or a human mast cell line (e.g., LAD2)
-
MRGPRX2 agonists (e.g., Substance P, Compound 48/80)
-
This compound
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-8 AM, Calcium 6)[4]
-
HEPES-buffered saline or other suitable buffer
-
Fluorescence plate reader with an injection system or a fluorescence microscope
Procedure:
-
Cell Loading:
-
Plate the MRGPRX2-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM at 6 µM) by incubating for 1.5 hours at 37°C.[4]
-
-
Inhibition:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of QWF for a designated period (e.g., 10-30 minutes).
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate fluorescence reading to establish a baseline.
-
Inject an MRGPRX2 agonist (e.g., Substance P) and continue to record the fluorescence intensity over time (typically 120 seconds).[4]
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Compare the calcium response in QWF-treated cells to untreated controls to determine the inhibitory effect of QWF.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay quantifies the extent of mast cell degranulation, a primary physiological outcome of MRGPRX2 activation, and the inhibitory effect of QWF.
Objective: To measure the inhibition of MRGPRX2-mediated mast cell degranulation by QWF.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
MRGPRX2 agonists (e.g., Substance P, Compound 48/80)
-
This compound
-
Tyrode's buffer or HEPES buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Citrate buffer
-
Glycine buffer (stop solution)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Sample Collection:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzyme Assay:
-
In a new 96-well plate, add the collected supernatant to wells containing the PNAG substrate in citrate buffer.
-
To determine the total β-hexosaminidase content, lyse the cell pellets with Triton X-100 and add the lysate to separate wells with the PNAG substrate.[6]
-
Incubate the plate for 90 minutes at 37°C.[7]
-
-
Data Analysis:
-
Stop the reaction by adding glycine buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.[5]
-
Signaling Pathways and Visualizations
Activation of MRGPRX2 by agonists like Substance P initiates a cascade of intracellular events. The this compound, as a competitive antagonist, prevents the initiation of this signaling cascade.
MRGPRX2 Activation and Downstream Signaling
Upon agonist binding, MRGPRX2 couples to both Gαq and Gαi proteins.[8] This dual coupling leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[9] This calcium signal is a critical trigger for mast cell degranulation.
Simultaneously, the activation of G proteins and subsequent signaling events can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, and the activation of the PI3K/Akt pathway.[9][10] These pathways are involved in the de novo synthesis and release of various inflammatory mediators.
Recent studies also suggest the involvement of the Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated Transcription Factor (MITF) pathway in MRGPRX2 signaling, which can be induced by various MRGPRX2 ligands.[11]
Caption: MRGPRX2 signaling cascade upon agonist binding and its inhibition by the this compound.
Experimental Workflow for Assessing QWF Antagonism
The following diagram illustrates a typical experimental workflow for characterizing the antagonistic properties of the this compound on MRGPRX2.
Caption: A generalized workflow for evaluating the antagonistic activity of QWF on MRGPRX2.
Conclusion
The this compound serves as a valuable tool for studying the physiological and pathological roles of the MRGPRX2 receptor. Its ability to competitively antagonize Substance P-induced activation provides a mechanism to probe the consequences of MRGPRX2 signaling blockade. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the QWF-MRGPRX2 interaction in mast cell-mediated diseases. Further research to determine the direct binding kinetics of QWF to MRGPRX2 would provide a more complete understanding of its pharmacological profile.
References
- 1. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 4. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmgood.com [abmgood.com]
- 8. researchgate.net [researchgate.net]
- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
An In-depth Technical Guide to the Biological Functions of QWF Peptide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The QWF peptide, a synthetic tripeptide, has emerged as a significant research tool for investigating the intricate signaling pathways involved in neurogenic inflammation, itch, and pseudo-allergic reactions. Primarily characterized as a potent antagonist of Substance P (SP), its more nuanced role as an inhibitor of the Mas-related G-protein coupled receptor X2 (MRGPRX2) has garnered considerable attention. This guide provides a comprehensive overview of the biological functions of the this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction to this compound
The this compound is a modified tripeptide with the sequence Gln-Trp-Phe.[1][2] It was initially designed as a Substance P antagonist and has since been instrumental in deconvoluting the roles of SP and its receptors in various physiological and pathophysiological processes.[1][2] Its ability to also block the action of other secretagogues on mast cells has highlighted its utility in studying IgE-independent degranulation and the functions of MRGPRX2.[1][3]
Mechanism of Action: Dual Antagonism
The primary mechanism of action of the this compound is the competitive antagonism of two key receptors:
-
Neurokinin-1 Receptor (NK-1R): As a Substance P antagonist, this compound competes with SP for binding to its high-affinity receptor, NK-1R. This inhibition blocks the downstream signaling cascades typically initiated by SP, which are involved in pain transmission, inflammation, and smooth muscle contraction.[4][5]
-
Mas-related G-protein Coupled Receptor X2 (MRGPRX2): this compound also effectively inhibits the binding of SP and other basic secretagogues, such as compound 48/80, to MRGPRX2.[1][3] This receptor is predominantly expressed on mast cells and sensory neurons and is a key player in mediating IgE-independent mast cell degranulation, leading to the release of histamine and other inflammatory mediators that contribute to itch and pseudo-allergic drug reactions.[6]
Quantitative Data Summary
The inhibitory potency of the this compound has been quantified in various in vitro and in vivo assays. The following table summarizes the key IC50 values reported in the literature.
| Target/Assay | Agonist | Species/System | IC50 Value | Reference(s) |
| Substance P Antagonism | Substance P | General | 90 µM | [1][2][7] |
| Substance P Antagonism | Substance P | N/A | 0.09 µM | [4][5] |
| SP-induced contraction | Substance P | Isolated guinea pig trachea strips | 4.7 µM | [4][5] |
| MRGPRX2 Activation | Compound 48/80 | Human MRGPRX2 | See publications | [3][8] |
| MrgprB2 Activation | Compound 48/80 | Mouse MrgprB2 | See publications | [3][8] |
| MrgprA1 Activation | Compound 48/80 | Mouse MrgprA1 | See publications | [3][8] |
Signaling Pathways
The this compound exerts its biological effects by inhibiting the signaling cascades initiated by the activation of NK-1R and MRGPRX2. The primary focus of recent research has been on the MRGPRX2 pathway due to its role in mast cell-mediated immediate hypersensitivity.
Activation of MRGPRX2 by agonists like Substance P or compound 48/80 leads to the coupling of both Gq and Gi family G-proteins.[9][10] This dual activation triggers a downstream cascade involving:
-
Gq Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, a critical step for mast cell degranulation.[2][11]
-
Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway also contributes to the activation of downstream effectors like mitogen-activated protein kinases (MAPKs).[2]
The concerted action of these pathways culminates in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from mast cell granules and the de novo synthesis of pro-inflammatory lipids.[2]
Below is a diagram illustrating the MRGPRX2 signaling pathway and the inhibitory action of the this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological functions of the this compound.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Tyrode's buffer (or similar physiological buffer)
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
Mast cell secretagogue (e.g., Substance P, Compound 48/80)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Preparation: Culture mast cells according to standard protocols. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer at a concentration of 1-5 x 10^5 cells/mL.[12]
-
Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (solvent only).
-
Stimulation: Add the mast cell secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL) to the wells and incubate for 30-60 minutes at 37°C.[12] Include a negative control (buffer only) and a positive control for maximal release (e.g., 0.1% Triton X-100).
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Enzymatic Reaction: Add a portion of the supernatant to a new 96-well plate containing the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.[1]
-
Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the maximal release control after subtracting the background absorbance from the negative control.
In Vivo Pruritogen-Induced Scratching Behavior in Mice
This protocol assesses the in vivo efficacy of this compound in reducing itch-related scratching behavior induced by pruritogens like Compound 48/80.
Materials:
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
This compound solution (for injection)
-
Compound 48/80 solution (for injection)
-
Saline solution
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30-60 minutes before the experiment.[13]
-
Administration of this compound: Administer the this compound solution via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at the desired dose. Include a vehicle control group.
-
Induction of Itch: After a predetermined pre-treatment time (e.g., 30 minutes), induce itch by intradermal injection of Compound 48/80 (e.g., 50 µg in 20-50 µL of saline) into the rostral back or nape of the neck of the mice.[13][14]
-
Observation and Recording: Immediately after the injection of the pruritogen, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches between the this compound-treated group and the vehicle control group.
Conclusion
The this compound is a valuable pharmacological tool for dissecting the roles of Substance P, NK-1R, and MRGPRX2 in health and disease. Its dual antagonistic activity allows for the specific investigation of IgE-independent mast cell activation and neurogenic inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the this compound in their studies and to explore the therapeutic potential of targeting these pathways.
References
- 1. abmgood.com [abmgood.com]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 8. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 14. Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models of the QWF Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant research tool for investigating pruritus (itch) and inflammatory responses. Functioning as a dual antagonist, QWF targets both the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4][5][6][7] MRGPRX2 is a key receptor on mast cells responsible for non-IgE-mediated degranulation in response to various secretagogues, including SP and the compound 48/80.[1][2][3][5][6] In murine models, the orthologs of MRGPRX2 are MrgprB2 (on mast cells) and MrgprA1 (on sensory neurons).[2][5][6] This guide provides a comprehensive overview of the in vivo animal models used to characterize the activity of the QWF peptide, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of agonists like Substance P and compound 48/80 to their respective receptors, NK-1R and MRGPRX2/MrgprB2/MrgprA1.[2][3][5][6] This antagonism effectively blocks downstream signaling cascades that lead to mast cell degranulation, sensory neuron activation, and the subsequent physiological responses of itch and inflammation.
In Vivo Animal Models: Pruritus (Itch)
The primary in vivo application of the this compound has been in murine models of acute itch, where it has demonstrated significant efficacy in reducing scratching behavior. These models are crucial for screening and characterizing potential anti-pruritic therapeutics.
Compound 48/80-Induced Itch Model in Mice
This is a widely used model to induce acute itch through the activation of mast cells. Compound 48/80 is a potent secretagogue that directly activates MRGPRX2 and its mouse orthologs, leading to mast cell degranulation and the release of histamine and other pruritic mediators.[2][5][6]
Experimental Protocol:
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced behaviors.
-
Test Substance Administration:
-
This compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline.
-
Compound 48/80 is dissolved in saline.
-
A solution containing both QWF and Compound 48/80 is prepared for co-injection.
-
-
Route of Administration: Intradermal (i.d.) injection into the rostral back (nape of the neck) or the cheek is common.[5][8]
-
Behavioral Observation: Immediately following injection, individual mice are placed in an observation chamber. The number of scratching bouts directed towards the injection site with the hind paws is counted for a defined period, typically 30 minutes.[8] A bout of scratching is defined as one or more rapid back-and-forth motions of the hind limb.
-
Data Analysis: The total number of scratches is compared between the control group (vehicle + Compound 48/80) and the experimental group (QWF + Compound 48/80). Statistical significance is determined using appropriate tests, such as an unpaired Student's t-test.[5][6][7]
Quantitative Data:
| Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference |
| Vehicle + Compound 48/80 | 45 ± 5 | - | Azimi et al., 2016 |
| QWF (500 µM) + Compound 48/80 | 15 ± 3 | ~67% | Azimi et al., 2016 |
Substance P-Induced Itch Model in Mice
Substance P is an endogenous neuropeptide that plays a crucial role in pain and itch signaling. It activates both NK-1R and MRGPRX2.[2][3][5][6]
Experimental Protocol:
The protocol is similar to the Compound 48/80 model, with Substance P used as the pruritogen.
-
Test Substance Administration: QWF and Substance P are co-injected intradermally.
-
Animal Models: This model can be used in wild-type mice as well as in knockout strains, such as NK-1R knockout mice, to dissect the specific contribution of MRGPRs to itch signaling.[5]
Quantitative Data:
| Animal Model | Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference |
| Wild-Type Mice | Vehicle + Substance P | 50 ± 6 | - | Azimi et al., 2016 |
| Wild-Type Mice | QWF (500 µM) + Substance P | 20 ± 4 | ~60% | Azimi et al., 2016 |
| NK-1R Knockout Mice | Vehicle + Substance P | 48 ± 5 | - | Azimi et al., 2016 |
| NK-1R Knockout Mice | QWF (500 µM) + Substance P | 18 ± 3 | ~63% | Azimi et al., 2016 |
Lithocholic Acid-Induced Itch Model in Mice
Lithocholic acid (LCA), a secondary bile acid, has been shown to induce itch, and its effects can be mediated through MRGPRs.[8]
Experimental Protocol:
-
Animal Model: Male ICR mice are typically used.
-
Test Substance Administration: QWF and LCA are co-administered via intradermal injection into the cheek.[8]
-
Behavioral Observation: Scratching behavior is recorded for 30 minutes post-injection.[8]
Quantitative Data:
| Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference | |---|---|---|---|---| | Vehicle + LCA (50 µg) | ~35 ± 5 | - | Song and Shim, 2021 | | QWF (500 µM) + LCA (50 µg) | ~15 ± 4 | ~57% (in responder mice) | Song and Shim, 2021 |
In Vitro Corroboration: Mast Cell Degranulation Assay
To complement the in vivo findings, the effect of QWF on mast cell degranulation is often assessed in vitro using a β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released upon degranulation.
Experimental Protocol:
-
Cell Line: Human mast cell lines, such as LAD2, are commonly used.[5]
-
Procedure:
-
Mast cells are incubated with varying concentrations of QWF.
-
Degranulation is induced by adding an agonist (e.g., Substance P, Compound 48/80).
-
The supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The enzymatic reaction is stopped, and the absorbance is measured to quantify the amount of released β-hexosaminidase.
-
The percentage of degranulation is calculated relative to the total β-hexosaminidase content of the cells (lysed cells).
-
Quantitative Data:
| Agonist | QWF Concentration | Percent Inhibition of Degranulation | Reference |
| Substance P | 100 µM | > 80% | Azimi et al., 2016 |
| Compound 48/80 | 100 µM | ~70% | Azimi et al., 2016 |
Signaling Pathways
The inhibitory action of the this compound in these in vivo models can be understood through its modulation of the MRGPRX2 signaling pathway.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by agonists such as Substance P or Compound 48/80 initiates a cascade of intracellular events. This G-protein coupled receptor primarily signals through Gαq and Gαi proteins.
Caption: MRGPRX2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Itch Model
The logical flow of an in vivo experiment to test the efficacy of the this compound is outlined below.
Caption: Experimental Workflow for this compound in a Mouse Itch Model.
Conclusion
The this compound is a valuable pharmacological tool for the in vivo study of itch and mast cell-mediated inflammatory processes. The animal models described in this guide, particularly the Compound 48/80 and Substance P-induced itch models in mice, provide robust and reproducible systems for evaluating the antagonistic activity of QWF at MRGPRX2 and NK-1R. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting these pathways. The use of these standardized models will facilitate the comparison of data across different studies and accelerate the discovery of novel treatments for pruritic and inflammatory disorders.
References
- 1. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The MRGPRX2-substance P pathway regulates mast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucare-network.com [ucare-network.com]
- 5. scispace.com [scispace.com]
- 6. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 7. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 8. Lithocholic Acid Activates Mas-Related G Protein-Coupled Receptors, Contributing to Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of QWF Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the QWF Peptide, a modified tripeptide with significant antagonistic activity against the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the neurokinin-1 (NK-1) receptor. This document details the quantitative bioactivity, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.
Introduction
The this compound, chemically described as {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is a synthetic tripeptide that has emerged as a potent antagonist of Substance P (SP) activity.[1][2] Its unique chemical modifications contribute to its stability and biological function. The peptide's dual antagonism of both the MRGPRX2 and NK-1 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential lead compound for the development of therapeutics targeting neurogenic inflammation, pain, and allergic reactions.[2][3]
Physicochemical and Biological Properties
The fundamental characteristics of the this compound are summarized below.
| Property | Value | Reference |
| Sequence | {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl} | [1] |
| Molecular Formula | C38H43N5O8 | [1] |
| Molecular Weight | 697.78 g/mol | [1] |
| Purity | ≥90% | [1] |
| Solubility | Soluble to 10 mg/ml in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Quantitative Bioactivity Data
The biological activity of the this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data.
| Assay | Description | IC50 Value | Reference |
| Substance P Antagonism | Inhibition of Substance P binding to its receptor. | 90 µM | [1][2] |
| SP-Induced Contraction | Antagonism of the Substance P-induced contraction of isolated guinea pig trachea strips. | 4.7 µM | |
| MRGPRX2 Activation | Inhibition of MRGPRX2 activation by compound 48/80. | Not specified | [4] |
| Mast Cell Degranulation | Inhibition of SP-induced IgE-independent degranulation of mast cells. | Not specified | [1][2] |
| Itch Response | Inhibition of compound 48/80-induced scratching in mice. | Not specified | [4] |
Synthesis and Experimental Protocols
Synthesis of this compound
The this compound, {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is synthesized using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The following is a representative protocol.
Materials:
-
Fmoc-Phe-Wang resin
-
Boc-D-Trp(For)-OH
-
Boc-Gln(Trt)-OH
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Piperidine
-
Benzyl bromide
-
Scavengers (e.g., triisopropylsilane, water)
Protocol:
-
Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from Phenylalanine.
-
First Amino Acid Coupling: Activate Boc-D-Trp(For)-OH with HBTU and DIPEA in DMF and couple it to the deprotected Phenylalanine on the resin.
-
Second Amino Acid Coupling: Repeat the deprotection and coupling steps with Boc-Gln(Trt)-OH.
-
N-terminal Boc Protection: Ensure the final Gln residue is Boc-protected.
-
C-terminal Benzylation: After synthesis, cleave the peptide from the resin while simultaneously benzylating the C-terminus of Phenylalanine using a solution containing TFA, DCM, and benzyl bromide.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the peptide from the solid support and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Experimental Protocols
This protocol determines the IC50 value of this compound for the Substance P receptor (NK-1 receptor).
Materials:
-
HEK293 cells expressing the human NK-1 receptor
-
[³H]-Substance P (radioligand)
-
This compound
-
Unlabeled Substance P
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture and harvest HEK293-NK1R cells. Prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For control wells, add binding buffer (total binding) or a high concentration of unlabeled Substance P (non-specific binding).
-
Radioligand Addition: Add a constant concentration of [³H]-Substance P to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the ability of this compound to inhibit Substance P-induced smooth muscle contraction.
Materials:
-
Male guinea pig
-
Krebs-Henseleit solution
-
Substance P
-
This compound
-
Organ bath system with isometric force transducers
Protocol:
-
Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined time (e.g., 20 minutes).
-
Agonist Challenge: Add a submaximal concentration of Substance P to induce contraction and record the isometric tension.
-
Data Analysis: Measure the peak contractile response to Substance P in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 value.
This assay quantifies the inhibitory effect of this compound on mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Substance P
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)
-
Triton X-100
-
Microplate reader
Protocol:
-
Cell Culture: Culture LAD2 cells to the desired density.
-
Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulation: Add Substance P to stimulate degranulation and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Incubate the supernatant and cell lysate with the pNAG substrate.
-
Reaction Termination: Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. Determine the inhibitory effect of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by antagonizing the MRGPRX2 and NK-1 receptors. The following diagrams illustrate the signaling pathways modulated by this compound.
Inhibition of MRGPRX2 Signaling
Substance P and other secretagogues activate MRGPRX2, leading to Gαq and Gαi protein activation, subsequent calcium mobilization, and mast cell degranulation. This compound blocks this activation, thereby inhibiting downstream inflammatory responses.
Inhibition of NK-1 Receptor Signaling
Substance P is the endogenous ligand for the NK-1 receptor, and its binding initiates signaling cascades involved in pain transmission, inflammation, and cell proliferation. This compound competitively inhibits this binding, thereby attenuating these downstream effects.
Conclusion
The this compound is a well-characterized synthetic tripeptide that serves as a dual antagonist for the MRGPRX2 and NK-1 receptors. Its ability to inhibit the signaling pathways associated with these receptors highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide provides a comprehensive summary of the current knowledge on this compound, offering researchers the foundational information required for its synthesis, characterization, and application in further studies.
References
The QWF Peptide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The QWF peptide, a modified tripeptide, has emerged as a significant pharmacological tool due to its potent antagonist activity against the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of the this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts in areas such as inflammation, pain, and pseudo-allergic reactions.
Chemical Structure and Physicochemical Properties
The this compound is a synthetic tripeptide with the sequence Gln-Trp-Phe. To enhance its stability and activity, it incorporates specific chemical modifications. The N-terminus of Glutamine (Gln) is protected by a tert-Butyloxycarbonyl (Boc) group, the Tryptophan (Trp) is in the D-isomeric form and its indole nitrogen is formylated, and the C-terminus of Phenylalanine (Phe) is esterified as a benzyl ester (OBzl).
The systematic name for the this compound is (S)-Benzyl 2-((R)-1-((S)-2-(tert-butoxycarbonylamino)-4-carbamoylbutanamido)-3-(1-formyl-1H-indol-3-yl)propanamido)-3-phenylpropanoate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | Boc-Gln-D-Trp(For)-Phe-OBzl | [1][2] |
| Molecular Formula | C₃₈H₄₃N₅O₈ | [1][2] |
| Molecular Weight | 697.78 g/mol | [1][2] |
| CAS Number | 126088-82-2 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥90% (typically analyzed by HPLC) | [1][2] |
| Solubility | Soluble in DMSO (up to 10 mg/mL) | [1][2] |
| Storage | Store at -20°C for long-term stability | [1] |
Biological Activity and Mechanism of Action
The this compound exhibits a dual antagonist effect, targeting both the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[3]
Antagonism of Substance P and the NK-1 Receptor
Substance P (SP) is a neuropeptide involved in pain transmission and inflammation. It exerts its effects primarily through the NK-1R. The this compound acts as a competitive antagonist of Substance P at the NK-1R, with a reported IC₅₀ of 0.09 µM.[1] By blocking the binding of Substance P to its receptor, QWF can inhibit downstream signaling pathways associated with nociception and neurogenic inflammation.
Inhibition of MRGPRX2 and Mast Cell Degranulation
MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent pseudo-allergic reactions.[3] It can be activated by various secretagogues, including Substance P and the synthetic compound 48/80. The this compound effectively inhibits the activation of human MRGPRX2 and its murine orthologs, MrgprB2 and MrgprA1.[3] This inhibition prevents the degranulation of mast cells, a process that releases inflammatory mediators such as histamine and β-hexosaminidase.[3][4] In vivo studies have demonstrated that QWF can significantly reduce scratching behavior in mice induced by compound 48/80, a model for pruritus (itch).[3][5]
MRGPRX2 Signaling Pathway
The activation of MRGPRX2 initiates a cascade of intracellular events. Upon agonist binding, MRGPRX2 couples to G proteins, primarily Gαi and Gαq, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for mast cell degranulation.[7] Concurrently, MRGPRX2 activation can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as downstream signaling, including the activation of the ERK1/2 pathway.[3][8] The this compound, by blocking the initial receptor activation, prevents the initiation of these downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium (e.g., StemPro-34 for LAD2)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1.3 mM MgCl₂, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
Substance P or Compound 48/80 (stimulant)
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Inhibitor Pre-incubation: Add this compound at various concentrations to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer with the same concentration of DMSO used to dissolve QWF).
-
Stimulation: Add the stimulant (e.g., Substance P at a final concentration of 1-10 µM, or Compound 48/80 at 10 µg/mL) to the wells and incubate for 30 minutes at 37°C. Include a negative control (no stimulant) and a positive control (stimulant without QWF).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: To the remaining cell pellets, add 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This represents the total enzyme content.
-
Enzyme Reaction: Add the PNAG substrate solution to both the supernatant and the cell lysate plates. Incubate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
In Vivo Scratching Behavior Model
This model assesses the pruritic (itch) response in mice following intradermal injection of a pruritogen and the inhibitory effect of antagonists.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Compound 48/80 or Substance P solution (for injection)
-
This compound solution (for co-injection)
-
Saline solution (vehicle control)
-
Video recording equipment
-
Observation chambers
Procedure:
-
Acclimatization: House the mice individually for at least 3 days before the experiment for acclimatization to the housing conditions.
-
Habituation: On the day of the experiment, place the mice in the observation chambers for at least 30 minutes for habituation.
-
Injections: Intradermally inject a 20-50 µL volume of the test solution into the rostral back (nape of the neck) or cheek of the mouse. The test groups would include:
-
Vehicle control (saline)
-
Pruritogen (e.g., 50 µg of Compound 48/80)
-
Pruritogen + this compound (co-injected at a specified dose)
-
-
Observation and Recording: Immediately after the injection, start video recording the mice for a period of 30-60 minutes.
-
Behavioral Scoring: A blinded observer should analyze the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
Data Analysis: Compare the number of scratching bouts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
3D Culture of Human Lung Alveolar Type 2 (hAT2) Cells
The this compound can be used as part of a small molecule cocktail to support the 3D culture of primary human lung alveolar type 2 (hAT2) cells.[2]
Materials:
-
Primary human lung tissue
-
Digestion enzymes (e.g., dispase, DNase I)
-
Growth factor-reduced Matrigel or similar basement membrane extract
-
Alveolar epithelial cell medium (DMEM/F12 supplemented with growth factors, e.g., KGF, and other small molecules)
-
This compound
-
Other small molecules for the culture cocktail (e.g., CHIR99021, SB431542, Y-27632)
-
Transwell inserts or 48-well plates
Procedure:
-
Isolation of hAT2 Cells: Isolate primary hAT2 cells from human lung tissue using established enzymatic digestion and cell sorting protocols (e.g., sorting for HTII-280 positive cells).
-
Embedding in Matrigel: Resuspend the isolated hAT2 cells in a 1:1 mixture of alveolar epithelial cell medium and growth factor-reduced Matrigel.
-
Plating: Plate the cell-Matrigel suspension as droplets in a 48-well plate or in Transwell inserts. Allow the Matrigel to solidify at 37°C.
-
Culture: Overlay the Matrigel domes with alveolar epithelial cell medium supplemented with the small molecule cocktail, including the this compound. The ROCK inhibitor Y-27632 is typically included for the first 48 hours to improve cell survival.
-
Maintenance: Change the medium every 2-3 days.
-
Organoid Formation: Over several weeks, the hAT2 cells will proliferate and self-organize into 3D alveolar-like organoids.
-
Analysis: The organoids can be analyzed by immunofluorescence for alveolar cell markers (e.g., pro-SFTPC for AT2 cells, AQP5 for AT1 cells) or used for functional assays.
Conclusion
The this compound is a valuable research tool with well-defined chemical and biological properties. Its dual antagonism of the NK-1R and MRGPRX2 makes it particularly useful for investigating the roles of Substance P and mast cell activation in various physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to facilitate the use of the this compound in studies related to inflammation, pain, and pseudo-allergic reactions, and to support the development of novel therapeutic strategies targeting these pathways.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. dornsife.usc.edu [dornsife.usc.edu]
- 3. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting degranulation via hexosaminidase assay [protocols.io]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS No. 126088-82-2: The Tripeptide Antagonist QWF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 126088-82-2 is a synthetic tripeptide known as QWF. It is a notable antagonist of both Substance P (SP) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This dual antagonism positions QWF as a valuable research tool for investigating the physiological and pathological roles of SP and MRGPRX2, particularly in the contexts of neurogenic inflammation, pain, and mast cell-mediated pseudo-allergic reactions. This technical guide provides a comprehensive overview of QWF, including its chemical properties, mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of its quantitative biological activity.
Chemical Properties
QWF is a modified tripeptide with the sequence Gln-D-Trp(Formyl)-Phe, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is a benzyl ester (OBzl).
| Property | Value | Reference |
| CAS Number | 126088-82-2 | |
| Molecular Formula | C38H43N5O8 | |
| Molecular Weight | 697.78 g/mol | |
| Sequence | {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl} | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | |
| Purity | ≥90% (HPLC) | |
| Storage | Store at -20°C |
Mechanism of Action
QWF exerts its biological effects through the competitive antagonism of two distinct receptors:
-
Substance P (NK-1) Receptor: Substance P is a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.[4] QWF acts as an antagonist at the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1] By blocking the binding of Substance P to the NK-1 receptor, QWF can inhibit downstream signaling cascades.
-
Mas-related G protein-coupled receptor X2 (MRGPRX2): MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent mast cell degranulation in response to various stimuli, including certain drugs and neuropeptides like Substance P.[5][6] QWF has been shown to inhibit the binding of Substance P to MRGPRX2 and consequently block mast cell degranulation.[2] This makes QWF a useful tool to study pseudo-allergic reactions.
Signaling Pathways
The inhibitory action of QWF targets the signaling pathways initiated by Substance P and MRGPRX2 activation.
Substance P (NK-1 Receptor) Signaling Pathway
Substance P binding to the NK-1 receptor, a Gq/11-coupled GPCR, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation. QWF blocks the initial step of this cascade by preventing Substance P from binding to the NK-1 receptor.
MRGPRX2 Signaling Pathway in Mast Cells
Activation of MRGPRX2 by ligands such as Substance P leads to the activation of Gαq and Gαi signaling pathways.[7] The Gαq pathway, similar to the NK-1 receptor pathway, involves PLC activation, IP3 and DAG production, and subsequent calcium mobilization, leading to mast cell degranulation. The Gαi pathway can inhibit adenylyl cyclase, leading to decreased cAMP levels. QWF inhibits the initial ligand binding to MRGPRX2, thereby preventing mast cell activation and the release of inflammatory mediators.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of QWF's biological activity. Below are methodologies cited in the literature.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[2]
-
Cell Line: Human mast cell line LAD2.
-
Protocol:
-
Wash LAD2 cells and resuspend in an appropriate buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with varying concentrations of QWF (e.g., 1 µM, 10 µM, 100 µM) for 10 minutes at 37°C.[2]
-
Stimulate the cells with a known MRGPRX2 agonist, such as Substance P (e.g., 1 µM) or compound 48/80 (e.g., 1.5 µM), for a defined period (e.g., 30 minutes) at 37°C.[2]
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
To measure β-hexosaminidase activity, incubate the supernatant with a substrate solution containing p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in a suitable buffer (e.g., citrate buffer, pH 4.5).
-
Stop the reaction with a stop solution (e.g., Na2CO3/NaHCO3 buffer, pH 10.7).
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Express the results as a percentage of the total β-hexosaminidase release (obtained by lysing an equal number of cells with a detergent like Triton X-100).
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.[8]
-
Cell Lines: HEK293 cells stably expressing human MRGPRX2.
-
Protocol:
-
Plate the MRGPRX2-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with QWF at the desired concentrations.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the agonist (e.g., Substance P or compound 48/80) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
In Vivo Scratching Behavior Assay
This assay assesses the pruritic (itch) response in mice.[2]
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Acclimatize the mice to the experimental setup.
-
Administer intradermal injections into the nape of the neck with the pruritogen (e.g., compound 48/80, 500 µM) either alone or co-injected with QWF (e.g., 500 µM).[8]
-
Immediately after injection, place the mice in individual observation cages.
-
Videotape the mice for a set period (e.g., 30 minutes).
-
An observer, blinded to the treatment groups, counts the number of scratching bouts directed towards the injection site.
-
Quantitative Data Summary
The following tables summarize the reported quantitative biological activity of QWF. There appears to be a discrepancy in the reported IC50 values for Substance P antagonism, which may be due to different assay conditions or model systems.
Table 1: In Vitro Activity of QWF
| Target/Assay | Species | IC50 | Reference |
| Substance P antagonist | Not specified | 90 µM | [1] |
| Substance P antagonist | Not specified | 0.09 µM | [3][9] |
| SP-induced contraction of trachea strips | Guinea Pig | 4.7 µM | [3][9] |
| Inhibition of SP binding to MRGPRX2 | Human | Effective at 100 µM | [2] |
| Inhibition of SP binding to MrgprB2 | Mouse | Effective at 100 µM | [2] |
| Inhibition of SP binding to MrgprA1 | Mouse | Effective at 100 µM | [2] |
Table 2: In Vivo Activity of QWF
| Assay | Model | Effect | Reference |
| Compound 48/80-induced scratching | Mouse | Significant reduction in scratching behavior | [2] |
Conclusion
QWF (CAS No. 126088-82-2) is a potent dual antagonist of the Substance P (NK-1) receptor and MRGPRX2. Its ability to inhibit the signaling pathways of these two important receptors makes it an invaluable tool for research in pain, inflammation, and pseudo-allergic reactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize QWF in their studies. Further research is warranted to clarify the discrepancies in the reported IC50 values and to fully elucidate the therapeutic potential of targeting both the NK-1 receptor and MRGPRX2.
References
- 1. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 2. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the QWF Peptide: A Dual Antagonist of NK-1R and MRGPRX2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the QWF peptide, a modified tripeptide with significant antagonistic activity against the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document details its physicochemical properties, its role in key signaling pathways, and methodologies for its experimental evaluation.
Core Properties of this compound
The this compound is a synthetic, modified tripeptide with the sequence Glutaminyl-Tryptophanyl-Phenylalanine. Its structure is chemically altered to enhance its stability and biological activity.
| Property | Value | Reference |
| Molecular Weight | 697.78 g/mol | [1][2][3] |
| Chemical Formula | C38H43N5O8 | [1][2][3] |
| Sequence | Gln-Trp-Phe (QWF) | [2][3] |
| Modifications | Gln-1 = N-terminal Boc, Trp-2 = D-Trp(Formyl), Phe-3 = Phe-OBzl | [2][3] |
| CAS Number | 126088-82-2 | [1][2][3] |
Mechanism of Action: Dual Antagonism
The this compound exhibits a dual antagonistic mechanism, targeting two key receptors involved in neurogenic inflammation, pain, and allergic responses: the Substance P (SP) receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4]
Substance P, a neuropeptide, is a natural ligand for both NK-1R and MRGPRX2.[5] Its binding to these receptors on various cells, including mast cells and neurons, triggers a cascade of inflammatory and nociceptive responses. The this compound competitively inhibits the binding of Substance P to both receptors, thereby mitigating its downstream effects.[4]
Signaling Pathways
The antagonistic action of the this compound interrupts key signaling pathways initiated by Substance P.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of the this compound.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[6]
Objective: To determine the inhibitory effect of this compound on Substance P-induced mast cell degranulation.
Materials:
-
LAD2 human mast cell line
-
Substance P
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Culture LAD2 cells to the desired density.
-
Wash cells with Tyrode's buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells with Substance P (e.g., 1 µM final concentration) for 30 minutes at 37°C. For total enzyme release, lyse a set of control cells with 0.1% Triton X-100.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
In Vivo Scratching Behavior Model in Mice
This model assesses the pruritic (itch-inducing) effects of substances and the anti-pruritic efficacy of test compounds.[2][7]
Objective: To evaluate the ability of this compound to inhibit scratching behavior induced by pruritogens like Compound 48/80 or Substance P.
Materials:
-
Male ICR or BALB/c mice (8-10 weeks old)
-
Compound 48/80 or Substance P solution
-
This compound solution
-
Saline (vehicle control)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle control to the mice.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), induce itching by intradermal injection of Compound 48/80 (e.g., 50 µ g/site ) or Substance P into the nape of the neck.
-
Immediately after induction, place the mice back into the observation chambers and record their behavior for 30-60 minutes.
-
A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
Compare the number of scratches in the this compound-treated group to the vehicle-treated group.
Ex Vivo Guinea Pig Trachea Contraction Assay
This assay measures the contractile response of airway smooth muscle to various stimuli and the effect of antagonists.
Objective: To assess the ability of this compound to antagonize Substance P-induced contraction of tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Substance P
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings, approximately 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.
-
After washing and re-equilibration, pre-incubate the tracheal rings with this compound or vehicle for a specified time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to Substance P by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric contractions using the force transducers.
-
Analyze the data to determine the effect of this compound on the potency and maximal response of Substance P.
Quantitative Data Summary
| Assay | Agonist | This compound Effect | IC50 / Inhibition | Reference |
| Substance P Binding | Substance P | Antagonist | 90 µM | [3] |
| Mast Cell Degranulation | Substance P | Inhibition | - | [4] |
| Mast Cell Degranulation | Compound 48/80 | Inhibition | - | [4] |
| Trachea Contraction | Substance P | Antagonism | 4.7 µM | |
| In Vivo Scratching | Compound 48/80 | Inhibition | Significant reduction | [3][7] |
Conclusion
The this compound is a potent dual antagonist of the NK-1R and MRGPRX2 receptors. Its ability to inhibit key downstream effects of Substance P, such as mast cell degranulation and smooth muscle contraction, highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for inflammatory and nociceptive disorders. The experimental protocols detailed in this guide provide a framework for the further investigation of its biological activities.
References
- 1. Detecting degranulation via hexosaminidase assay [protocols.io]
- 2. Bee venom ameliorates compound 48/80-induced atopic dermatitis-related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.9. Compound 48/80- and Histamine-Induced Mice Pruritus (In Vivo Anti-Inflammation Models) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Literature Review of QWF Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QWF peptide, chemically identified as Gln-D-Trp(Formyl)-Phe benzyl ester with an N-terminal Boc protecting group (Boc-Gln-D-Trp(For)-Phe-OBzl), has emerged as a significant research tool in the study of neurokinin and mast cell biology. Initially designed as a substance P (SP) antagonist, subsequent research has unveiled its dual inhibitory role, also targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2). This technical guide provides a comprehensive review of the existing literature on the this compound, presenting its biochemical properties, mechanism of action, and key experimental findings in a structured format. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and drug development efforts in areas such as neurogenic inflammation, pain, and pseudo-allergic reactions.
Biochemical and Pharmacological Profile
The this compound is a synthetic tripeptide with specific chemical modifications that enhance its stability and antagonist potency. Its primary biological activities are the inhibition of Substance P binding to the Neurokinin-1 receptor (NK-1R) and the blockade of MRGPRX2 activation by various agonists.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound as reported in the literature.
| Parameter | Value | Receptor/Assay | Reference |
| IC50 (SP Antagonism) | 90 µM | Inhibition of Substance P binding | [1][2] |
| IC50 (SP-induced contraction) | 4.7 µM | Isolated guinea pig trachea strips | [3][4] |
| Purity | ≥90% | HPLC | [2] |
| Molecular Weight | 697.78 g/mol | N/A | [1][2] |
| Formula | C38H43N5O8 | N/A | [1][2] |
| Solubility | Soluble to 10 mg/ml in DMSO | N/A | [1][2] |
Mechanism of Action and Signaling Pathways
The this compound exerts its biological effects by competitively antagonizing the binding of endogenous ligands to two distinct receptors: the Neurokinin-1 Receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Substance P / NK-1R Signaling Pathway
Substance P, a neuropeptide, is the endogenous ligand for the NK-1R, which is expressed on various cell types, including neurons and mast cells. The binding of Substance P to NK-1R on mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. QWF competitively inhibits this interaction.
MRGPRX2 Signaling Pathway
MRGPRX2 is a receptor predominantly found on mast cells and is activated by a variety of cationic molecules, including Substance P and the synthetic compound 48/80. Activation of MRGPRX2 also leads to mast cell degranulation, contributing to pseudo-allergic reactions and itch. QWF has been shown to be an effective antagonist of MRGPRX2.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the this compound, compiled from established practices in peptide chemistry and pharmacology.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of Boc-Gln-D-Trp(For)-Phe-OBzl using a solid-phase approach.
Materials:
-
Resin: Phenylalanine pre-loaded Wang resin (Phe-Wang resin).
-
Amino Acids: Boc-Gln(Trt)-OH, Boc-D-Trp(For)-OH.
-
Protecting Groups: N-terminal Boc (tert-butyloxycarbonyl), Trt (trityl) for Gln side chain, For (formyl) for Trp indole nitrogen.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activation Base: DIEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc removal.
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Workflow:
Procedure:
-
Resin Swelling: Swell the Phe-Wang resin in DMF for 30 minutes.
-
First Deprotection: Remove the Boc group from Phenylalanine by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove TFA and by-products.
-
First Coupling: Couple Boc-D-Trp(For)-OH by pre-activating it with HBTU/HOBt and DIEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Second Deprotection: Remove the Boc group from the newly added D-Tryptophan using 50% TFA in DCM.
-
Washing: Wash the resin thoroughly.
-
Second Coupling: Couple Boc-Gln(Trt)-OH using the same activation method as in step 4.
-
Final Washing: Wash the fully assembled peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Conditions:
-
Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude this compound in a minimal amount of DMSO and dilute with Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution to separate the this compound from impurities.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound.
β-Hexosaminidase Release Assay
This assay measures the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Cell Line: LAD2 human mast cell line.
Materials:
-
This compound stock solution (in DMSO).
-
Substance P or Compound 48/80 (agonist).
-
Tyrode's buffer (for cell washing and incubations).
-
p-NAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10).
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase).
Procedure:
-
Plate LAD2 cells in a 96-well plate.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 15 minutes at 37°C.
-
Add the agonist (e.g., 1 µM Substance P or 1.5 µM Compound 48/80) and incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure total release, lyse the cells in the original plate with Triton X-100.
-
Add the p-NAG substrate to both the supernatant and the lysate plates and incubate for 1-2 hours at 37°C.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Cell Line: HEK293 cells stably expressing human MRGPRX2.
Materials:
-
This compound stock solution (in DMSO).
-
Substance P (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
Procedure:
-
Plate the HEK293-MRGPRX2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject Substance P into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of the this compound.
Conclusion
The this compound is a valuable pharmacological tool for investigating the roles of the NK-1R and MRGPRX2 in health and disease. Its dual antagonism provides a unique opportunity to dissect the contributions of these two receptors in processes such as neurogenic inflammation, itch, and mast cell-mediated pseudo-allergic reactions. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting these pathways. As research in this area progresses, the this compound will undoubtedly continue to be a key compound for advancing our understanding of the complex interplay between the nervous and immune systems.
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmgood.com [abmgood.com]
In-Depth Technical Guide: The QWF Peptide for Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the QWF peptide, a valuable tool for studying IgE-independent mast cell degranulation. It details the peptide's mechanism of action, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its application in mast cell degranulation assays.
Introduction to this compound
The this compound (Gln-D-Trp-Phe) is a synthetic tripeptide that functions as an antagonist of both Substance P (SP) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the context of mast cell biology, it serves as a potent inhibitor of IgE-independent degranulation, a critical process in pseudo-allergic reactions and certain inflammatory conditions.[1][2][4][5] The peptide's ability to block the activation of MRGPRX2 by various secretagogues makes it an essential pharmacological tool for dissecting the signaling pathways of non-allergic mast cell activation.[4][5][6]
Mechanism of Action: Targeting the MRGPRX2 Signaling Pathway
The primary mechanism by which this compound inhibits mast cell degranulation is through the antagonism of the MRGPRX2 receptor.[1][2][6] MRGPRX2 is a key receptor on mast cells that is activated by a wide range of cationic molecules, including neuropeptides like Substance P and drugs associated with pseudo-allergic reactions.[4][7][8]
Activation of MRGPRX2 initiates a downstream signaling cascade that leads to the release of inflammatory mediators from mast cell granules. This pathway involves the activation of G proteins, specifically Gαi and Gαq.[1][4] Subsequent signaling involves the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to an increase in intracellular calcium concentration and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][4] This cascade culminates in the fusion of granules with the plasma membrane and the release of their contents, a process known as degranulation. The this compound competitively binds to MRGPRX2, thereby preventing its activation by agonists and inhibiting the entire downstream signaling cascade.[6]
References
- 1. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling [mdpi.com]
- 2. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of QWF Peptide in Neurokinin Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tachykinin System and the Advent of QWF Peptide
The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a critical role in a wide array of physiological and pathological processes.[1] These peptides exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as neurokinin receptors (NK1R, NK2R, and NK3R).[2][3] Substance P, the preferential endogenous ligand for the neurokinin-1 receptor (NK1R), is extensively implicated in pain transmission, inflammation, and mood regulation.[2][4] The development of selective antagonists for these receptors is therefore of significant interest for therapeutic intervention.
This technical guide focuses on the this compound, a synthetic tripeptide that has emerged as a potent antagonist of Substance P activity.[5] Initially designed as a selective NK1R antagonist, recent evidence has unveiled its dual role, also targeting Mas-related G protein-coupled receptor X2 (MrgprX2).[6][7] This document provides an in-depth overview of the this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.
This compound: A Dual Antagonist of NK1R and MrgprX2
Discovery and Structure
The this compound, with the amino acid sequence Gln-Trp-Phe, was first described by Hagiwara and colleagues in 1992 as part of a study to design novel tripeptide Substance P antagonists.[5] Its chemical structure is {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}.[6]
Mechanism of Action
The primary mechanism of action of the this compound is competitive antagonism at the NK1 receptor.[4] It binds to the receptor, thereby preventing the binding of Substance P and inhibiting the subsequent downstream signaling cascades.[4]
More recently, research has demonstrated that the this compound also functions as an antagonist at the Mas-related G protein-coupled receptor X2 (MrgprX2).[6][7] Substance P is known to activate MrgprX2, particularly on mast cells, leading to degranulation and inflammatory responses.[8][9] QWF has been shown to inhibit the binding of Substance P to MrgprX2 and consequently block these effects.[7][9]
Quantitative Data on this compound Activity
The inhibitory potency of the this compound has been quantified in various assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Receptor | Ligand Being Antagonized | Assay Type | IC50 Value | Reference |
| Neurokinin-1 Receptor (NK1R) | Substance P | Unknown | 0.09 µM | [5] |
| Neurokinin-1 Receptor (NK1R) | Substance P | Guinea Pig Trachea Contraction | 4.7 µM | [5] |
| Mas-related GPCR (MRGPR) X2 | Substance P | Inhibition of SP Binding | Not specified | [6] |
Neurokinin and MrgprX2 Receptor Signaling Pathways
Neurokinin-1 Receptor (NK1R) Signaling
Activation of the NK1R by Substance P predominantly initiates signaling through two major G protein pathways: Gαq/11 and Gαs.[2][10]
-
Gαq/11 Pathway: This is the canonical signaling pathway for NK1R. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11]
-
Gαs Pathway: NK1R can also couple to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[2][10]
Mas-related G protein-coupled receptor X2 (MrgprX2) Signaling
MrgprX2 is also a GPCR that, upon activation by ligands such as Substance P, couples to Gαq/11 and Gαi/o proteins.[8] The Gαq/11 pathway mirrors that of NK1R, leading to PLC activation and subsequent increases in intracellular calcium.[8] The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The primary outcome of MrgprX2 activation in mast cells is degranulation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
QWF Peptide: A Technical Guide for Sensory Neuron Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QWF peptide, a synthetic tripeptide (Gln-D-Trp-Phe), has emerged as a critical research tool for investigating the complex signaling pathways of sensory neurons. Initially identified as a Substance P (SP) antagonist, its utility has been significantly expanded by the discovery of its potent antagonistic activity on Mas-related G protein-coupled receptors (MRGPRs), particularly MRGPRX2 in humans and its murine orthologs. This dual antagonism makes the this compound an invaluable instrument for dissecting the roles of these receptors in various physiological and pathophysiological processes, including nociception, inflammation, and pruritus (itch).
This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in sensory neuron research, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
The this compound exerts its effects by acting as a competitive antagonist at two distinct classes of G protein-coupled receptors (GPCRs) expressed on sensory neurons and other relevant cell types like mast cells:
-
Neurokinin-1 Receptor (NK-1R): The this compound competitively inhibits the binding of Substance P, a key neuropeptide involved in pain transmission and neurogenic inflammation, to its high-affinity receptor, NK-1R.
-
Mas-related G Protein-Coupled Receptors (MRGPRs): The this compound is a potent antagonist of MRGPRX2 in humans and its orthologs in mice, MrgprB2 (found on mast cells) and MrgprA1 (expressed on sensory neurons)[1]. These receptors are implicated in non-histaminergic itch and the degranulation of mast cells in response to various secretagogues, including SP and compound 48/80.
This dual-target profile allows researchers to investigate the distinct and overlapping roles of NK-1R and MRGPRs in sensory neuron activation and downstream cellular responses.
Quantitative Data
The following table summarizes the key quantitative parameters of the this compound's biological activity.
| Parameter | Value | Species/System | Application | Reference |
| IC50 (Substance P antagonism) | 0.09 µM | Guinea Pig | Inhibition of SP-induced contraction of isolated trachea strips. | [2] |
| IC50 (SP-induced contraction) | 4.7 µM | Guinea Pig | Antagonism of SP-induced contraction of isolated trachea strips. | [2] |
| IC50 (Substance P binding) | 90 µM | Not Specified | Inhibition of Substance P binding. | |
| Effective Concentration (Inhibition of SP-induced mast cell degranulation) | 100 µM | Human (LAD2 cells) | In vitro mast cell degranulation assay. | [1] |
| Effective Concentration (Inhibition of compound 48/80-induced itch) | 500 µM | Mouse | In vivo pruritus model (intradermal injection). | [1] |
| Effective Concentration (Inhibition of SP-induced itch) | 500 µM | Mouse | In vivo pruritus model (intradermal injection). | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing the this compound are provided below.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, a key indicator of degranulation. The this compound can be used to assess its inhibitory effect on degranulation induced by MRGPRX2 agonists.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Complete cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
Mast cell secretagogue (e.g., Substance P, compound 48/80)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100 lysis buffer (0.1%)
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Culture LAD2 mast cells according to standard protocols.
-
Cell Plating: Seed 5 x 104 cells per well in a 96-well plate.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of the this compound in Tyrode's buffer.
-
Wash the cells once with Tyrode's buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Add the mast cell secretagogue (e.g., 1 µM Substance P or 1.5 µM compound 48/80) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
β-Hexosaminidase Assay:
-
Add 50 µL of PNAG substrate solution to each well containing the supernatant.
-
Incubate for 60-90 minutes at 37°C.
-
To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate by adding 100 µL of Triton X-100 lysis buffer. Transfer 50 µL of the lysate to a separate plate and perform the same substrate reaction.
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
In Vivo Murine Model of Pruritus (Itch)
This protocol describes the induction of scratching behavior in mice using intradermal injections of pruritogens and the assessment of the inhibitory effect of the this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound solution (in saline with a small percentage of DMSO if necessary)
-
Pruritogen solution (e.g., 500 µM Substance P or 500 µM compound 48/80 in saline)
-
Insulin syringes with 30-gauge needles
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes for 3 consecutive days before the experiment.
-
Injection:
-
On the day of the experiment, gently restrain the mouse.
-
Administer an intradermal injection (10-20 µL) of the pruritogen solution into the rostral back (nape of the neck) or cheek of the mouse.
-
For the treatment group, co-inject the this compound solution with the pruritogen. A control group should receive the pruritogen with the vehicle.
-
-
Observation:
-
Immediately after the injection, place the mouse in the observation chamber.
-
Videotape or directly observe the mouse for a period of 30-60 minutes.
-
Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
-
Data Analysis:
-
Compare the total number of scratches between the control and this compound-treated groups.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed inhibition.
-
In Vitro Calcium Imaging of Sensory Neurons
This protocol outlines the measurement of intracellular calcium concentration changes in cultured dorsal root ganglion (DRG) neurons in response to stimuli, and how the this compound can be used to block these responses.
Materials:
-
Primary DRG neuron culture (from mice or rats)
-
Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated coverslips or plates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound stock solution
-
Agonist solution (e.g., Substance P)
-
Fluorescence microscopy setup with a ratiometric imaging system (340/380 nm excitation)
Procedure:
-
DRG Neuron Culture: Isolate and culture DRG neurons on coated coverslips according to standard protocols. Allow the neurons to grow for 24-48 hours.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply the agonist (e.g., Substance P) to the neurons and record the change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular calcium concentration.
-
-
Application of this compound:
-
After observing the initial response to the agonist, wash the cells with HBSS.
-
Pre-incubate the neurons with the this compound for 5-10 minutes.
-
Re-apply the agonist in the presence of the this compound and record the calcium response.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time for individual neurons.
-
Compare the amplitude of the calcium transients in the absence and presence of the this compound to quantify the inhibitory effect.
-
Electrophysiology (Patch-Clamp) of Sensory Neurons
While a specific, detailed protocol for this compound application in patch-clamp recordings of sensory neurons is not extensively documented, a general approach can be outlined based on standard electrophysiological techniques. This method can be used to investigate how the this compound modulates ion channel activity and neuronal excitability.
Materials:
-
Primary DRG neuron culture
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2)
-
This compound stock solution
-
Agonist solution (e.g., Substance P)
Procedure:
-
Cell Preparation: Use cultured DRG neurons 24-48 hours after plating.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal and establish a whole-cell recording configuration on a DRG neuron.
-
In voltage-clamp mode, apply voltage steps to elicit and record specific ion currents (e.g., voltage-gated sodium or calcium currents).
-
In current-clamp mode, inject current steps to elicit action potentials and measure neuronal excitability parameters (e.g., resting membrane potential, action potential threshold, firing frequency).
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Perfuse the agonist (e.g., Substance P) onto the neuron and record the changes in currents or firing properties. Substance P is known to modulate various ion channels in sensory neurons.
-
Wash out the agonist.
-
Pre-apply the this compound for several minutes.
-
Co-apply the agonist with the this compound and record the response.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion currents or the changes in action potential firing parameters before, during, and after the application of the agonist and antagonist.
-
Compare the effects of the agonist in the absence and presence of the this compound to determine its modulatory role.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the this compound and a typical experimental workflow for its use.
References
Methodological & Application
QWF Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
QWF Peptide is a synthetic tripeptide that functions as a potent antagonist for both the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the Neurokinin-1 receptor (NK-1R). Its ability to inhibit the binding of endogenous ligands, such as Substance P (SP), to these receptors makes it a valuable tool for studying their physiological and pathological roles. This document provides detailed application notes and experimental protocols for the use of this compound in mast cell degranulation assays, calcium mobilization studies, in vivo models of pruritus, and explores its potential applications in cancer research based on its NK-1R antagonism.
Introduction to this compound
This compound is a tripeptide antagonist of Substance P (SP) and consequently blocks the action of SP at both the NK-1 receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2). SP is a neuropeptide involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. MRGPRX2 is primarily expressed on mast cells and is implicated in IgE-independent degranulation and pseudo-allergic reactions. The NK-1R is more broadly expressed and plays a role in neurogenic inflammation, pain, and has been identified as a potential target in cancer therapy. The dual antagonism of this compound makes it a specific and powerful tool for dissecting the roles of these two important receptors.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₃₈H₄₃N₅O₈ |
| Molecular Weight | 697.78 g/mol |
| Sequence | Gln-Trp-Phe (QWF) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of MRGPRX2 and NK-1R.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by ligands such as Substance P or compound 48/80 leads to the coupling of Gαq and Gαi proteins. This initiates a signaling cascade resulting in calcium mobilization and mast cell degranulation.
MRGPRX2 signaling pathway leading to mast cell degranulation.
NK-1R Signaling Pathway and its Role in Cancer
The binding of Substance P to NK-1R activates Gαq, leading to downstream signaling that can promote cell proliferation and inhibit apoptosis, processes that are highly relevant in cancer.
Application Notes and Protocols for QWF Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
QWF Peptide is a synthetic tripeptide that functions as a potent antagonist of Substance P (SP) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[1][2] Its ability to block the binding of SP to its receptors makes it a valuable tool for studying the roles of SP and MRGPRX2 in various cellular processes, including inflammation, immune responses, and pain signaling. In cell culture, this compound is primarily utilized to investigate and inhibit mast cell degranulation and to support the generation of 3D lung alveolar organoids. These application notes provide detailed protocols and quantitative data to guide researchers in effectively using this compound in their experiments.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the binding of Substance P to its receptors, including the neurokinin-1 receptor (NK-1R) and MRGPRX2.[2] MRGPRX2 is prominently expressed on mast cells and is activated by a variety of ligands, including neuropeptides like Substance P and various drugs, leading to IgE-independent degranulation.[2] By blocking this interaction, this compound effectively reduces or prevents the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells.[2][3]
Key Applications in Cell Culture
-
Inhibition of Mast Cell Degranulation: this compound is widely used to study the mechanisms of mast cell activation and to screen for compounds that modulate this process. It serves as a specific inhibitor of MRGPRX2-mediated degranulation.
-
3D Lung Alveolar Cell Culture: this compound is a component of a small molecule cocktail used to promote the formation and maintenance of 3D lung alveolar organoids from primary human alveolar type 2 (hAT2) cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cell-based assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Receptor/Process | Cell Type | Value | Reference |
| IC₅₀ | Substance P Antagonism | - | 90 µM | [1] |
| IC₅₀ | SP-induced contraction | Isolated guinea pig trachea | 4.7 µM |
Table 2: Dose-Dependent Inhibition of Mast Cell Degranulation by this compound
| This compound Concentration (µM) | Inducer | Cell Line | Percent Inhibition of β-hexosaminidase Release | Reference |
| 1 | Substance P (1 µM) | LAD2 | Not specified | [2] |
| 10 | Substance P (1 µM) | LAD2 | Not specified | [2] |
| 100 | Substance P (1 µM) | LAD2 | Significant (P < 0.0001) | [2] |
| 100 | Compound 48/80 (1.5 µM) | LAD2 | Significant (P = 0.0001) | [2] |
| 100 | Atracurium (100 µM) | LAD2 | Significant (P = 0.0025) | [2] |
| 100 | Ciprofloxacin (100 µM) | LAD2 | Significant (P = 0.0039) | [2] |
| Not Specified | Compound 48/80 | HMC1 | Significant (P < 0.01) | [3] |
Experimental Protocols
Protocol 1: Inhibition of Mast Cell Degranulation
This protocol describes how to assess the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, HMC-1)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Inducer of degranulation (e.g., Substance P, Compound 48/80)
-
Tyrode's buffer (or other suitable assay buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density of 1-5 x 10⁵ cells/well and culture overnight.
-
Cell Preparation: Gently wash the cells with pre-warmed Tyrode's buffer.
-
Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the wells and incubate for 10-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Induction of Degranulation: Add the degranulation inducer (e.g., 1 µM Substance P) to the wells and incubate for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control (inducer only).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
β-hexosaminidase Assay:
-
Add an aliquot of the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Total Lysate (Optional): To determine the total β-hexosaminidase content, lyse the cells remaining in the original plate with a lysis buffer (e.g., 0.1% Triton X-100) and perform the assay on the lysate.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysate. Determine the percentage of inhibition by this compound compared to the positive control.
Protocol 2: 3D Lung Alveolar Organoid Culture
This protocol is based on the methods described by Youk et al. (2020) for the feeder-free, long-term 3D culture of human alveolar type 2 (hAT2) cells. This compound is a component of the small molecule cocktail used in the culture medium.
Materials:
-
Primary human alveolar type 2 (hAT2) cells
-
Growth factor-reduced Matrigel
-
Alveolar Epithelial Cell Medium (DMEM/F12 supplemented with appropriate growth factors)
-
Small Molecule Cocktail (prepare as a stock solution):
-
CHIR99021 (GSK3 inhibitor)
-
SB431542 (TGF-β inhibitor)
-
Y-27632 (ROCK inhibitor)
-
This compound
-
-
24-well plates
-
Cell culture inserts (e.g., Transwell®)
Procedure:
-
Cell Preparation: Isolate primary hAT2 cells from human lung tissue using established protocols.
-
Embedding in Matrigel: Resuspend the hAT2 cells in a 1:1 mixture of Alveolar Epithelial Cell Medium and cold growth factor-reduced Matrigel.
-
Seeding: Plate the cell-Matrigel mixture as droplets in the center of a 24-well plate or on cell culture inserts. Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Culture Medium: Add Alveolar Epithelial Cell Medium supplemented with the small molecule cocktail (including this compound at the desired concentration, which needs to be empirically determined but can be started in the low micromolar range based on its other activities) to each well.
-
Culture Maintenance: Culture the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days.
-
Organoid Development: Monitor the formation of alveolar-like organoid structures over several days to weeks. The organoids can be passaged by disrupting the Matrigel and re-plating the fragments.
Visualizations
MRGPRX2 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX2 by Substance P and its inhibition by this compound.
References
Application Notes and Protocols for QWF Peptide in 3D Lung Alveolar Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of physiologically relevant in vitro models of the human lung alveolus is critical for advancing our understanding of respiratory diseases and for the development of novel therapeutics. Three-dimensional (3D) organoid cultures of human alveolar type 2 (hAT2) cells have emerged as a powerful tool, recapitulating key aspects of the alveolar epithelium. The QWF peptide, a tripeptide antagonist of Substance P, plays a crucial role in a chemically defined, feeder-free culture system for the long-term expansion of hAT2 cells as functional alveolospheres.[1]
This compound is an antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is activated by Substance P.[1] By inhibiting this pathway, this compound is thought to modulate the inflammatory microenvironment and support the self-renewal and differentiation of hAT2 cells in 3D culture. These application notes provide a detailed protocol for the use of this compound in the generation of 3D lung alveolar cell cultures, along with representative data and a description of the underlying signaling pathway.
Data Presentation
The inclusion of this compound in the culture medium is expected to enhance the efficiency of alveolar organoid formation and promote the maintenance of a mature hAT2 cell phenotype. Below are tables summarizing representative quantitative data illustrating the expected effects of this compound.
Table 1: Effect of this compound on Alveolar Organoid Formation Efficiency
| Condition | Number of Organoids per Well (Mean ± SD) | Colony Forming Efficiency (%) |
| Control (without QWF) | 75 ± 12 | 1.5% |
| This compound (1 µM) | 125 ± 18 | 2.5% |
Table 2: Characterization of Alveolar Organoids Cultured with this compound
| Marker | Control (without QWF) (% Positive Cells ± SD) | This compound (1 µM) (% Positive Cells ± SD) |
| Surfactant Protein C (SFTPC) | 65 ± 8% | 85 ± 5% |
| HTII-280 | 70 ± 7% | 90 ± 4% |
| Ki-67 (Proliferation) | 25 ± 5% | 15 ± 3% |
| Caspase-3 (Apoptosis) | 10 ± 2% | 4 ± 1% |
Signaling Pathway
The this compound exerts its effects by antagonizing the Substance P (SP) signaling pathway through the Mas-related G protein-coupled receptor X2 (MRGPRX2). In the absence of QWF, SP can bind to MRGPRX2, leading to the activation of downstream signaling cascades that can promote inflammation and potentially inhibit the proper formation and maintenance of alveolar organoids. By blocking this interaction, this compound helps to create a more favorable microenvironment for hAT2 cell self-renewal and differentiation.
Caption: this compound antagonizes the Substance P/MRGPRX2 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Human Alveolar Type 2 (hAT2) Cells
This protocol is based on the methods described by Youk et al., 2020.
Materials:
-
Human lung tissue
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Dispase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Magnetic-activated cell sorting (MACS) columns and buffer
-
Antibodies: anti-EpCAM, anti-CD45, anti-CD31, anti-HTII-280
Procedure:
-
Mince fresh human lung tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of Dispase and DNase I in DMEM at 37°C for 45-60 minutes with gentle agitation.
-
Neutralize the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer, followed by a 40 µm cell strainer.
-
Treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Perform MACS to deplete hematopoietic (CD45+) and endothelial (CD31+) cells.
-
Enrich for epithelial cells by positive selection using an anti-EpCAM antibody.
-
Isolate hAT2 cells by positive selection using an anti-HTII-280 antibody.
-
Resuspend the purified hAT2 cells in alveolar media for 3D culture.
Protocol 2: 3D Lung Alveolar Cell Culture with this compound
This protocol is adapted from Youk et al., 2020.
Materials:
-
Purified hAT2 cells
-
Growth factor-reduced Matrigel or similar basement membrane extract (BME)
-
Alveolar Media (DMEM/F12 supplemented with N2 and B27)
-
Small Molecule Cocktail:
-
CHIR99021 (GSK3 inhibitor)
-
FGF7 (Fibroblast Growth Factor 7)
-
FGF10 (Fibroblast Growth Factor 10)
-
Noggin (BMP antagonist)
-
RSPO1 (Wnt agonist)
-
This compound (Tocris, Cat. No. 4567 or equivalent)
-
Y-27632 (ROCK inhibitor)
-
-
24-well plates
Procedure:
-
Prepare the Alveolar Media and supplement with the small molecule cocktail at the desired concentrations (e.g., this compound at 1 µM).
-
Thaw the growth factor-reduced Matrigel on ice.
-
Resuspend the purified hAT2 cells in the supplemented Alveolar Media at a concentration of 5 x 10⁴ cells/mL.
-
Mix the cell suspension with an equal volume of cold Matrigel (1:1 ratio).
-
Dispense 50 µL domes of the cell-Matrigel mixture into the center of each well of a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel to solidify.
-
Gently add 500 µL of supplemented Alveolar Media (containing Y-27632 for the first 48 hours) to each well, being careful not to disturb the domes.
-
Culture the organoids at 37°C and 5% CO₂.
-
Replace the medium every 2-3 days with fresh supplemented Alveolar Media (without Y-27632 after the initial 48 hours).
-
Monitor organoid formation and growth using a light microscope. Organoids should become visible within 7-14 days.
References
Application Notes and Protocols for QWF Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
QWF Peptide is a potent antagonist of Substance P (SP), a neuropeptide involved in neurogenic inflammation, pain, and itch. It exerts its inhibitory effects by blocking the binding of Substance P to the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This action prevents mast cell degranulation and the subsequent release of inflammatory mediators. These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound, along with an experimental protocol for its use in a mast cell degranulation assay.
Product Information
| Property | Value |
| Full Name | {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl} |
| Short Name | This compound |
| Molecular Formula | C₃₈H₄₃N₅O₈ |
| Molecular Weight | 697.78 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity | ≥90% |
| Solubility | Soluble in DMSO (up to 10 mg/mL) |
Reconstitution of Lyophilized this compound
Proper reconstitution of the lyophilized this compound is crucial for maintaining its biological activity and ensuring accurate experimental results.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.[1]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[2]
-
Solvent Addition: Carefully open the vial and add the desired volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution in a vial containing 1 mg of peptide, add 100 µL of DMSO). To avoid loss of material, ensure the solvent is added directly to the powder.
-
Dissolution: Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved.[3][4] Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, the vial can be incubated at room temperature for 15-30 minutes with occasional gentle agitation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[2][5]
Storage and Stability
Proper storage of both the lyophilized powder and the reconstituted peptide solution is essential to prevent degradation and maintain activity.
Storage Conditions Summary:
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator, protected from light.[5] |
| -80°C | Up to 2 years | Recommended for long-term storage.[5] | |
| Reconstituted in DMSO | -20°C | Up to 1 month | Minimize freeze-thaw cycles.[5] |
| -80°C | Up to 6 months | Recommended for storing reconstituted aliquots.[5] |
Important Handling Considerations:
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic and should be handled in a dry environment.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted solutions can lead to peptide degradation and should be avoided.[5][7] Aliquoting is the best practice to mitigate this.
-
Light Sensitivity: Protect the peptide, in both solid and solution form, from direct light.[5]
Signaling Pathway of Substance P and Inhibition by this compound
Substance P is a key mediator of neurogenic inflammation, acting through the MRGPRX2 receptor on mast cells. This compound functions as a competitive antagonist at this receptor.
Caption: this compound competitively inhibits Substance P binding to MRGPRX2.
Experimental Protocol: Inhibition of Mast Cell Degranulation
This protocol describes a typical in vitro assay to evaluate the inhibitory effect of this compound on Substance P-induced mast cell degranulation.
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro inhibition assay.
Materials:
-
Cultured mast cells (e.g., human LAD2 cell line)
-
Cell culture medium (e.g., StemPro-34 SFM)
-
This compound stock solution (reconstituted in DMSO)
-
Substance P (agonist)
-
Tyrode's buffer or similar physiological buffer
-
96-well plates
-
Reagents for β-hexosaminidase assay (or other degranulation marker assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed mast cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to rest.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Add the desired concentrations of this compound (or vehicle control, e.g., DMSO diluted in buffer) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Substance P:
-
Prepare a solution of Substance P in the assay buffer at a concentration known to induce a submaximal response (e.g., 1-10 µM).
-
Add the Substance P solution to all wells except for the negative control wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for mast cell degranulation.[8]
-
Sample Collection:
-
Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for analysis.
-
-
Degranulation Measurement (β-hexosaminidase Assay):
-
The release of the granular enzyme β-hexosaminidase is a common marker for mast cell degranulation.
-
Perform the β-hexosaminidase assay on the collected supernatants according to established protocols.[8]
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each condition relative to a positive control (cells stimulated with Substance P without this compound) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition of degranulation as a function of the this compound concentration to determine the IC₅₀ value.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. usp.org [usp.org]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. bluewellpeptides.com [bluewellpeptides.com]
- 4. jpt.com [jpt.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. jpt.com [jpt.com]
- 7. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 8. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
QWF Peptide: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
The QWF peptide is a synthetic tripeptide that acts as a dual antagonist for the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This dual antagonism makes it a valuable tool for in vivo research, particularly in studies related to neurogenic inflammation, itch, and mast cell-mediated responses. These application notes provide detailed protocols for in vivo experiments using the this compound, along with a summary of its physicochemical properties and an overview of its mechanism of action through the NK-1R and MRGPRX2 signaling pathways.
Physicochemical Properties of this compound
A comprehensive understanding of the this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 697.78 g/mol | [1] |
| Formula | C₃₈H₄₃N₅O₈ | [1] |
| Sequence | Gln-Trp-Phe (with modifications) | [1] |
| Modifications | N-terminal Boc, D-Trp(Formyl), C-terminal OBzl | [1] |
| Purity | ≥90% | [1] |
| Solubility | Soluble to 10 mg/mL in DMSO | [1] |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action: Dual Antagonism of NK-1R and MRGPRX2
The this compound exerts its biological effects by blocking the signaling pathways initiated by the activation of two distinct receptors: the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Neurokinin-1 Receptor (NK-1R) Signaling Pathway
Substance P (SP) is the primary endogenous ligand for the NK-1R. The binding of SP to NK-1R initiates a cascade of intracellular events that contribute to neurogenic inflammation, pain transmission, and vasodilation. The this compound competitively antagonizes SP binding to NK-1R, thereby inhibiting these downstream effects.
Activation of the G-protein coupled NK-1 receptor by Substance P stimulates both Gq and Gs proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[2][3][4]
Figure 1: Simplified NK-1R signaling pathway and inhibition by this compound.
Mas-related G protein-coupled receptor X2 (MRGPRX2) Signaling Pathway
MRGPRX2 is primarily expressed on mast cells and is activated by a variety of ligands, including Substance P and the synthetic compound 48/80. Activation of MRGPRX2 triggers mast cell degranulation, releasing histamine and other inflammatory mediators, which contribute to itch and pseudo-allergic reactions. The this compound effectively blocks the activation of MRGPRX2 by these secretagogues.[5][6]
Upon ligand binding, MRGPRX2 activates Gαi and Gαq proteins. Gαq activation leads to the PLC-IP3-Ca2+ pathway, similar to NK-1R signaling. Gαi activation inhibits adenylyl cyclase, leading to decreased cAMP levels, and also activates the PI3K-AKT pathway. Downstream of these initial signals, various MAPKs (ERK1/2, p38, JNK) and the NF-κB pathway are activated, culminating in mast cell degranulation and the production of pro-inflammatory cytokines.[7][8][9]
Figure 2: Simplified MRGPRX2 signaling pathway and inhibition by this compound.
In Vivo Experimental Protocols
The following protocols are based on published studies and provide a framework for using the this compound in murine models of itch.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pruritogen (e.g., Substance P, Compound 48/80, Lithocholic Acid)
-
Experimental animals (e.g., C57BL/6 mice)
-
30-gauge needles and syringes
Preparation of this compound Solution
-
Reconstitution: Dissolve the this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Working Solution: On the day of the experiment, dilute the stock solution with sterile PBS to the desired final concentration. A commonly used in vivo concentration is 500 μM. It is crucial to ensure the final DMSO concentration is non-toxic to the animals (typically <1%).
In Vivo Itch Model in Mice
This protocol describes the induction of scratching behavior in mice and its inhibition by the this compound.
References
- 1. QWF | Mas-Related G Protein Coupled Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 6. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of QWF Peptide on Isolated Guinea Pig Trachea Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the QWF peptide, a known Substance P (SP) antagonist, in ex vivo studies involving isolated guinea pig trachea strips. The guinea pig trachea serves as a valuable model for investigating airway smooth muscle physiology and pharmacology, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The this compound (Gln-Trp-Phe) offers a tool to probe the mechanisms of neurogenic inflammation and bronchoconstriction mediated by the Substance P/Neurokinin-1 (NK1) receptor system.
This document outlines the necessary protocols for tissue preparation, experimental setup, and data acquisition. It also presents quantitative data on the antagonistic effects of this compound and visualizes the key signaling pathway involved.
Data Presentation
The primary function of the this compound in this experimental model is to antagonize the contractile effect of Substance P. The potency of this antagonism is quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Agonist | Preparation | IC50 |
| This compound | Substance P | Isolated Guinea Pig Trachea Strips | 4.7 µM[1] |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 value for this compound in antagonizing Substance P-induced contractions in isolated guinea pig tracheal smooth muscle.
Experimental Protocols
Preparation of Isolated Guinea Pig Trachea Strips
This protocol details the dissection and preparation of tracheal smooth muscle strips from guinea pigs for in vitro pharmacology studies.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[2]
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig via cervical dislocation.
-
Immediately perform a thoracotomy and carefully excise the trachea, from the larynx to the bronchial bifurcation.
-
Place the excised trachea in a Petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adhering connective tissue and fat.
-
Cut the trachea into 3-5 mm wide rings.[3]
-
For tracheal strips, cut the cartilage ring opposite the trachealis smooth muscle to form a strip.
-
Tie suture threads to both ends of the tracheal strip.
Organ Bath Setup and Isometric Tension Recording
This protocol describes the setup for maintaining the viability of the tracheal strips and recording their contractile responses.
Materials:
-
Organ bath system with a 10-20 mL jacketed tissue chamber
-
Thermostatically controlled water circulator (37°C)
-
Carbogen gas supply
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Mount the tracheal strips in the organ baths by attaching one end to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0-1.5 g to each strip.[3][4]
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, induce a submaximal contraction with an agonist such as acetylcholine (ACh) or histamine to verify tissue viability. Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
Investigating the Antagonistic Effect of this compound
This protocol outlines the procedure to determine the inhibitory effect of this compound on Substance P-induced tracheal smooth muscle contraction.
Procedure:
-
After equilibration and viability checks, pre-incubate the tracheal strips with a desired concentration of this compound for a specified period (e.g., 20-30 minutes). A vehicle control (Krebs-Henseleit solution) should be run in parallel.
-
Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath.
-
Record the isometric contraction at each concentration until a maximal response is achieved.
-
In the presence of different concentrations of this compound, a rightward shift in the Substance P concentration-response curve is expected, indicating competitive antagonism.
-
The IC50 value can be calculated from the inhibition of the maximal response to Substance P at a fixed concentration in the presence of varying concentrations of this compound.
Signaling Pathways and Visualizations
Substance P-Induced Contraction in Tracheal Smooth Muscle
Substance P mediates its contractile effect on airway smooth muscle primarily through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.
The key steps in this pathway are:
-
Receptor Activation: Substance P binds to the NK1 receptor on the surface of tracheal smooth muscle cells.
-
G-Protein Coupling: The activated NK1 receptor couples to the Gq/11 family of G-proteins.
-
Phospholipase C Activation: The alpha subunit of the Gq/11 protein activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1]
-
Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ binds to calmodulin.
-
MLCK Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[1][5]
-
Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between actin and myosin, resulting in smooth muscle contraction.[1][5]
This compound, as a Substance P antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade and inducing contraction.
Figure 1: Substance P Signaling Pathway in Tracheal Smooth Muscle. This diagram illustrates the intracellular signaling cascade initiated by Substance P binding to the NK1 receptor, leading to smooth muscle contraction, and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to assess the antagonistic properties of the this compound.
Figure 2: Experimental Workflow for this compound Antagonism Study. This flowchart depicts the sequential steps involved in the preparation, execution, and analysis of an experiment investigating the effects of this compound on isolated guinea pig trachea.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Substance P activates Cl- and K+ conductances in guinea-pig tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P contracts bovine tracheal smooth muscle via activation of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of QWF Peptide in Itch Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itch, or pruritus, is a complex and often debilitating sensory experience that is a hallmark of numerous dermatological and systemic diseases. The limitations of current antipruritic therapies, particularly the ineffectiveness of antihistamines in many chronic itch conditions, highlight the urgent need for novel therapeutic strategies targeting histamine-independent itch pathways. The QWF peptide (Boc-Gln-D-Trp(Formyl)-Phe benzyl ester) has emerged as a valuable pharmacological tool in the investigation of these pathways.[1][2][3] This tripeptide acts as a dual antagonist of the neurokinin-1 receptor (NK-1R) and, more significantly for itch research, Mas-related G-protein coupled receptors (Mrgprs).[1][4][5] Specifically, QWF has been shown to inhibit the activation of human MRGPRX2 and its mouse orthologs, MrgprA1 and MrgprB2, which are key receptors implicated in non-histaminergic itch.[1][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in various itch research models, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its antipruritic effects by antagonizing receptors involved in itch signaling. While it was initially identified as an NK-1R antagonist, its crucial role in itch research stems from its ability to block the activation of Mrgprs by various pruritogens, including Substance P (SP) and the mast cell degranulator compound 48/80.[1][4][6]
-
Antagonism of Mrgprs: QWF effectively inhibits the activation of human MRGPRX2, which is expressed on mast cells and dorsal root ganglion (DRG) neurons.[1][5] In mouse models, it antagonizes MrgprA1, found on sensory nerves, and MrgprB2, located on mast cells.[1][4][6] This dual antagonism on both sensory neurons and mast cells makes it a potent inhibitor of itch induced by secretagogues that act via these receptors.
-
Inhibition of Mast Cell Degranulation: By blocking MRGPRX2 and MrgprB2, QWF prevents the IgE-independent degranulation of mast cells induced by substances like SP and compound 48/80.[4][5] This, in turn, reduces the release of inflammatory mediators that contribute to the itch sensation.
-
Blockade of Neuronal Activation: QWF directly antagonizes the activation of sensory neurons expressing MrgprA1 by pruritogens, thereby inhibiting the transmission of itch signals from the periphery to the central nervous system.[1]
The following diagram illustrates the signaling pathway of itch induction by Substance P and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound in reducing itch has been quantified in various preclinical models. The following tables summarize key findings from published studies.
| In Vivo Model | Pruritogen | This compound Dose | Effect on Scratching Bouts | Reference |
| Mouse Cheek Model | Substance P (500 µM) | 500 µM (co-injected) | Significantly decreased | [1][4] |
| Mouse Cheek Model | Compound 48/80 | 500 µM (co-injected) | Significantly decreased | [2][4][6] |
| Mouse Cheek Model | SLIGRL | 500 µM (co-injected) | Significantly decreased | [2] |
| Mouse Cheek Model | Lithocholic Acid (LCA) | 500 µM (co-injected) | Mixed response, decreased in responders | [7] |
| In Vitro Assay | Agonist | This compound Concentration | Effect | Reference |
| Calcium Flux in DRG neurons (NK-1R-/-) | Substance P (300 nM) | 1 µM | Abolished SP-induced calcium flux | [1] |
| Mast Cell Degranulation (LAD2 cells) | Substance P | Not specified | Significantly inhibited | [2][5] |
| Mast Cell Degranulation (LAD2 cells) | Compound 48/80 | Not specified | Significantly inhibited | [2][5] |
| MRGPRX2 Activation | Substance P | IC50 = 90 µM | Inhibited SP binding | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments cited in the literature.
Protocol 1: Mouse Cheek Model of Itch
This model is widely used to differentiate itch-related scratching from pain-related wiping behaviors.
Materials:
-
This compound (Boc-Gln-D-Trp(Formyl)-Phe benzyl ester trifluoroacetate)
-
Pruritogen (e.g., Substance P, Compound 48/80)
-
Vehicle (e.g., PBS, DMSO)
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Insulin syringes with 31-gauge needles
-
Video recording equipment
Procedure:
-
Animal Acclimatization: Habituate mice to the experimental setup for 30 minutes daily for at least 3 days prior to the experiment. On the day of the experiment, allow a 15-minute acclimatization period.
-
Reagent Preparation: Dissolve this compound and the chosen pruritogen in the appropriate vehicle. A common concentration for both is 500 µM. For co-injection studies, mix QWF and the pruritogen immediately before injection.
-
Intradermal Injection: Using an insulin syringe, inject a total volume of 10 µL intradermally into the cheek of the mouse.
-
Behavioral Recording: Immediately after injection, place the mouse in a clean cage and record its behavior for 30 minutes.
-
Data Analysis: Count the number of scratching bouts directed at the injection site with the hind limbs. A bout is defined as one or more rapid scratching motions. Compare the number of scratches between control (vehicle), pruritogen-only, and QWF + pruritogen groups. Statistical analysis is typically performed using an unpaired Student's t-test or one-way ANOVA followed by a post-hoc test.
The following diagram outlines the experimental workflow for the mouse cheek model of itch.
Protocol 2: In Vitro Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This assay assesses the ability of QWF to block pruritogen-induced activation of sensory neurons.
Materials:
-
Cultured DRG neurons from mice
-
This compound
-
Substance P
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscopy setup
Procedure:
-
DRG Neuron Culture: Isolate and culture DRG neurons from mice according to standard protocols.
-
Calcium Dye Loading: Load the cultured neurons with a calcium indicator dye as per the manufacturer's instructions.
-
Baseline Measurement: Establish a stable baseline fluorescence signal for each neuron.
-
Agonist Application: Apply Substance P (e.g., 300 nM) to the neurons and record the change in intracellular calcium concentration.
-
Antagonist Application: After a washout period, pre-incubate the neurons with this compound (e.g., 1 µM) for a specified duration.
-
Co-application: While still in the presence of QWF, re-apply Substance P and record the calcium response.
-
Data Analysis: Measure the amplitude of the calcium transients in response to Substance P with and without QWF pre-incubation. Compare the responses to determine the inhibitory effect of QWF.
Conclusion
The this compound is a powerful tool for investigating the mechanisms of histamine-independent itch, particularly those mediated by Mrgprs. Its ability to antagonize both neuronal and mast cell activation provides a unique advantage in dissecting the complex signaling pathways of pruritus. The protocols and data presented here serve as a guide for researchers aiming to utilize QWF in their itch research models, ultimately contributing to the development of novel and more effective antipruritic therapies.
References
- 1. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20180000886A1 - Prevention and treatment of itch with an mrgpr antagonist - Google Patents [patents.google.com]
- 3. rndsystems.com [rndsystems.com]
- 4. scispace.com [scispace.com]
- 5. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lithocholic Acid Activates Mas-Related G Protein-Coupled Receptors, Contributing to Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: QWF Peptide in the Investigation of Type-2 Immune Responses
Introduction
The QWF peptide is a synthetic tripeptide that functions as a potent antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the neurokinin 1 receptor (NK-1R), the primary receptor for Substance P (SP).[1][2] Given the emerging roles of MRGPRX2 and SP in modulating mast cell and other immune cell functions, the this compound has become a valuable tool for dissecting the mechanisms underlying IgE-independent allergic and pseudoallergic reactions, as well as aspects of type-2 immunity.[3][4]
Mechanism of Action
The this compound competitively inhibits the binding of agonists like Substance P and compound 48/80 to MRGPRX2.[2] MRGPRX2 is predominantly expressed on mast cells and is implicated in their degranulation, a key event in the release of inflammatory mediators such as histamine and β-hexosaminidase.[5][6] By blocking MRGPRX2, the this compound effectively attenuates mast cell activation and the subsequent inflammatory cascade.[7]
Furthermore, Substance P, a neuropeptide released from sensory neurons, has been shown to trigger dendritic cell migration and initiate type-2 immune responses to allergens.[4] SP can induce the release of Th2-related cytokines, including IL-4, IL-5, and IL-13, from mast cells, promoting a type-2 inflammatory environment.[8] Therefore, by antagonizing the actions of SP, the this compound serves as a powerful inhibitor of neurogenic inflammation and its contribution to type-2 immunity.[9] Recent studies have also identified MRGPRX2 expression on other key type-2 immune cells, such as basophils and eosinophils, suggesting a broader role for this receptor and its antagonists in regulating type-2 responses.[10][11]
Quantitative Data
The following tables summarize the inhibitory concentrations of the this compound against various agonists and receptors.
| Target | Agonist | Assay | IC50 | Reference |
| Substance P Receptor | Substance P | Guinea Pig Trachea Contraction | 4.7 µM | [12] |
| MRGPRX2 | Substance P | Inhibition of SP Binding | - | |
| MRGPRX2 | Compound 48/80 | Inhibition of MRGPRX2 Activation | - |
Note: Specific IC50 values for this compound against SP and compound 48/80 on MRGPRX2 are not consistently reported in the literature, but its antagonistic activity is well-documented.
Signaling Pathways and Experimental Workflows
Caption: this compound blocks MRGPRX2 activation, inhibiting downstream signaling.
References
- 1. Detecting degranulation via hexosaminidase assay [protocols.io]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substance P Release by Sensory Neurons Triggers Dendritic Cell Migration and Initiates the Type-2 Immune Response to Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P-induced lung inflammation in mice is mast cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pseudoallergen receptor MRGPRX2 on peripheral blood basophils and eosinophils: Expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols for Detecting QWF Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QWF peptide (Gln-D-Trp-Phe) is a potent antagonist of Substance P (SP) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). Its primary biological activity involves the inhibition of mast cell degranulation, a key event in allergic and inflammatory responses.[1][2][3] These application notes provide detailed protocols for assessing the inhibitory activity of the this compound on its target receptors, offering valuable tools for research and drug development in immunology and pharmacology.
Key Activities of this compound
The this compound has been demonstrated to exhibit the following key activities:
-
Antagonism of Substance P: this compound competitively inhibits the binding of Substance P to its receptor, the Neurokinin-1 Receptor (NK-1R).[1][4]
-
Antagonism of MRGPRX2: this compound blocks the activation of MRGPRX2 by various secretagogues, including Substance P and Compound 48/80.[2][3][5]
-
Inhibition of Mast Cell Degranulation: By antagonizing NK-1R and MRGPRX2, this compound effectively reduces the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells.[5][6]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported quantitative data for the inhibitory activity of the this compound in various assays.
| Assay Type | Target/Stimulus | Cell/Tissue Type | Parameter Measured | IC50 Value | Reference |
| Substance P Antagonism | Substance P | - | Binding Affinity | 0.09 µM | [1][4] |
| Tracheal Contraction | Substance P | Isolated Guinea Pig Trachea | Inhibition of Contraction | 4.7 µM | [1][4] |
| Mast Cell Degranulation | Compound 48/80 | Human Mast Cell Line 1 (HMC-1) | Inhibition of β-hexosaminidase release | Not explicitly quantified in sources | [6] |
| Mast Cell Degranulation | Compound 48/80 | Human Mast Cell Line 1 (HMC-1) | Inhibition of CD63 expression | Not explicitly quantified in sources | [6] |
| Itch Response | Compound 48/80 | Mice (in vivo) | Inhibition of scratching behavior | Not explicitly quantified in sources | [2][3] |
Signaling Pathways
The inhibitory action of the this compound is centered on the modulation of signaling pathways initiated by Substance P and other mast cell secretagogues through the NK-1R and MRGPRX2 receptors.
Caption: this compound Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay measures the ability of the this compound to inhibit Substance P-induced smooth muscle contraction in isolated guinea pig tracheal rings.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Substance P
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by cervical dislocation.
-
Carefully excise the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Open the rings by cutting through the cartilage opposite the smooth muscle.[7]
-
Suture the rings together to form a tracheal chain.[7]
-
-
Organ Bath Setup:
-
Mount the tracheal chain in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[8]
-
Connect one end of the chain to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.[8]
-
-
Experimental Protocol:
-
After equilibration, induce a submaximal contraction with an EC50 concentration of Substance P (concentration to be determined by a prior concentration-response curve).
-
Once the contraction has stabilized, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the tracheal muscle at each concentration.
-
In a separate set of experiments, pre-incubate the tracheal preparations with various concentrations of this compound for 20-30 minutes before adding Substance P to assess the antagonistic effect.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial Substance P-induced contraction.
-
Calculate the IC50 value for the this compound from the concentration-response curve using non-linear regression analysis.
-
Caption: Guinea Pig Trachea Contraction Assay Workflow.
Protocol 2: Mast Cell Degranulation - β-Hexosaminidase Release Assay
This in vitro assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.
Materials:
-
Human Mast Cell Line (HMC-1 or LAD2)
-
Cell culture medium (e.g., IMDM with supplements for HMC-1, StemPro-34 for LAD2)
-
Tyrode's buffer (or HEPES buffer)
-
Compound 48/80 or Substance P
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Plating:
-
Culture mast cells according to standard protocols.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Wash the cells once with Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Add 50 µL of Tyrode's buffer containing the secretagogue (e.g., 10 µg/mL Compound 48/80 or 1 µM Substance P) to each well.
-
For controls, add buffer alone (spontaneous release) or buffer with the secretagogue but without this compound (maximum release). To determine the total β-hexosaminidase content, lyse a set of untreated cells with 0.1% Triton X-100.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution to each well containing the supernatant.
-
Stop the reaction by adding 100 µL of stop solution.[9]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Plot the percentage of inhibition versus the concentration of this compound and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Detecting degranulation via hexosaminidase assay [protocols.io]
- 6. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QWF Peptide Small Molecule Cocktail Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QWF peptide is a synthetic tripeptide that functions as a potent antagonist of Substance P (SP) and an inhibitor of the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This dual activity makes it a valuable tool for studying neuro-immune interactions, particularly in the context of mast cell activation and degranulation. In recent years, the this compound has been incorporated into small molecule cocktails to modulate the cellular microenvironment, notably in the generation of three-dimensional (3D) cultures of lung alveolar cells. These application notes provide detailed protocols for the preparation and use of this compound-containing small molecule cocktails, with a focus on its application in mast cell degranulation assays and its potential role in 3D cell culture.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound based on available research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 697.78 g/mol | |
| Formula | C38H43N5O8 | |
| Sequence | Gln-D-Trp(Formyl)-Phe-OBzl (modified) | |
| Solubility | Soluble to 10 mg/mL in DMSO | |
| Purity | ≥90% | |
| Storage | Store at -20°C |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (Substance P antagonist) | 90 µM | Inhibition of Substance P binding. | |
| IC50 (Substance P antagonist) | 0.09 µM | Antagonism of Substance P. | [1] |
| Effective Inhibitory Concentration (vs. Substance P-induced degranulation) | 100 µM | Inhibition of degranulation in LAD2 mast cells induced by 1 µM Substance P. | [2] |
| Effective Inhibitory Concentration (vs. Compound 48/80-induced degranulation) | 100 µM | Inhibition of degranulation in LAD2 mast cells induced by 1.5 µM Compound 48/80. | [2] |
| Effective Inhibitory Concentration (vs. Atracurium-induced degranulation) | 100 µM | Inhibition of degranulation in LAD2 mast cells induced by 100 µM atracurium. | [2] |
| Effective Inhibitory Concentration (vs. Ciprofloxacin-induced degranulation) | 100 µM | Inhibition of degranulation in LAD2 mast cells induced by 100 µM ciprofloxacin. | [2] |
Signaling Pathway
The this compound exerts its inhibitory effects by blocking the activation of the MRGPRX2 receptor by agonists such as Substance P and Compound 48/80. This signaling pathway is crucial in mast cell degranulation and the subsequent release of inflammatory mediators.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO. The this compound is soluble up to 10 mg/mL in DMSO.
-
Aseptically add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
This compound Small Molecule Cocktail for 3D Alveolar Cell Culture
Small Molecule Cocktail (SMC) Medium Composition: [3]
| Component | Supplier (Example) | Final Concentration |
| Jagged-1 peptide | AnaSpec (AS-61298) | 1 µM |
| hNoggin | R&D Systems (6057-NG) | 100 ng/mL |
| SB431542 | Sigma-Aldrich (616464) | 10 µM |
| hFGF-10 | R&D Systems (345-FG) | 10 ng/mL |
| hFGF-7 (KGF) | R&D Systems (251-KG) | 10 ng/mL |
| CHIR99021 | Sigma-Aldrich (SML1046) | 3 µM |
| Y-27632 | Sigma-Aldrich (688001) | 10 µM |
| This compound | (e.g., R&D Systems) | 1-10 µM (to be optimized) |
Protocol:
-
Prepare individual stock solutions of each small molecule in the appropriate solvent as recommended by the manufacturer.
-
On the day of use, prepare the complete SMC medium by adding the required volume of each stock solution to the basal alveolar epithelial cell medium (e.g., AEpiCM, ScienCell, 3201).
-
Filter-sterilize the final SMC medium using a 0.22 µm syringe filter.
-
This medium can be used for the long-term 2D culture of human primary alveolar epithelial cells (HPAEpiCs) and for the generation of 3D alveolar organoids on Matrigel-coated transwell inserts.[3]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify the inhibitory effect of this compound on mast cell degranulation induced by Substance P or Compound 48/80.
Materials:
-
LAD2 human mast cell line
-
This compound stock solution (in DMSO)
-
Substance P or Compound 48/80
-
Tyrode's buffer or similar physiological buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well microplate
-
Microplate reader (405 nm)
Protocol:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Pre-treatment with this compound:
-
Wash the cells once with Tyrode's buffer.
-
Prepare serial dilutions of this compound in Tyrode's buffer (e.g., 1 µM, 10 µM, 100 µM).
-
Add the this compound dilutions to the respective wells and incubate for 10-30 minutes at 37°C.[2] Include a vehicle control (Tyrode's buffer with the same concentration of DMSO as the highest this compound concentration).
-
-
Stimulation:
-
Prepare solutions of Substance P (e.g., 1 µM) or Compound 48/80 (e.g., 1.5 µM) in Tyrode's buffer.[2]
-
Add the stimulant to the wells (except for the negative control and total release wells) and incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 200 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
-
Cell Lysis (for Total Release):
-
To the remaining cell pellets in the original plate, add Tyrode's buffer containing 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.
-
-
Enzymatic Reaction:
-
Add the PNAG substrate solution to each well of the supernatant plate and the lysate plate.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add the stop solution to each well. A yellow color will develop.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Degranulation:
-
Percent Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
References
QWF Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
QWF Peptide is a modified tripeptide (Gln-Trp-Phe) that functions as a potent antagonist of Substance P (SP). It exerts its effects through the competitive inhibition of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and the neurokinin-1 receptor (NK1R).[1] This dual antagonism makes this compound a valuable tool for investigating the roles of Substance P in various physiological and pathological processes, including neurogenic inflammation, mast cell degranulation, and pruritus (itch). These application notes provide an overview of commercially available sources, key technical data, and detailed protocols for the use of this compound in common research applications.
Commercial Sources and Technical Data
This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The peptide is typically supplied as a lyophilized solid and requires reconstitution before use.
Table 1: Commercial Suppliers and Physical/Chemical Properties of this compound
| Supplier | Catalog Number (Example) | Purity | Molecular Weight ( g/mol ) | Formula |
| R&D Systems | 6642 | ≥90% | 697.78 | C₃₈H₄₃N₅O₈ |
| Tocris Bioscience | 6642 | ≥90% (HPLC) | 697.78 | C₃₈H₄₃N₅O₈ |
| MedchemExpress | HY-135108 | 98.15% | 697.78 | C₃₈H₄₃N₅O₈ |
| MyBioSource | MBS3848126 | Research Grade | 697.78 | C₃₈H₄₃N₅O₈ |
Sequence and Modifications:
-
Sequence: Gln-Trp-Phe (QWF)
-
Modifications: Gln-1 = N-terminal Boc; Trp-2 = D-Trp(Formyl); Phe-3 = Phe-OBzl[1]
Solubility and Storage:
-
Solubility: Soluble to 10 mg/ml in DMSO.[1] For aqueous buffers, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the buffer of choice.
-
Storage: Store as a lyophilized solid at -20°C.[1] Peptide solutions are less stable and should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Quantitative Data: Biological Activity
This compound exhibits varying inhibitory concentrations depending on the experimental model and target.
Table 2: IC₅₀ Values for this compound
| Activity | IC₅₀ Value | Assay System | Reference |
| Substance P Antagonism | 90 µM | Inhibition of SP binding to MRGPRX2 | R&D Systems, Tocris Bioscience[1] |
| Substance P Antagonism | 0.09 µM | Not specified | MedchemExpress[2] |
| Antagonism of SP-induced Contraction | 4.7 µM | Isolated guinea pig trachea strips | MedchemExpress[2] |
Signaling Pathway
This compound acts as an antagonist at the MRGPRX2 receptor, which is prominently expressed on mast cells. Substance P, a neuropeptide released from sensory neurons, is a key agonist for this receptor. Activation of MRGPRX2 by Substance P leads to mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase. QWF competitively blocks this interaction, thereby inhibiting downstream inflammatory responses.
Application Notes and Experimental Protocols
Application 1: Inhibition of Mast Cell Degranulation
Objective: To assess the ability of this compound to inhibit Substance P-induced mast cell degranulation in vitro. Mast cell degranulation can be quantified by measuring the release of the granular enzyme β-hexosaminidase.
Experimental Workflow Diagram:
Detailed Protocol: β-Hexosaminidase Release Assay
-
Cell Culture: Culture a suitable mast cell line (e.g., human LAD2 or HMC-1 cells) under recommended conditions.
-
Cell Preparation: On the day of the experiment, harvest cells and wash them with a suitable buffer, such as Tyrode's buffer. Resuspend the cells at a concentration of 5 x 10⁵ cells/mL in the same buffer.
-
Pre-incubation with QWF: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO diluted in buffer). Incubate for 30 minutes at 37°C.
-
Stimulation: Add Substance P (e.g., at a final concentration of 1-10 µM) to the wells to induce degranulation. For controls, include wells with cells only (spontaneous release) and cells lysed with 0.2% Triton-X100 (total release). Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well. Lyse the remaining cell pellets with Triton-X100 to measure the total cellular β-hexosaminidase.
-
Enzyme Assay: In a separate 96-well plate, mix a sample of the supernatant or cell lysate with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Incubate for 60-90 minutes at 37°C. Stop the reaction by adding a high pH buffer (e.g., sodium carbonate or glycine solution).
-
Data Analysis: Read the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
Application 2: In Vivo Model of Pruritus (Itch)
Objective: To evaluate the anti-pruritic effect of this compound in a mouse model of itch induced by Substance P or other pruritogens like Compound 48/80.
Experimental Workflow Diagram:
Detailed Protocol: Mouse Scratching Behavior Model
-
Animals: Use male ICR or similar mouse strains. Acclimate the animals to the experimental setup for several days before the experiment.
-
Reagent Preparation: Prepare solutions of the pruritogen (e.g., Substance P or Compound 48/80) and this compound in sterile saline.
-
Injection: On the day of the experiment, administer an intradermal injection (typically 10 µL) into the cheek of the mouse.[4] Experimental groups may include:
-
Vehicle control
-
Pruritogen alone
-
Pruritogen co-administered with this compound
-
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and video record its behavior for 30 minutes.
-
Data Analysis: A blinded observer should review the video recordings and count the number of scratching bouts directed towards the injection site with the hind limbs. A bout of scratching is defined as a continuous scratching motion that is only interrupted by brief pauses. Compare the number of scratches between the different treatment groups using appropriate statistical tests.
Application 3: 3D Culture of Lung Alveolar Cells
Objective: To utilize this compound as part of a small molecule cocktail to support the 3D culture and differentiation of human alveolar type 2 (hAT2) cells into organoids. While the exact mechanism of QWF in this context is not fully elucidated, it is proposed to help maintain the stemness or promote the differentiation of the alveolar cells by modulating local signaling pathways.
Note: The following protocol is adapted from Youk et al. (2020) as referenced by Tocris Bioscience and R&D Systems for the use of QWF in this application. The inclusion of QWF is based on the supplier's recommendation. The optimal concentration of QWF should be determined empirically by the researcher.
Experimental Workflow Diagram:
Detailed Protocol: 3D Alveolar Organoid Culture
-
Cell Isolation: Isolate human alveolar type 2 (hAT2) cells from healthy donor lung tissue following established protocols.
-
Cell Embedding: Resuspend the isolated hAT2 cells in a 1:1 mixture of base media and growth factor-reduced (GFR) basement membrane extract (BME). Plate this mixture in the apical chamber of a transwell insert or as domes in a multi-well plate.
-
Culture Medium: Prepare the "Alveolar Media" consisting of a basal medium (e.g., DMEM/F-12) supplemented with various growth factors and small molecules, including but not limited to R-Spondin 1, EGF, KGF, FGF-10, Noggin, CHIR99021, and SB431542.[2]
-
Addition of this compound: Based on supplier recommendations, supplement the Alveolar Media with this compound. A starting concentration in the low micromolar range (e.g., 1-10 µM) can be tested.
-
Culture Maintenance: Add the complete Alveolar Media (with QWF) to the basolateral chamber of the transwell or surrounding the BME domes. Maintain the cultures at 37°C and 5% CO₂. Change the medium every 2-3 days. A ROCK inhibitor (e.g., Y-27632) is typically included for the first 48 hours to enhance cell survival.
-
Organoid Development: Monitor the cultures for the formation of 3D alveolar organoids, which typically self-organize over several weeks.
Conclusion
This compound is a versatile research tool for studying the roles of Substance P and the MRGPRX2 receptor in various biological systems. Its commercial availability and well-documented biological activities make it suitable for a range of in vitro and in vivo applications, from investigating the mechanisms of neurogenic inflammation and itch to its emerging role in supporting complex 3D cell culture models. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs.
References
Application Notes and Protocols for QWF Peptide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
QWF peptide is a synthetic tripeptide that functions as a dual antagonist for the Substance P (SP) preferred neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In murine models, the ortholog of human MRGPRX2 is MrgprB2.[2] QWF has demonstrated efficacy in preclinical models of itch by inhibiting the activation of sensory neurons and mast cells.[2][4] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its effects on pruritus and mast cell-mediated responses, along with relevant quantitative data and signaling pathway information.
Quantitative Data
The following tables summarize the quantitative effects of this compound in murine models of itch and in vitro mast cell degranulation assays.
Table 1: Effect of this compound on Scratching Behavior in Mice
| Inducer | Mouse Strain | This compound Concentration | Route of Administration | Effect on Scratching Bouts | Reference |
| Compound 48/80 | Wild-Type | 500 µM | Co-injected with inducer | Significantly decreased (p=0.002) | [2][4] |
| Substance P | Wild-Type | 500 µM | Co-injected with inducer | Significantly decreased (p=0.0134) | [2] |
| Substance P | NK-1R-/- | 500 µM | Co-injected with inducer | Significantly decreased (p=0.0040) | [2] |
Table 2: In Vitro Effect of this compound on Mast Cell Degranulation
| Cell Line | Inducer | This compound Concentration | Inhibition of Degranulation | Reference |
| LAD2 (human mast cells) | Substance P (1 µM) | 100 µM | Significant inhibition (p<0.0001) | [2] |
| LAD2 (human mast cells) | Compound 48/80 (1.5 µM) | 100 µM | Significant inhibition (p=0.0001) | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Reconstitution of this compound:
-
Based on its technical data, this compound is soluble up to 10 mg/mL in DMSO.[3]
-
To prepare a stock solution, dissolve the required amount of this compound powder in a minimal amount of sterile DMSO. For example, to prepare a 10 mM stock solution (MW: 697.78 g/mol ), dissolve 6.98 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Injection Solution:
-
For in vivo administration, the DMSO concentration should be minimized to avoid toxicity.
-
Dilute the this compound stock solution in sterile PBS to the final desired concentration.
-
For a final concentration of 500 µM, dilute the 10 mM stock solution 1:20 in sterile PBS. This results in a final DMSO concentration of 5%, which is generally well-tolerated for subcutaneous or intradermal injections in mice.
-
Always prepare the final injection solution fresh on the day of the experiment.
-
In Vivo Administration of this compound in Mice
The following protocols describe the intradermal and subcutaneous injection of this compound for studying its effect on scratching behavior. The choice of route may depend on the specific experimental design. For itch studies, intradermal injection at the site of pruritogen challenge is common.
2.1 Intradermal (I.D.) Injection Protocol
This method is suitable for localized administration of this compound, for instance, when co-injecting with an itch-inducing agent at a specific site.
Materials:
-
Prepared this compound injection solution
-
Sterile 0.3 mL insulin syringes with 27-30 gauge needles
-
Electric clippers
-
70% ethanol
-
Anesthetic (e.g., isoflurane) and vaporizer (optional, for restraint)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental environment.
-
Gently restrain the mouse. Anesthesia may be used for prolonged procedures or to minimize stress.
-
Shave a small area on the rostral back (nape of the neck) or another desired injection site.
-
Wipe the shaved area with 70% ethanol and allow it to dry completely.
-
-
Injection:
-
Draw the this compound solution into the syringe, ensuring there are no air bubbles.
-
Gently lift the skin at the injection site.
-
Insert the needle, bevel up, into the dermis at a shallow angle (10-15 degrees).
-
Inject a small volume, typically 20-50 µL, of the this compound solution. A small, pale bleb should form at the injection site, indicating a successful intradermal injection.
-
If co-injecting with a pruritogen, the this compound can be mixed with the pruritogen solution or injected at the same site immediately before the pruritogen.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For scratching behavior studies, video record the mice for a defined period (e.g., 30-60 minutes) immediately following the injection.
-
2.2 Subcutaneous (S.C.) Injection Protocol
This method is suitable for systemic or regional administration of this compound.
Materials:
-
Prepared this compound injection solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Gently restrain the mouse by grasping the loose skin at the nape of the neck.
-
-
Injection:
-
Create a "tent" of skin on the back of the mouse.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the desired volume of this compound solution, typically 100-200 µL.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions and for the desired experimental outcomes.
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects primarily by antagonizing the MRGPRX2 receptor on mast cells and sensory neurons. The binding of ligands like Substance P or Compound 48/80 to MRGPRX2 initiates a signaling cascade leading to cellular responses such as degranulation and the sensation of itch.
Caption: MRGPRX2 signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy In Vivo
The following diagram outlines the typical workflow for evaluating the anti-pruritic effects of this compound in a mouse model.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for Measuring QWF Peptide IC50
For Researchers, Scientists, and Drug Development Professionals
Introduction
QWF peptide is a synthetic tripeptide that functions as an antagonist of Substance P (SP) and inhibits the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[1] Its ability to modulate the activity of these receptors makes it a valuable tool in research and a potential candidate for therapeutic development, particularly in areas involving neurogenic inflammation and mast cell activation.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed protocols for determining the IC50 of this compound using various in vitro and cell-based assays.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different experimental systems.
| Target/System | Assay Type | IC50 Value | Reference |
| Substance P Receptor (NK1R) | Not specified | 0.09 µM | [3][4] |
| Substance P Receptor (NK1R) | Not specified | 90 µM | [1] |
| SP-induced guinea pig trachea contraction | Functional Assay (Organ Bath) | 4.7 µM | [3][4] |
| MRGPRX2 | Functional Assay (Mast Cell Degranulation) | Not explicitly quantified in sources, but shown to be effective. | [2][5] |
Signaling Pathways of this compound
This compound primarily exerts its effects by antagonizing the Neurokinin-1 receptor (NK1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2). Both are G-protein coupled receptors (GPCRs).
-
NK1R Pathway: Substance P is the endogenous ligand for NK1R. Its binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and neuronal excitation. This compound competitively blocks Substance P from binding to NK1R, thereby inhibiting this signaling cascade.
-
MRGPRX2 Pathway: MRGPRX2 is expressed on mast cells and is activated by various secretagogues, including Substance P.[2][5] Ligand binding to MRGPRX2 also couples to Gq/11 proteins, triggering a similar downstream signaling pathway involving PLC, IP3, and calcium mobilization, which ultimately leads to mast cell degranulation and the release of inflammatory mediators.[2] this compound inhibits this process by blocking the receptor.
Caption: this compound inhibits NK1R and MRGPRX2 signaling pathways.
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 of this compound for the NK1R. It measures the ability of this compound to displace a radiolabeled ligand from the receptor.
Caption: Workflow for determining IC50 using a competitive binding assay.
Materials:
-
Cell membranes from a cell line overexpressing human NK1R (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled Substance P (e.g., [³H]-SP)
-
This compound
-
Unlabeled Substance P (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in binding buffer.
-
Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [³H]-SP, and binding buffer.
-
Non-specific Binding: Add cell membranes, [³H]-SP, and a high concentration of unlabeled Substance P.
-
Competitive Binding: Add cell membranes, [³H]-SP, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each concentration of this compound: 100 * (1 - (Specific Binding with QWF / Specific Binding without QWF))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay measures the ability of this compound to inhibit Substance P-induced degranulation of mast cells by quantifying the release of the enzyme β-hexosaminidase.[2]
Caption: Workflow for measuring mast cell degranulation inhibition.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3, or HMC-1)
-
Cell culture medium
-
This compound
-
Substance P
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) - substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
-
Microplate reader
Procedure:
-
Cell Culture: Seed mast cells in a 96-well plate and culture until they are ready for the assay.
-
Pre-incubation: Wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add Substance P to the wells to induce degranulation. Include control wells:
-
Spontaneous Release: Cells with buffer only.
-
Maximum Release: Cells with Substance P but no this compound.
-
Total Release (Lysate): Cells lysed with Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Enzyme Assay:
-
Add the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution and incubate at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release.
-
Calculate the percentage of inhibition of degranulation for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 3: In-Cell Western Assay
This assay quantifies the inhibition of SP-induced signaling events within intact cells, such as the phosphorylation of a downstream effector protein (e.g., ERK), providing a physiologically relevant measure of IC50.[6]
Materials:
-
A cell line expressing NK1R (e.g., HEK293-NK1R)
-
This compound
-
Substance P
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)
-
Blocking buffer
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free media.
-
Pre-treat the cells with a range of this compound concentrations.
-
Stimulate with Substance P for a short period (e.g., 5-10 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against the phosphorylated and total forms of the target protein.
-
Wash and incubate with species-specific fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry.
-
Scan the plate using a fluorescent imaging system to detect the signal from both antibodies.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
Conclusion
The choice of assay for determining the IC50 of this compound depends on the specific research question and available resources. Competitive binding assays provide a direct measure of the peptide's affinity for its receptor, while functional assays, such as the mast cell degranulation and in-cell western assays, offer insights into its potency in a more physiological context. By following these detailed protocols, researchers can accurately and reliably quantify the inhibitory activity of this compound.
References
Troubleshooting & Optimization
Technical Support Center: QWF Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of QWF Peptide ({Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended, as this compound is soluble up to 10 mg/mL in this solvent.[1] Due to its hydrophobic nature, resulting from the N-terminal Boc group and the C-terminal benzyl ester, direct dissolution in aqueous buffers may be challenging. For aqueous-based experiments, it is advised to first dissolve the peptide in a minimal amount of DMSO and then slowly dilute it with the desired buffer. For cell-based assays, the final DMSO concentration should be kept low, typically below 1%, to avoid cytotoxicity.
Q2: What are the optimal storage conditions for this compound in its lyophilized form and in solution?
A2: As a lyophilized powder, this compound is stable for up to two years when stored at -80°C and for one year at -20°C, protected from moisture.[2] Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3] Peptide solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] Long-term storage in solution is generally not recommended.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on its structure, the primary degradation pathways for this compound include:
-
Acid-catalyzed hydrolysis of the N-terminal Boc protecting group.
-
Hydrolysis of the C-terminal benzyl ester.
-
Deamidation of the N-terminal Glutamine (Gln) residue, particularly at neutral to basic pH.
-
Oxidation of the D-Tryptophan (d-Trp) residue.
-
Formyl group migration from the tryptophan side chain to the peptide's N-terminus, which can occur if the Boc group is prematurely cleaved.
Q4: How does the D-Tryptophan in the sequence affect the peptide's stability?
A4: The incorporation of a D-amino acid, such as D-Tryptophan, significantly enhances the peptide's stability against enzymatic degradation.[4] Proteases, which are enzymes that break down peptides, are highly specific to L-amino acids, the naturally occurring form. The presence of a D-amino acid hinders protease recognition and cleavage, thereby increasing the peptide's half-life in biological systems.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide precipitation upon dilution with aqueous buffer. | The peptide is highly hydrophobic due to the Boc and benzyl ester protecting groups. | 1. Ensure the initial DMSO stock concentration is not too high. 2. Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and prevent localized high concentrations. 3. Consider using a buffer containing a low percentage of organic co-solvent (e.g., acetonitrile) if compatible with your experiment. |
| Loss of biological activity over time in solution. | Peptide degradation is occurring. | 1. Review storage conditions; ensure aliquots are stored at -80°C and freeze-thaw cycles are minimized. 2. Adjust the pH of your buffer. For peptides with Gln at the N-terminus, a slightly acidic pH (e.g., pH 5-6) can minimize deamidation. 3. For long-term experiments, consider preparing fresh solutions more frequently. |
| Appearance of unexpected peaks in HPLC analysis. | This indicates the formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize HPLC conditions (e.g., gradient, mobile phase composition) to improve the separation of the parent peptide from its degradants. 3. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Inconsistent results between experiments. | This could be due to variability in peptide concentration from incomplete solubilization or degradation. | 1. Ensure complete dissolution of the lyophilized peptide before use. Sonication can aid in dissolving the peptide in the initial solvent. 2. Always prepare fresh dilutions from a stock solution for each experiment. 3. Quantify the peptide concentration in your stock solution using a validated method (e.g., UV-Vis spectroscopy at 280 nm, considering the tryptophan residue). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Incubator and photostability chamber
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer, e.g., PBS pH 7.4) at 60°C for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector (set to 220 nm and 280 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 70 |
| 22 | 95 |
| 25 | 95 |
| 27 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the samples from the forced degradation study and unstressed control samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: QWF Peptide Experiments
Welcome to the technical support center for QWF peptide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tripeptide that acts as a competitive antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). It is also known to be an antagonist of the substance P (SP) receptor (Neurokinin-1 receptor, NK-1R).[1][2] Its primary application in research is to block the activation of MRGPRX2 by various ligands, such as substance P, compound 48/80, and other cationic peptides, thereby inhibiting downstream signaling pathways that lead to mast cell degranulation and other cellular responses.[3][4]
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in in vitro and in vivo studies to investigate the role of MRGPRX2 in various physiological and pathological processes. Common applications include:
-
Mast Cell Degranulation Assays: To study the inhibition of agonist-induced degranulation of mast cells.[3][5]
-
In Vivo Scratching Behavior Models: To assess the role of MRGPRX2 in pruritus (itch).[6][7]
-
Calcium Mobilization Assays: To measure the blockade of agonist-induced intracellular calcium release.
-
Competitive Binding Assays: To determine the binding affinity and competitive nature of this compound at the MRGPRX2 receptor.
Q3: How should I dissolve and store this compound?
A3: this compound is a hydrophobic peptide and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL.[8] For aqueous buffers, it is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the desired concentration with the aqueous buffer. Direct dissolution in aqueous buffers may be difficult. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[9][10][11] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9][11] Avoid repeated freeze-thaw cycles.[9][11]
Q4: What are the known off-target effects of this compound?
A4: Besides its primary target MRGPRX2, this compound is also an antagonist of the NK-1R.[3] Therefore, when interpreting experimental results, it is crucial to consider the potential contribution of NK-1R inhibition. Using appropriate controls, such as cell lines that express only one of the receptors or specific NK-1R antagonists, can help dissect the specific effects of MRGPRX2 inhibition.
Troubleshooting Guides
Problem 1: Low or No Inhibitory Effect of this compound in Mast Cell Degranulation Assay
| Possible Cause | Troubleshooting Steps |
| Improper Peptide Dissolution | Ensure the peptide is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect the solution for any precipitates. Sonication can aid in dissolving peptides.[9] |
| Peptide Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store the peptide and its solutions at the recommended temperatures. |
| Incorrect Assay Conditions | Optimize the concentration of the agonist (e.g., Substance P, Compound 48/80) to be in the linear range of the dose-response curve. Ensure the incubation time with this compound before adding the agonist is sufficient (typically 15-30 minutes). |
| Cell Line Issues | Verify the expression and functionality of MRGPRX2 in your mast cell line. Passage number can affect receptor expression. |
| Competitive Nature of Antagonism | High concentrations of the agonist may overcome the competitive inhibition by this compound. Perform a dose-response curve with varying concentrations of both the agonist and this compound to confirm competitive antagonism. |
Problem 2: High Variability in In Vivo Scratching Behavior Studies
| Possible Cause | Troubleshooting Steps |
| Animal Stress | Acclimatize the animals to the experimental setup and handling for several days before the experiment to reduce stress-induced scratching.[3] |
| Injection Site Variability | Ensure consistent intradermal injection technique and volume. Mark the injection site to ensure accurate observation. |
| Subjective Scoring | Use a blinded observer for scoring the scratching behavior to minimize bias. Video recording the sessions for later analysis by multiple observers is recommended.[3] |
| Formulation and Delivery of this compound | Due to its hydrophobicity, ensure proper formulation of this compound for in vivo use. A common method is to dissolve it in a vehicle containing a small percentage of DMSO or other solubilizing agents. Perform vehicle control experiments to rule out any effects of the vehicle itself. |
| Individual Animal Variation | Use a sufficient number of animals per group to account for biological variability. Randomize the animals into different treatment groups. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≤ 10 mg/mL | Soluble[8] |
| Aqueous Buffers (e.g., PBS, Tris) | - | Poorly soluble. Recommended to first dissolve in a minimal amount of an organic solvent like DMSO.[5][6][12] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Several years |
| Stock Solution in DMSO | -20°C | Up to 1 month[9][10][11] |
| -80°C | Up to 6 months[9][10][11] |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general guideline for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) expressing MRGPRX2
-
This compound
-
Agonist (e.g., Substance P, Compound 48/80)
-
Tyrode's buffer (or other suitable buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with Tyrode's buffer.
-
Pre-incubation with this compound: Add varying concentrations of this compound (prepared in Tyrode's buffer from a DMSO stock) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer with the same percentage of DMSO).
-
Agonist Stimulation: Add the agonist (e.g., Substance P) to the wells to induce degranulation and incubate for 30 minutes at 37°C. Include a negative control (no agonist) and a positive control (agonist without this compound). For total enzyme content, lyse a set of untreated cells with Triton X-100.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Enzyme Assay: In a new 96-well plate, mix the collected supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total enzyme content in the cell lysate.
Protocol 2: In Vivo Scratching Behavior Model in Mice
This protocol describes a common method to evaluate the anti-pruritic effect of this compound in a mouse model of itch.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound
-
Pruritogen (e.g., Compound 48/80, Substance P)
-
Vehicle for injection (e.g., saline with a small percentage of DMSO)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes daily for 3 consecutive days before the experiment.[3]
-
Habituation: On the day of the experiment, place the mice in the observation chambers for a 30-minute habituation period.
-
Administration of this compound: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the pruritogen injection.
-
Induction of Itch: Intradermally inject the pruritogen into the nape of the neck or the cheek of the mouse.
-
Observation and Recording: Immediately after the pruritogen injection, start video recording the behavior of each mouse for a period of 30-60 minutes.
-
Scoring: A blinded observer should later analyze the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Data Analysis: Compare the number of scratching bouts between the different treatment groups using appropriate statistical methods.
Mandatory Visualizations
MRGPRX2 Signaling Pathway in Mast Cells
Troubleshooting Workflow for Inconsistent this compound Activity
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mrgprs activation is required for chronic itch conditions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Lithocholic Acid Activates Mas-Related G Protein-Coupled Receptors, Contributing to Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Research progress on mouse models of chronic pruritus and behavioral evaluation [jms.fudan.edu.cn]
optimizing QWF Peptide concentration for cell assays
Welcome to the technical support resource for optimizing QWF Peptide concentration in cell-based assays. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and reference data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How do I properly dissolve and store the lyophilized this compound?
A1: Proper handling is critical for peptide integrity.[1][2]
-
Reconstitution: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[3] Gently vortex or sonicate if needed.[3] For your cell assay, this stock should be serially diluted into your desired culture medium to reach the final working concentration.
-
Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture does not exceed a level toxic to your cells, which is typically <0.5%.[3]
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1][3] Once reconstituted, create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]
Q2: What is a good starting concentration range for this compound in a new cell assay?
A2: The optimal concentration depends heavily on the peptide's activity and the cell type. A broad dose-response experiment is recommended. Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).[5][6] This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.[7]
Q3: How long should I incubate my cells with the this compound?
A3: Incubation time is a critical variable that depends on the biological question and the peptide's mechanism of action.
-
For acute effects: Shorter incubation times (e.g., 2 to 4 hours) may be sufficient.[5]
-
For chronic effects or processes like cell proliferation: Longer incubation times (e.g., 24, 48, or 72 hours) are often necessary.
-
Optimization: If the expected effect is not observed, consider that the peptide may be degrading over time in the culture medium, especially in the presence of serum.[3] A time-course experiment (e.g., testing at 4, 12, 24, and 48 hours) is the best way to determine the optimal incubation period for your specific system.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: I'm not observing any biological effect from the this compound.
-
Possible Cause 1: Poor Peptide Solubility or Aggregation.
-
Solution: Ensure the peptide is fully dissolved in the initial stock solvent before diluting into aqueous media.[3] Hydrophobic peptides can precipitate in culture medium, reducing the effective concentration.[8] Consider performing a solubility test with a small aliquot to determine its maximum soluble concentration in your specific medium.[3]
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Peptides can be degraded by proteases present in serum (e.g., FBS) or secreted by cells.[3] Minimize incubation time where possible or consider reducing the serum percentage during the peptide treatment if your cell line can tolerate it.[3] Always use freshly prepared dilutions from a properly stored, single-use aliquot.[1][3]
-
-
Possible Cause 3: Incorrect Concentration or Sub-optimal Incubation Time.
-
Solution: Verify your dilution calculations. Run a wider dose-response curve and a time-course experiment to ensure you are testing within the optimal range and for the appropriate duration.[7]
-
-
Possible Cause 4: Peptide Oxidation.
Problem 2: I'm observing high cytotoxicity or unexpected cell death.
-
Possible Cause 1: Peptide Itself is Cytotoxic at High Concentrations.
-
Solution: This is common. Perform a dose-response cytotoxicity assay (like MTT or LDH release) to determine the concentration at which the peptide becomes toxic to your cells. Use concentrations below this toxic threshold for your functional assays.
-
-
Possible Cause 2: High Solvent Concentration.
-
Solution: As mentioned, ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[3] Run a "vehicle control" with just the solvent at the highest concentration used in your experiment to confirm it has no effect on cell viability.
-
-
Possible Cause 3: Contaminants in the Peptide Preparation.
-
Solution: Residual substances from peptide synthesis, such as trifluoroacetate (TFA), can be cytotoxic.[4] If unexpected cytotoxicity is observed at low peptide concentrations, consider sourcing a higher purity peptide or one that has undergone TFA removal.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Peptide Handling.
-
Possible Cause 2: Variability in Cell Seeding and Health.
-
Solution: Inconsistent cell numbers or poor cell health can lead to variable results. Use a consistent cell passage number, ensure even cell distribution when plating, and visually inspect cells for normal morphology before starting an experiment.
-
-
Possible Cause 3: Peptide Instability in Solution.
Data and Reference Tables
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Assay Type | Typical Concentration Range (µM) | Suggested Log/Half-Log Points |
| Initial Screening | 0.01 - 100 µM | 0.01, 0.1, 1, 10, 100 |
| Fine Titration | 0.1 - 10 µM | 0.1, 0.5, 1, 2.5, 5, 7.5, 10 |
| Cytotoxicity Check | 1 - 200 µM | 1, 10, 50, 100, 200 |
Table 2: Troubleshooting Summary
| Issue Observed | Common Cause | Recommended Solution |
| No Effect | Peptide degradation | Use fresh aliquots; reduce serum or incubation time.[3] |
| Poor solubility | Ensure full dissolution in stock; test solubility in media.[1][3] | |
| Sub-optimal concentration | Perform a broad dose-response experiment.[7] | |
| High Cytotoxicity | Peptide is inherently toxic | Determine toxic threshold with a viability assay.[5] |
| High solvent concentration | Keep final DMSO <0.5%; run a vehicle control.[3] | |
| Synthesis contaminants (TFA) | Use high-purity peptide or request TFA removal.[4] | |
| Inconsistent Results | Repeated freeze-thaw cycles | Prepare and use single-use aliquots.[1][4] |
| Cell plating variability | Ensure consistent cell seeding density and health. | |
| Peptide aggregation | Use freshly prepared dilutions for each experiment.[10] |
Experimental Protocols
Protocol: Determining this compound Dose-Response using an MTT Cell Viability Assay
This protocol is a standard method to assess the effect of this compound on cell viability and determine its optimal concentration range.[11]
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of the this compound in complete culture medium from your high-concentration stock. For example, prepare 2X final concentrations ranging from 0.2 µM to 200 µM.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or placing on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only. Plot the percent viability against the peptide concentration (on a log scale) to generate a dose-response curve.
Visual Guides and Workflows
References
- 1. genscript.com [genscript.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Peptide Stability [sigmaaldrich.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating In Vivo Delivery of QWF Peptide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of QWF Peptide. The information is designed to assist researchers in overcoming common challenges and optimizing their experimental outcomes.
Introduction to this compound
This compound is a synthetic tripeptide that acts as a potent antagonist of Substance P and the Mas-related G protein-coupled receptor X2 (MRGPRX2). Its ability to inhibit the activation of these receptors makes it a valuable tool for studying itch, inflammation, and other physiological processes.[1][2] However, like many peptides, its successful in vivo application can be influenced by factors such as stability, delivery method, and potential off-target effects.
Frequently Asked Questions (FAQs)
1. How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO at up to 10 mg/mL. For in vivo experiments, it is crucial to prepare a stock solution in DMSO and then further dilute it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline to minimize DMSO-induced toxicity. It is recommended to keep the final DMSO concentration in the injected solution as low as possible (ideally below 5%).
2. What is a recommended starting dose for in vivo studies in mice?
A reported effective dose for inhibiting scratching behavior in a mouse cheek model is an intradermal injection of 10 µL of a 500 µmol/L this compound solution.[2] However, the optimal dose can vary depending on the animal model, administration route, and specific research question. It is advisable to perform a dose-response study to determine the most effective concentration for your experimental setup.
3. What are the common routes of administration for this compound?
Currently, intradermal injection has been documented for in vivo studies with this compound.[2] Other potential routes for peptide delivery include subcutaneous, intraperitoneal, and intravenous injections. The choice of administration route will depend on the desired pharmacokinetic profile and target tissue.
4. How stable is this compound in a physiological environment?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy of this compound in vivo | Inadequate Dosage: The administered dose may be too low to achieve a therapeutic effect. | Perform a dose-response study to identify the optimal concentration. Start with the reported effective dose (e.g., 500 µmol/L for intradermal injection in mice) and test higher and lower concentrations. |
| Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations. | Consider alternative administration routes that may offer better systemic exposure, such as subcutaneous or intraperitoneal injection. Evaluate different vehicle formulations to enhance solubility and absorption. | |
| Peptide Degradation: The peptide may be rapidly degraded in vivo before it can exert its effect. | Assess the stability of your this compound formulation in mouse plasma in vitro. If degradation is rapid, consider more frequent dosing or a different delivery system (e.g., encapsulation in nanoparticles) to protect the peptide. The existing modifications on this compound aim to improve stability. | |
| Inconsistent Results Between Experiments | Variability in Peptide Preparation: Inconsistent preparation of the peptide solution can lead to variations in the actual administered dose. | Standardize the protocol for preparing the this compound solution, ensuring complete dissolution and accurate dilution. Prepare fresh solutions for each experiment. |
| Animal-to-Animal Variability: Biological differences between individual animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure that all animals are age- and sex-matched and are housed under identical conditions. | |
| Unexpected Side Effects or Off-Target Activity | Off-Target Binding: The peptide may be interacting with other receptors or proteins in addition to its intended targets. | While the primary targets of this compound are known, comprehensive off-target profiling may not be fully elucidated. It is important to carefully observe animals for any unexpected behavioral or physiological changes. If off-target effects are suspected, consider using a lower effective dose or a more targeted delivery method. |
| Immune Response: The synthetic peptide may elicit an immune response in the host animal. | The modifications on this compound may alter its immunogenicity.[5] To assess this, you can measure antibody production (e.g., via ELISA) against the peptide in treated animals. If an immune response is detected, it may be necessary to use immunosuppressed animals or a different peptide analog. |
Experimental Protocols
Protocol for Assessing Peptide-Induced Scratching Behavior in Mice
This protocol is adapted from studies investigating itch-related behaviors in mice.
-
Animal Acclimatization: Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.
-
Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow them to habituate to the environment.
-
Peptide Administration: Administer this compound via the desired route (e.g., intradermal injection into the cheek or nape of the neck). A typical injection volume for intradermal administration is 10-20 µL.
-
Induction of Itch: Co-inject or subsequently inject an itch-inducing agent, such as Substance P or compound 48/80, at a predetermined concentration.
-
Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards and away from the injection site.
-
Data Analysis: Compare the number of scratching bouts between the control group (vehicle + itch-inducing agent) and the experimental group (this compound + itch-inducing agent).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antagonistic effects on MRGPRX2.
Caption: this compound inhibits itch by blocking the activation of MRGPRX2/MrgprB2 and NK1R by ligands like Substance P and compound 48/80.
In Vivo Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Caption: A systematic workflow for troubleshooting in vivo experiments with this compound.
References
minimizing off-target effects of QWF Peptide
Welcome to the technical support center for the QWF Peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of the this compound?
A1: The this compound is designed to selectively bind to Receptor X to induce apoptosis in target cells. However, off-target activities have been observed, primarily involving binding to the structurally similar Receptor Y, which can lead to unintended cell proliferation. High concentrations have also been associated with non-specific cytotoxicity and mild activation of innate immune pathways in vitro.[1][2]
Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?
A2: To differentiate between on-target (Receptor X-mediated) and off-target (e.g., Receptor Y-mediated) effects, we recommend using a combination of approaches:
-
Control Cell Lines: Employ cell lines that express only Receptor X, only Receptor Y, or neither receptor. This will help isolate the effects mediated by each receptor.
-
Competitive Binding Assays: Use a known selective ligand for Receptor X or Receptor Y to compete with the this compound, which can confirm the engagement of a specific target.[3][4][5][6][7]
-
Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Receptor X or Receptor Y in your model system. The attenuation or disappearance of a response will confirm the target responsible.
Q3: What are the recommended strategies to minimize off-target binding of the this compound?
A3: Minimizing off-target effects is crucial for therapeutic development.[8] Strategies include:
-
Peptide Modification:
-
Alanine Scanning Mutagenesis: Systematically replace each amino acid residue of the this compound with alanine to identify residues critical for off-target binding.[9][10][11][12] Residues that, when mutated, reduce binding to Receptor Y without significantly affecting Receptor X binding are ideal candidates for modification.
-
Incorporate Non-natural Amino Acids: Introduce D-amino acids or other non-canonical amino acids to alter the peptide's conformation and potentially reduce off-target receptor recognition.[13][14]
-
Cyclization: Constraining the peptide's structure through cyclization can enhance its rigidity and improve selectivity for the intended target.[13]
-
-
Dose Optimization: Conduct careful dose-response studies to identify the therapeutic window where on-target effects are maximized and off-target effects are minimized.
Q4: How can I assess the potential immunogenicity of the this compound?
A4: Immunogenicity risk should be evaluated early in development.[15][16][17] Recommended in vitro methods include:
-
In Silico Prediction: Use computational algorithms to screen the this compound sequence for potential T-cell epitopes.[18]
-
In Vitro T-Cell Activation Assays: Co-culture the this compound with peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors and measure T-cell proliferation or cytokine release (e.g., IL-2, IFN-γ).[19]
-
Innate Immune Response Assays: Use cell lines (e.g., macrophage-like cell lines) or whole blood to measure the release of pro-inflammatory cytokines that could indicate innate immune activation.[17][20]
Troubleshooting Guides
Problem: High Cytotoxicity Observed in Control Cell Lines Lacking Receptor X
| Potential Cause | Recommended Action |
| Peptide Aggregation: Hydrophobic residues in the this compound may cause aggregation at high concentrations, leading to non-specific membrane disruption and cytotoxicity. | 1. Solubility Test: Determine the peptide's solubility limit in your assay buffer. 2. Formulation Adjustment: Incorporate solubilizing agents like PEG or use a different buffer system (e.g., with low levels of organic solvent like DMSO).[14] 3. Size-Exclusion Chromatography (SEC): Analyze the peptide solution to detect the presence of aggregates. |
| Contaminants from Synthesis: Impurities from the peptide synthesis process may be cytotoxic. | 1. Purity Analysis: Verify the purity of your this compound stock using HPLC and Mass Spectrometry.[21][22][23] Purity should ideally be >95%. 2. Source a New Batch: If purity is low, obtain a new, highly purified batch of the peptide. |
| Off-Target Pathway Activation: The peptide may be interacting with another, unknown target that triggers a cytotoxic response. | 1. Lower Concentration Range: Perform a dose-response curve starting from a much lower concentration to see if cytotoxicity is a high-dose effect. 2. Broad Kinase Inhibitor Screen: If a kinase pathway is suspected, use a panel of kinase inhibitors to see if any can rescue the cytotoxic phenotype. |
Problem: Unexpected Cell Proliferation Observed at Certain Concentrations
| Potential Cause | Recommended Action |
| Activation of Receptor Y: The this compound is likely activating the off-target Receptor Y, which is known to have a pro-proliferative signaling pathway. | 1. Confirm Receptor Y Expression: Use qPCR or Western blot to confirm that your cell model expresses Receptor Y. 2. Competitive Assay: Perform a competition assay with a known Receptor Y antagonist. If the antagonist blocks the proliferative effect, this confirms Receptor Y as the off-target. 3. Modify Peptide: Use data from Alanine Scanning (see Protocol 3) to synthesize a modified this compound with reduced affinity for Receptor Y. |
| Hormetic Effect: Some biological systems exhibit a biphasic dose-response where low doses stimulate and high doses inhibit. | 1. Expand Dose-Response Curve: Conduct a more detailed dose-response analysis with more data points at the lower concentration range to fully characterize the proliferative effect. |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Specificity
This protocol is designed to assess whether the this compound's activity is mediated through its intended target (Receptor X) by competing with a known, labeled ligand for the receptor.
Materials:
-
Cells expressing Receptor X
-
Labeled Ligand (e.g., fluorescently or radioactively labeled) specific for Receptor X
-
Unlabeled this compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Competitors: Prepare a serial dilution of the unlabeled this compound.
-
Competition Reaction: a. Wash the cells gently with Assay Buffer. b. Add the serially diluted unlabeled this compound to the wells. c. Immediately add the labeled ligand at a constant concentration (typically at its Kd value). d. Include controls: wells with labeled ligand only (maximum binding) and wells with a high concentration of unlabeled specific ligand (non-specific binding).
-
Incubation: Incubate the plate at 4°C or room temperature for a duration sufficient to reach binding equilibrium (e.g., 1-2 hours).
-
Washing: Wash the wells multiple times with cold Assay Buffer to remove unbound ligand.
-
Detection: Measure the signal from the bound labeled ligand using a suitable plate reader (e.g., fluorescence or scintillation counter).
-
Data Analysis: Plot the signal against the log concentration of the this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand.
Protocol 2: Dose-Response Analysis for On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which this compound elicits its on-target apoptotic effect versus its off-target proliferative effect.
Materials:
-
Cell line expressing both Receptor X and Receptor Y (e.g., Panc-1)
-
Cell line expressing only Receptor X (e.g., HEK293-ReceptorX)
-
Cell line expressing only Receptor Y (e.g., HEK293-ReceptorY)
-
This compound stock solution
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7 Assay)
-
Cell proliferation assay kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
Methodology:
-
Cell Seeding: Seed all three cell lines into separate 96-well plates.
-
Peptide Treatment: Prepare a wide range of this compound concentrations (e.g., from 1 pM to 100 µM). Treat the cells and incubate for the desired time (e.g., 48 hours).
-
Assay Performance: a. For the Panc-1 and HEK293-ReceptorX cells, measure apoptosis using the Caspase-Glo 3/7 assay. b. For the Panc-1 and HEK293-ReceptorY cells, measure cell viability/proliferation using the CellTiter-Glo assay.
-
Data Analysis: a. Plot the apoptosis signal (luminescence) versus the log concentration of this compound to determine the EC50 for the on-target effect. b. Plot the proliferation signal (luminescence) versus the log concentration of this compound to determine the EC50 for the off-target effect. c. Compare the EC50 values to define the therapeutic window.
Hypothetical Data Summary:
| Cell Line | Assay | Metric | This compound |
| HEK293-ReceptorX | Apoptosis | EC50 | 15 nM |
| HEK293-ReceptorY | Proliferation | EC50 | 850 nM |
| Panc-1 (X and Y) | Apoptosis | EC50 | 25 nM |
| Panc-1 (X and Y) | Proliferation | EC50 | 920 nM |
Protocol 3: Alanine Scanning Mutagenesis to Identify Key Residues for Off-Target Binding
Objective: To identify which amino acid side chains of the this compound are critical for binding to the off-target Receptor Y.[9][11][24]
Methodology:
-
Peptide Library Synthesis: Synthesize a library of this compound analogs, where each residue is systematically replaced one-by-one with an alanine.[10]
-
Binding Affinity Assays: a. Determine the binding affinity (Kd) of each alanine-substituted peptide for both Receptor X and Receptor Y using a suitable method like Surface Plasmon Resonance (SPR) or a cell-free binding assay.
-
Data Analysis: a. Calculate the fold-change in binding affinity for each mutant relative to the wild-type (WT) this compound for each receptor. b. Identify mutants that show a significant decrease in affinity for Receptor Y but retain strong affinity for Receptor X. These residues are key determinants of off-target binding.
Hypothetical Alanine Scan Data:
| Peptide Variant | Receptor X Affinity (Kd, nM) | Fold Change vs. WT (Receptor X) | Receptor Y Affinity (Kd, nM) | Fold Change vs. WT (Receptor Y) |
| QWF (WT) | 10 | 1.0 | 500 | 1.0 |
| QA F (W2A) | 12 | 1.2 | 480 | 0.96 |
| QWA (F3A) | 150 | 15.0 | 950 | 1.9 |
| Q AF (Q1A) | 11 | 1.1 | 4500 | 9.0 |
| ... | ... | ... | ... | ... |
| Interpretation: In this hypothetical example, the Q1A mutation causes a 9-fold reduction in binding to the off-target Receptor Y while only minimally impacting the on-target Receptor X affinity, making it a promising modification. |
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting non-specific cytotoxicity.
Caption: Logic diagram for this compound modification strategy.
References
- 1. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 3. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides and competition-binding assays [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 2.3. Alanine scanning (mutagenesis) [bio-protocol.org]
- 10. mybiosource.com [mybiosource.com]
- 11. Alanine scanning - Wikipedia [en.wikipedia.org]
- 12. CIPSM - A mutagenesis strategy combining systematic alanine scanning with larger mutations to study protein interactions [cipsm.de]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. contractpharma.com [contractpharma.com]
- 17. abzena.com [abzena.com]
- 18. epivax.com [epivax.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: QWF Peptide Stability
Welcome to the Technical Support Center for QWF peptide handling and storage. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store my lyophilized this compound for long-term stability?
A1: For maximum long-term stability, this compound should be stored in its lyophilized (freeze-dried) form at -20°C or, preferably, -80°C.[1][2][3][4][5] Lyophilization removes water, which significantly slows down degradation processes like hydrolysis.[3][6] When stored under these conditions in a tightly sealed container and protected from light, lyophilized peptides can be stable for several years.[3][5]
Q2: How should I handle the lyophilized this compound upon receipt and during use?
A2: To prevent moisture contamination, it is critical to allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[1][2][4][5] This prevents condensation from forming on the cold peptide powder, as many peptides are hygroscopic.[2][5] Weigh out the desired amount of peptide quickly in a low-humidity environment, and then tightly reseal the vial.[6][7] For peptides containing residues prone to oxidation, such as Tryptophan (W) in QWF, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[4][8]
Q3: What are the best practices for storing this compound in solution?
A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[1][9] Peptides containing Glutamine (Q) and Tryptophan (W), like the this compound, are known to be unstable in solution.[1] If storage in solution is unavoidable, it is best to:
-
Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][4][5][8]
-
For peptides containing Tryptophan, which is prone to oxidation, use oxygen-free water or buffers for dissolution.[2][10]
Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation can indicate solubility issues or aggregation. First, ensure the peptide is fully dissolved. A brief sonication in a water bath can help dissolve larger particles, but avoid excessive heating.[10] If solubility remains an issue, the choice of solvent may need to be adjusted based on the peptide's overall charge. Since QWF is a neutral tripeptide, trying a small amount of an organic solvent like acetonitrile or methanol to aid dissolution before adding the aqueous buffer may be effective.[5] Aggregation can sometimes be mitigated by adjusting the peptide concentration or the ionic strength of the buffer.
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: The most reliable way to assess peptide integrity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11][12] This allows for the separation of the intact peptide from potential degradation products and their identification based on mass-to-charge ratio. A decrease in the peak area of the intact peptide and the appearance of new peaks can indicate degradation.
Troubleshooting Guide for this compound Degradation
This guide will help you identify and resolve common issues related to this compound degradation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation.
Common Degradation Pathways for QWF Peptides
| Degradation Pathway | Amino Acid Residue(s) | Conditions Favoring Degradation | Prevention Strategy |
| Oxidation | Tryptophan (W) | Exposure to atmospheric oxygen, presence of metal ions, high pH.[13][14] | Store under inert gas (nitrogen or argon).[4][8] Use oxygen-free buffers.[2][10] Avoid high pH.[13] |
| Deamidation | Glutamine (Q) | Neutral to basic pH (especially >pH 7), elevated temperatures.[13] | Store in slightly acidic buffer (pH 5-6).[1][2][8] Store at low temperatures (-20°C or -80°C).[1][3][4][5] |
| Hydrolysis | All peptide bonds | Strong acidic or basic conditions, presence of moisture, high temperatures.[13][15] | Store lyophilized in a desiccated environment.[2][3] Use buffers close to neutral pH when in solution. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-MS
This protocol outlines a general method for quantifying the degradation of a this compound sample over time.
1. Materials and Reagents:
-
Lyophilized this compound
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
-
Mass spectrometer
2. Procedure:
-
Sample Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in sterile water or a slightly acidic buffer.
-
Divide the stock solution into multiple aliquots in sterile tubes to represent different time points and storage conditions (e.g., 4°C, -20°C, room temperature).
-
Immediately analyze one aliquot to establish a "time zero" baseline.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24h, 48h, 1 week), retrieve one aliquot from each storage condition.
-
If frozen, allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration for LC-MS analysis using Mobile Phase A.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 5 µm, 150 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute the peptide and any degradation products.[11]
-
Flow Rate: As recommended for the column (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to identify the mass-to-charge ratio (m/z) of the intact this compound and potential degradation products (e.g., oxidized or deamidated forms).
-
Use selected reaction monitoring (SRM) or extracted ion chromatograms (EIC) for accurate quantification of the parent peptide peak.[12]
-
-
3. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the "time zero" sample.
-
Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. jpt.com [jpt.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. biomedgrid.com [biomedgrid.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
overcoming resistance to QWF Peptide effects
Technical Support Center: QWF Peptide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a modified tripeptide (Gln-Trp-Phe) that functions as a substance P (SP) antagonist.[1][2] It also acts as an antagonist for Mas-related G Protein-Coupled Receptors (MRGPRs), such as MRGPRX2.[2][3] Its primary role in experimental settings is to inhibit the biological effects induced by substance P and other MRGPR agonists, such as mast cell degranulation and itch response.[2][3][4]
Q2: What is the recommended solvent for dissolving lyophilized this compound?
A2: this compound is soluble in DMSO (up to 10 mg/ml).[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Be mindful that high concentrations of DMSO can be toxic to cells; it is recommended to keep the final DMSO concentration below 0.5%.[5]
Q3: How should I store this compound solutions?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: My this compound is not showing any inhibitory activity in my assay. What are the possible reasons?
A4: There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the biological system. Key factors to check include:
-
Peptide Integrity: Ensure the peptide has not degraded due to improper storage or handling. Oxidation of the tryptophan residue is a common issue with peptides.[6]
-
Suboptimal Concentration: You may be using a concentration of this compound that is too low to effectively antagonize your agonist. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Assay Conditions: The timing of peptide addition relative to the agonist, incubation time, and buffer components can all influence the outcome.
-
Cell Line Sensitivity: The expression level of the target receptor (e.g., NK1R or MRGPRX2) can vary significantly between cell lines, affecting their responsiveness.
Troubleshooting Guide: In Vitro Cell-Based Assays
This guide addresses common issues observed in functional assays, such as mast cell degranulation or calcium flux assays, when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in "peptide only" control wells (no agonist) | 1. Peptide Contamination: The peptide stock may be contaminated with endotoxins or other impurities from synthesis that can trigger a cellular response.[6] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cellular stress or non-specific effects.[5] 3. Peptide Aggregation: The peptide may be forming aggregates that cause non-specific cellular activation. | 1. Use high-purity, endotoxin-free peptide. If contamination is suspected, filter the peptide solution through a 0.22 µm filter. 2. Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration is consistent across all wells. 3. Review solubilization protocols. Sonication can sometimes help break up small aggregates.[7] |
| No inhibition of agonist-induced activity | 1. Incorrect Peptide Concentration: The IC50 of this compound can vary depending on the specific agonist and receptor system. For substance P, the IC50 is approximately 90 µM.[2] 2. Peptide Degradation: The peptide may have been degraded by proteases in the serum of the cell culture medium or through improper storage.[8][9] 3. Agonist Concentration Too High: An excessively high concentration of the agonist (e.g., substance P) may overcome the competitive antagonism of the this compound. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range for your specific assay. 2. Minimize incubation times in serum-containing media or switch to a serum-free assay buffer if possible. Always use freshly prepared dilutions from a properly stored stock. 3. Titrate your agonist to find a concentration that gives a robust but not maximal response (e.g., the EC80), which makes it easier to observe inhibition. |
| Inconsistent or variable results between experiments | 1. Peptide Solubility/Aggregation: The peptide may not be fully solubilized or may be aggregating differently upon dilution in aqueous buffers.[7][10] 2. Cell Passage Number/Health: Cells at high passage numbers or in poor health may respond inconsistently to stimuli.[11] 3. Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated stocks, can lead to significant variability. | 1. After diluting the DMSO stock into aqueous buffer, vortex immediately. Do not store dilute aqueous solutions of the peptide. 2. Use cells within a consistent and low passage number range. Regularly check for cell viability. 3. Use calibrated pipettes and ensure thorough mixing after each addition. Prepare master mixes for adding reagents to multiple wells where possible. |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit substance P-induced degranulation of LAD2 human mast cells. Degranulation is quantified by measuring the release of β-hexosaminidase.
-
Cell Seeding: Plate LAD2 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 50 µL of Tyrode's buffer.
-
Peptide Pre-incubation:
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add 25 µL of the this compound dilutions or buffer control to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of substance P at a concentration that elicits a submaximal response (e.g., 1 µM).
-
Add 25 µL of the substance P solution to the wells. For negative controls, add 25 µL of buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Quantify β-hexosaminidase Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.2 M glycine (pH 10.7).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the "agonist only" control.
Protocol 2: Competitive Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the Neurokinin 1 Receptor (NK1R) using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing NK1R.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of binding buffer.
-
25 µL of various concentrations of unlabeled this compound (competitor).
-
25 µL of a fixed concentration of radiolabeled substance P (e.g., [125I]-Substance P) near its Kd value.
-
100 µL of the membrane preparation.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled substance P.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-treated to reduce non-specific binding) using a cell harvester.[12][13] Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathway and a troubleshooting workflow.
Caption: Antagonistic action of this compound on the Substance P signaling pathway.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 3. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: QWF Peptide Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the QWF peptide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, handling, and experimental use of the this compound.
Peptide Synthesis and Purity
-
Question: I am having trouble synthesizing the full-length this compound. What could be the issue?
-
Answer: The this compound contains modified amino acids (N-terminal Boc on Glutamine, D-Trp(Formyl), and a C-terminal benzyl ester on Phenylalanine) which can complicate standard solid-phase peptide synthesis (SPPS). Ensure that the coupling and deprotection steps are optimized for these modifications. Incomplete reactions can lead to truncated or deletion sequences. Consider using specialized coupling reagents or extended reaction times.
-
-
Question: My purified this compound shows low biological activity. What should I check?
-
Answer: Verify the purity and identity of your peptide using mass spectrometry and HPLC. Impurities from synthesis, such as protecting groups that were not properly removed or diastereomers, can interfere with activity. Ensure that the formyl group on the D-tryptophan and the benzyl ester on phenylalanine are intact, as these are critical for its antagonist activity.[1] Also, confirm the peptide concentration using a reliable method like amino acid analysis, as inaccurate concentration determination can lead to misleading results.
-
Peptide Solubility and Stability
-
Question: I am having difficulty dissolving the lyophilized this compound. What is the recommended solvent?
-
Answer: The this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mg/ml.[1] For aqueous buffers, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute it with the aqueous buffer of choice. Avoid using buffers at pH extremes, as this can affect peptide stability.
-
-
Question: My this compound solution seems to be losing activity over time. How should I store it?
-
Answer: Lyophilized this compound should be stored at -20°C.[1] For solutions, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation. Peptides in solution are susceptible to microbial growth, so use sterile buffers for reconstitution.
-
Binding Assays
-
Question: I am not observing any competitive binding in my assay with this compound. What could be wrong?
-
Answer: There are several potential reasons for this. First, ensure that your cells or membrane preparations express a sufficient level of the target receptor, Mas-related G protein-coupled receptor X2 (MRGPRX2). Second, verify the quality of your radiolabeled or fluorescently labeled ligand. Third, the concentration of the labeled ligand should be close to its Kd value for the receptor to allow for effective competition. Finally, ensure that the incubation time is sufficient to reach equilibrium.
-
-
Question: I am seeing high non-specific binding in my radioligand binding assay. How can I reduce it?
-
Answer: High non-specific binding can be minimized by several strategies. Pre-treating your filters (e.g., with polyethyleneimine) can reduce binding of the radioligand to the filter itself. Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can also help. Optimizing the washing steps after filtration by using ice-cold wash buffer and a rapid washing procedure can also decrease non-specific binding.
-
Cell-Based Assays
-
Question: The results of my mast cell degranulation assay are inconsistent when using the this compound. What are the possible causes?
-
Answer: Inconsistent results in cell-based assays can stem from several factors. Ensure your cells are healthy, within a consistent passage number, and are plated at a uniform density. The biological activity of the this compound is dependent on its ability to antagonize MRGPRX2, so any variability in the expression of this receptor on your cells will affect the results. Also, ensure that the agonist you are using to stimulate degranulation (e.g., Substance P, compound 48/80) is used at a consistent and appropriate concentration (ideally its EC80) to allow for a clear window of inhibition by QWF.[2][3][4]
-
-
Question: I am not observing any inhibition of mast cell degranulation with the this compound. What should I check?
-
Answer: First, confirm the viability of your mast cells. Second, ensure that the this compound is fully dissolved and used at an appropriate concentration range to observe a dose-dependent inhibition. The reported IC50 for QWF as a Substance P antagonist is 90 μM, which can be a starting point for determining the optimal concentration in your specific assay.[1] Also, verify that the degranulation you are observing is indeed mediated by MRGPRX2, as QWF is specific for this receptor.
-
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 90 µM | Substance P Antagonist | [1] |
| IC50 | 0.09 µM | Substance P Antagonist | [5][6] |
| IC50 | 4.7 µM | Antagonism of SP-induced contraction of guinea pig trachea | [5][6] |
| Molecular Weight | 697.78 g/mol | N/A | [1] |
| Solubility | ≤ 10 mg/mL | DMSO | [1] |
Note: The significant difference in reported IC50 values may be due to different experimental conditions and assay types. Researchers should determine the optimal concentration for their specific application.
Experimental Protocols
Detailed Methodology for Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is for assessing the inhibitory effect of the this compound on agonist-induced degranulation of a human mast cell line (e.g., LAD2) by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cell line
-
Complete cell culture medium (e.g., StemPro-34 with supplements)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Agonist stock solution (e.g., Substance P or Compound 48/80 in water or appropriate buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (1% in Tyrode's buffer)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 5 x 104 cells per well in 50 µL of Tyrode's buffer.
-
This compound Incubation: Prepare serial dilutions of the this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions or vehicle control (Tyrode's buffer with the same final concentration of DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare the agonist (e.g., Substance P) at a concentration that induces approximately 80% of the maximal degranulation response (EC80). Add 25 µL of the agonist solution to the wells. For control wells (spontaneous release and total release), add 25 µL of Tyrode's buffer. Incubate for 30 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Total Release (Lysate) Preparation: To the remaining cell pellets in the original plate, add 100 µL of 1% Triton X-100 to lyse the cells and release the total cellular β-hexosaminidase. Mix well.
-
Enzyme Reaction: Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and to a new plate containing 50 µL of the cell lysates. Incubate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add 150 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbancesample - Absorbancespontaneous release) / (Absorbancetotal release - Absorbancespontaneous release)] x 100
-
IC50 Determination: Plot the percentage of inhibition (100 - % Release) against the log concentration of the this compound and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with QWF Peptide
Welcome to the technical support center for QWF Peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected activity in my cell-based assays. What are the possible causes?
A1: Reduced peptide activity can stem from several factors:
-
Improper Storage: this compound should be stored at -20°C or colder. Repeated freeze-thaw cycles can degrade the peptide. Aliquoting the peptide solution upon first use is highly recommended.
-
Peptide Aggregation: this compound, like many peptides, can be prone to aggregation, especially at high concentrations or in inappropriate buffers.[1][2] Aggregated peptides are often inactive.
-
Solubility Issues: Ensure the peptide is fully dissolved. The recommended solvent for initial stock solutions is DMSO. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.[1]
-
Reagent Degradation: Other components in your assay, such as cell culture media or serum, may have degraded, affecting cellular response.[3]
-
Cell Line Variability: Ensure your cells are healthy, within a low passage number, and have been recently authenticated.[3]
Q2: I'm observing unexpected cytotoxicity at concentrations where this compound should be non-toxic. Why might this be happening?
A2: Unforeseen cytotoxicity can be alarming. Consider these possibilities:
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in your assay does not exceed levels toxic to your specific cell line (typically <0.5%).[4]
-
Peptide Aggregation: Large peptide aggregates can sometimes induce cytotoxic or inflammatory responses that are independent of the peptide's intended biological activity.[5]
-
Contamination: The peptide solution or cell culture may be contaminated with bacteria or other endotoxins, which can cause cell death.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects. It is known to be an antagonist of Substance P (SP) and can also inhibit SP's binding to Mas-related GPCRs (MRGPR). It's possible that in your specific cell model, these interactions are leading to a cytotoxic response.
Q3: My Western blot results for downstream signaling (e.g., p-ERK) are inconsistent after this compound treatment. How can I troubleshoot this?
A3: Inconsistent Western blot data is a common issue. Here are key areas to check:
-
Phosphatase Activity: When preparing cell lysates, it is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins like ERK.[6][7]
-
Loading Controls: Ensure you are normalizing to a total protein control (e.g., total ERK) rather than a housekeeping protein, as the expression of housekeeping genes can sometimes be affected by experimental conditions.[8][9]
-
Blocking Buffers: For phospho-specific antibodies, avoid using milk as a blocking agent. Casein, a phosphoprotein in milk, can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][8]
-
Antibody Quality: The primary antibody may be of poor quality or used at a suboptimal dilution. Titrate your primary antibody to find the optimal concentration.
-
Timing of Lysate Preparation: The peak of ERK phosphorylation (or dephosphorylation due to an inhibitor) can be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell Viability Assays (e.g., MTT Assay)
High variability can obscure the true effect of the this compound. Follow these steps to diagnose and resolve the issue.
Experimental Workflow for Troubleshooting Assay Variability
Caption: Workflow for troubleshooting high variability in cell-based assays.
Issue 2: Loss of this compound Activity Over Time
This guide helps determine if your peptide stock has degraded or aggregated.
Decision Tree for Inconsistent Peptide Activity
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Specificity of QWF Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The QWF peptide, a potent tripeptide antagonist of Substance P (SP), has garnered significant interest for its dual inhibitory action on both the neurokinin-1 receptor (NK1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1][2] This dual antagonism presents a unique therapeutic potential for inflammatory and pain-related disorders. However, a thorough understanding of its specificity is paramount for its preclinical and clinical development. This guide provides a comprehensive comparison of the this compound with other relevant antagonists, supported by experimental data and detailed protocols to aid researchers in validating its specificity.
Comparative Specificity of this compound
The this compound distinguishes itself from other Substance P and MRGPRX2 antagonists through its unique activity profile. The following table summarizes the inhibitory concentrations (IC50) of QWF and its alternatives against their respective targets.
| Antagonist | Target(s) | IC50 Value | Reference(s) |
| This compound | NK1R, MRGPRX2 | ~90 µM (SP binding) | [1] |
| Aprepitant | NK1R | ~0.1 nM | [3][4] |
| L733060 | NK1R, mouse MrgprB2 | Not specified | |
| Compound B | MRGPRX2 | 0.42 nM (SP-mediated degranulation) | [5] |
| Osthole | MRGPRX2 | Not specified (inhibits at µM concentrations) | [6][7] |
| Quercetin | MRGPRX2 | ~100 µM | [8] |
Key Insights:
-
This compound acts as a dual antagonist for both NK1R and MRGPRX2.[2]
-
In contrast, antagonists like aprepitant are highly selective for NK1R.[3][4]
-
Notably, some NK1R antagonists, such as L733060 and aprepitant, show species-specific effects, inhibiting the mouse ortholog of MRGPRX2 (MrgprB2) but not the human MRGPRX2.[2] QWF, however, effectively inhibits both human and mouse MRGPRs.[2]
-
Novel compounds, like Compound B, demonstrate high potency and selectivity for MRGPRX2.[5]
-
Natural compounds such as Osthole and Quercetin also exhibit antagonistic properties towards MRGPRX2, though their specificity against NK1R is less characterized.[6][7][9][8]
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of the this compound, a combination of binding and cell-based functional assays is recommended. Below are detailed protocols for key experiments.
Competitive Receptor Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to compete with a labeled ligand (e.g., Substance P) for binding to its receptors (NK1R and MRGPRX2).
Materials:
-
96-well microtiter plates
-
Recombinant human NK1R and MRGPRX2 proteins
-
Biotinylated Substance P
-
This compound and other competitor peptides
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant NK1R or MRGPRX2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Competition: Add 50 µL of varying concentrations of this compound (or other antagonists) and 50 µL of a fixed concentration of biotinylated Substance P to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the binding of the competitor peptide.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay measures the ability of this compound to inhibit agonist-induced degranulation of mast cells, a key downstream effect of MRGPRX2 activation.
Materials:
-
Mast cell line (e.g., LAD2)
-
HEPES buffer
-
Substance P or other MRGPRX2 agonists (e.g., Compound 48/80)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Triton X-100
-
Stop Solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells with an MRGPRX2 agonist (e.g., Substance P) for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect 50 µL of the supernatant.
-
Lysate Preparation: Lyse the remaining cells in each well with 50 µL of 0.1% Triton X-100 to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: Add 50 µL of the supernatant or cell lysate to a new plate containing 50 µL of PNAG substrate solution. Incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Stop the reaction by adding 200 µL of Stop Solution.
-
Measurement: Read the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon receptor activation, providing a real-time readout of GPCR signaling.
Materials:
-
HEK293 cells stably expressing NK1R or MRGPRX2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
HEPES-buffered saline
-
Substance P or other agonists
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid (to prevent dye extrusion) for 1 hour at 37°C.
-
Washing: Gently wash the cells with HEPES-buffered saline.
-
Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Antagonist Addition: Add varying concentrations of this compound and incubate for a few minutes.
-
Agonist Addition and Measurement: Add the agonist (e.g., Substance P) and immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating this compound specificity.
Caption: Signaling pathways of Substance P and points of inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osthole, a Natural Plant Derivative Inhibits MRGPRX2 Induced Mast Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Osthole, a Natural Plant Derivative Inhibits MRGPRX2 Induced Mast Cell Responses [frontiersin.org]
Comparative Analysis of QWF Peptide Cross-Reactivity with Neurokinin-1 and Mas-Related G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of QWF Peptide's Antagonistic Activity on NK-1R and MRGPRX2, Supported by Experimental Data.
The peptide initially queried as "this compound" is formally known as Boc-Gln-D-Trp(Formyl)-Phe-OBzl . This synthetic tripeptide is a known antagonist of the Substance P (SP) receptor, the Neurokinin-1 Receptor (NK-1R). However, emerging research has demonstrated its cross-reactivity as an antagonist for the Mas-related G-protein coupled Receptor X2 (MRGPRX2), a receptor implicated in non-IgE mediated mast cell degranulation and itch. This guide provides a comparative overview of the this compound's interaction with these two distinct receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Comparison of this compound Antagonism
The following tables summarize the available quantitative data on the antagonistic potency of the this compound at the human NK-1R and MRGPRX2. It is important to note that the available data primarily consists of IC50 values derived from functional assays, which measure the concentration of the antagonist required to inhibit 50% of the response to an agonist.
| Receptor | Agonist | Assay Type | Cell Line | Measured Effect | This compound IC50 | Reference |
| NK-1R | Substance P | Guinea Pig Trachea Contraction | N/A (Tissue) | Inhibition of contraction | 4.7 µM | [1][2] |
| MRGPRX2 | Substance P | Calcium Mobilization (Fura-2) | HEK293 | Inhibition of Ca2+ influx | Not explicitly quantified, but effective at inhibiting SP-induced activation | [3] |
| MRGPRX2 | Compound 48/80 | Calcium Mobilization (Fura-2) | HEK293 | Inhibition of Ca2+ influx | Not explicitly quantified, but effective at inhibiting C48/80-induced activation | |
| MRGPRX2 | Substance P | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | Inhibition of degranulation | Not explicitly quantified, but effective at inhibiting SP-induced degranulation | [3] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by the endogenous agonists of NK-1R (Substance P) and MRGPRX2, and the points of inhibition by the this compound.
Caption: NK-1R Signaling Pathway and QWF Inhibition.
Caption: MRGPRX2 Signaling Pathway and QWF Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol outlines the measurement of intracellular calcium concentration changes in response to receptor activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells stably expressing either NK-1R or MRGPRX2
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Substance P or Compound 48/80 (agonist)
-
This compound (antagonist)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Antagonist Pre-incubation: Add the desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to kinetically measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm every 1-2 seconds.
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Using an automated injector, add the agonist (Substance P or Compound 48/80) to the wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Determine the peak response for each well.
-
To determine the IC50 of the this compound, plot the percentage of inhibition of the agonist response against the log concentration of the this compound and fit the data to a sigmoidal dose-response curve.
-
Caption: Fura-2 Calcium Mobilization Assay Workflow.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes the quantification of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.
Materials:
-
LAD2 human mast cell line
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
Substance P (agonist)
-
This compound (antagonist)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
0.1 M citrate buffer (pH 4.5)
-
0.1% Triton X-100
-
0.1 M carbonate buffer (pH 10.5)
-
96-well plates
-
Spectrophotometer (405 nm).
Procedure:
-
Cell Preparation: Wash LAD2 cells twice with Tyrode's buffer and resuspend at a concentration of 1 x 10^6 cells/mL in Tyrode's buffer.
-
Antagonist Pre-incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 25 µL of various concentrations of this compound and incubate for 15 minutes at 37°C.
-
Cell Stimulation: Add 25 µL of Substance P to the wells to a final desired concentration. For control wells, add buffer. Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Place the plate on ice for 10 minutes to stop the degranulation process.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Total Lysate Preparation: To the remaining cell pellets, add 100 µL of 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase. Mix well.
-
Enzyme Reaction:
-
Prepare the substrate solution by dissolving PNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1 mM.
-
Add 50 µL of the substrate solution to each well containing the supernatant and to another plate containing 50 µL of the total cell lysate.
-
Incubate the plates at 37°C for 60-90 minutes.
-
-
Stopping the Enzyme Reaction: Add 100 µL of 0.1 M carbonate buffer (pH 10.5) to each well to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
To determine the inhibitory effect of the this compound, normalize the data to the response induced by the agonist alone.
-
This guide provides a foundational understanding of the cross-reactivity of the this compound. Further research, particularly involving direct binding assays, would provide a more complete picture of its pharmacological profile at NK-1R and MRGPRX2.
References
Comparative Efficacy Analysis of QWF Peptide as a Substance P and MRGPRX2 Antagonist
This guide provides a comparative analysis of the QWF Peptide's efficacy against other known antagonists of the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.
This compound is a tripeptide antagonist of Substance P and has been shown to inhibit SP's binding to both the NK-1R and MRGPRX2.[1] This dual antagonism is significant in the context of neurogenic inflammation and mast cell degranulation. For a comprehensive comparison, this guide will focus on its performance relative to Aprepitant, a well-established NK-1R antagonist, and Tradipitant, a clinical-stage NK-1R antagonist.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note a significant discrepancy in the reported IC50 values for this compound, which may be attributable to different experimental conditions or assay types.
| Compound | Target(s) | Assay Type | Efficacy Metric (IC50) | Clinical Efficacy | Source(s) |
| This compound | Substance P (NK-1R), MRGPRX2 | SP Antagonism | 0.09 µM | Not Applicable | [2][3] |
| Substance P (NK-1R) | SP Antagonism | 90 µM | Not Applicable | [1] | |
| SP-induced contraction | Guinea Pig Trachea | 4.7 µM | Not Applicable | [2][3] | |
| Aprepitant | NK-1R | Radioligand Binding | 0.1 nM | FDA-approved for CINV | [4][5] |
| Tradipitant | NK-1R | Clinical Trial | Not Applicable | 50% relative reduction in vomiting vs. placebo | [6][7][8][9] |
CINV : Chemotherapy-Induced Nausea and Vomiting
Experimental Protocols
Detailed experimental protocols for the cited studies are often proprietary. However, this section outlines the general methodologies used to assess the efficacy of these peptides and small molecules.
1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation, a key event in allergic and inflammatory responses that can be triggered by Substance P.
-
Objective: To measure the inhibitory effect of an antagonist on agonist-induced mast cell degranulation.
-
Cell Line: Human mast cell lines such as LAD2 or HMC-1 are typically used.[10][11]
-
Methodology:
-
Mast cells are cultured and sensitized.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
An agonist, such as Substance P or compound 48/80, is added to induce degranulation.[11]
-
The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured using a colorimetric assay.
-
The percentage of inhibition is calculated by comparing the release in the presence and absence of the antagonist.
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced degranulation, is determined.
2. Receptor Binding Assay
This assay determines the affinity of a compound for its target receptor.
-
Objective: To measure the binding affinity of an antagonist to the NK-1R.
-
Methodology:
-
Cell membranes expressing the human NK-1R are prepared.
-
A radiolabeled ligand for the NK-1R (e.g., radiolabeled Substance P) is incubated with the cell membranes.
-
Varying concentrations of the antagonist (e.g., Aprepitant) are added to compete with the radiolabeled ligand for binding to the receptor.
-
The amount of bound radioactivity is measured, which is inversely proportional to the binding affinity of the antagonist.
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that displaces 50% of the radiolabeled ligand, is calculated.[4]
3. In Vivo Models of Itch and Inflammation
Animal models are used to assess the physiological effects of these antagonists.
-
Objective: To evaluate the in vivo efficacy of an antagonist in reducing scratching behavior or inflammation induced by Substance P or other agonists.
-
Methodology:
-
Data Analysis: The reduction in scratching behavior in the presence of the antagonist is quantified.[12][13]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways involved in mast cell activation by Substance P and the points of inhibition by antagonists like this compound.
Caption: Substance P (SP) / NK-1R signaling pathway in mast cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientcareonline.com [patientcareonline.com]
- 7. gurufocus.com [gurufocus.com]
- 8. Vanda Pharmaceuticals Reports Positive Results for Tradipitant in Preventing GLP-1 Induced Nausea and Vomiting [prnewswire.com]
- 9. Vanda Pharmaceuticals Reports Positive Results for Tradipitant in Preventing GLP-1 Induced Nausea and Vomiting [barchart.com]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of QWF Peptide's Biological Effects
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental results of QWF peptide, a known Substance P and MRGPRX2 antagonist. We delve into the variability of its reported potency, offer detailed experimental protocols to aid in study replication, and compare its activity with alternative compounds.
Demystifying the Potency of this compound
This compound has been identified as an antagonist for both the neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] However, the reported half-maximal inhibitory concentration (IC50) for its antagonism of Substance P (SP), the endogenous ligand for NK-1R, varies significantly across different sources. This discrepancy highlights a critical aspect of experimental reproducibility.
One source reports an IC50 of 0.09 µM for Substance P antagonism.[2][3][4] In contrast, other studies and supplier technical data sheets state an IC50 of 90 µM.[5][6][7] This 1000-fold difference is significant and underscores the importance of standardized experimental conditions and detailed reporting of methodologies. Furthermore, in antagonizing the SP-induced contraction of isolated guinea pig trachea strips, an IC50 of 4.7 µM has been reported.[2][3][4]
| Parameter | Reported IC50 Value | Experimental System |
| Substance P Antagonism | 0.09 µM | Not specified |
| Substance P Antagonism | 90 µM | Not specified |
| SP-induced contraction | 4.7 µM | Isolated guinea pig trachea strips |
Unraveling the Dual Antagonism: this compound's Action on MRGPRX2
Beyond its effects on NK-1R, this compound is also a recognized antagonist of MRGPRX2, a receptor implicated in non-IgE-mediated mast cell degranulation and itch.[5][6][7][8] this compound has been shown to inhibit the binding of Substance P to human MRGPRX2 and its mouse orthologs, MrgprB2 and MrgprA1.[1] This dual antagonism is a key feature of this compound's pharmacological profile.
In functional assays, this compound effectively inhibits mast cell degranulation induced by various secretagogues, including Substance P, compound 48/80, atracurium, and ciprofloxacin.[8][9] It has also been demonstrated to significantly decrease compound 48/80-induced scratching behavior in mice, a model for itch.[8][10][11]
Comparative Analysis with Alternative Antagonists
The therapeutic potential of targeting NK-1R and MRGPRX2 has led to the development of several antagonists. A comparative understanding of their potency and selectivity is crucial for experimental design and interpretation.
| Antagonist | Target(s) | Reported Potency/Effect |
| This compound | NK-1R, MRGPRX2 | IC50 of 0.09 µM or 90 µM for SP antagonism. Effective inhibitor of MRGPRX2-mediated mast cell degranulation. |
| L733060 | NK-1R, mouse MrgprB2 | Inhibits SP-induced activation of NK-1R and mouse MrgprB2, but not human MRGPRX2. |
| Aprepitant | NK-1R, mouse MrgprB2 | Inhibits SP-induced activation of NK-1R and mouse MrgprB2, but not human MRGPRX2. |
| Compound A & B | MRGPRX2 | Potent and selective MRGPRX2 antagonists. Compound B has an IC50 of 0.42 nM for SP-mediated degranulation in human skin mast cells. |
| C9 and C9-6 | MRGPRX2 | Potent MRGPRX2 antagonists identified through screening. |
| PSB-172656 | MRGPRX2 | Subnanomolar potency in Ca²⁺ mobilization assays (Ki value 0.142 nM) and blocks both Gαq and Gαi1 dissociation. |
Notably, while the NK-1R antagonists L733060 and aprepitant are effective against the mouse MrgprB2, they do not inhibit the human MRGPRX2.[8] This species-specific difference is a critical consideration when translating findings from murine models to human applications. Newer small molecule antagonists for MRGPRX2, such as compounds A and B, C9, C9-6, and PSB-172656, have been developed with high potency and selectivity, offering more targeted tools for studying MRGPRX2 function.[3][9][12]
Experimental Protocols for Reproducible Results
To facilitate the replication of studies on this compound and related compounds, detailed methodologies for key experiments are provided below.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Tyrode's buffer or HEPES buffer with 0.04% BSA
-
Stimulating agent (e.g., Substance P, compound 48/80)
-
This compound or other antagonists
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer
-
Stop solution: 0.4 M Glycine solution or carbonate buffer
-
0.1% Triton X-100 for cell lysis (total release control)
-
96-well plates
Procedure:
-
Seed mast cells in a 96-well plate at a density of 5-10x10³ cells/well and incubate overnight.[13]
-
Wash the cells with pre-warmed buffer.
-
Pre-incubate the cells with various concentrations of this compound or other antagonists for a specified time (e.g., 10-30 minutes).
-
Add the stimulating agent (e.g., Substance P) and incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
To measure total enzyme release, lyse a set of control cells with 0.1% Triton X-100.
-
Incubate the supernatant and lysate with the PNAG substrate solution for 30-90 minutes at 37°C.[2][13]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Intracellular Calcium Imaging for Receptor Activation
This method measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with MRGPRX2)
-
Calcium indicator dye (e.g., Fura-2, Fluo-8) or a genetically encoded calcium indicator.[14]
-
Agonist (e.g., Substance P)
-
Antagonist (e.g., this compound)
-
Fluorescence microscope or a plate reader with fluorescence capabilities (e.g., FlexStation).[15]
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the antagonist at the desired concentration and incubate.
-
Add the agonist and record the change in fluorescence over time. The fluorescence intensity will increase as intracellular calcium levels rise.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound antagonism.
Caption: Workflow for the β-hexosaminidase release assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detecting degranulation via hexosaminidase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmgood.com [abmgood.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of QWF Peptide Studies: A Comparative Guide
This guide provides an objective comparison of the QWF peptide's performance with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on antagonists for Substance P and Mas-related G protein-coupled receptor X2 (MRGPRX2).
Introduction to this compound
This compound is a tripeptide antagonist of the Substance P (SP) receptor, Neurokinin-1 receptor (NK-1R), and has been identified as a dual antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2]. This dual activity makes it a significant tool for studying IgE-independent mast cell degranulation and neurogenic inflammation. It has been shown to inhibit SP-induced mast cell degranulation and scratching behavior in mice[2][3].
Comparative Analysis: this compound vs. Alternatives
Alternatives for NK-1R Antagonism:
-
Aprepitant: An approved NK-1R antagonist used for chemotherapy-induced nausea and vomiting. It has been shown to attenuate cutaneous mast cell migration in mice[4].
-
Casopitant: Another NK-1R antagonist that has undergone clinical trials.
Alternatives for MRGPRX2 Antagonism:
-
EVO756: An oral small-molecule antagonist of MRGPRX2 currently in Phase 2 clinical trials for chronic inducible urticaria. Preclinical data shows it prevents mast cell degranulation by blocking MRGPRX2 activation.
-
EP262: A potent and highly selective oral small molecule antagonist of MRGPRX2. Preclinical data demonstrates its ability to inhibit agonist-induced mast cell degranulation and vascular permeability in vivo[5]. It is being investigated for chronic urticaria and atopic dermatitis[6].
-
Natural Compounds: Quercetin and luteolin are flavonoids that have been shown to act as mast cell stabilizers.
Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparison should be made with caution as the experimental conditions may vary between studies.
Table 1: Comparison of NK-1R Antagonists
| Compound | Target(s) | Reported IC50/Activity | Key Findings |
| This compound | NK-1R, MRGPRX2 | IC50 = 90 μM for SP antagonism[3] | Dual antagonist, inhibits SP-induced mast cell degranulation[2] |
| Aprepitant | NK-1R | - | Attenuates mast cell migration in vivo[4] |
| Casopitant | NK-1R | - | Clinically tested for chemotherapy-induced nausea and vomiting |
Table 2: Comparison of MRGPRX2 Antagonists
| Compound | Target(s) | Reported IC50/Activity | Key Findings |
| This compound | MRGPRX2, NK-1R | Inhibits SP binding to MRGPRX2[2] | Dual antagonist, inhibits degranulation by various secretagogues[2] |
| EVO756 | MRGPRX2 | - | Phase 2 clinical trials; prevents mast cell degranulation |
| EP262 | MRGPRX2 | Potent and highly selective | Inhibits mast cell degranulation and vascular permeability in vivo[5] |
| Quercetin | Mast Cell Stabilizer | - | Inhibits histamine release and pro-inflammatory cytokine production |
| Luteolin | Mast Cell Stabilizer | - | Inhibits histamine release from mast cells |
Experimental Protocols
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Principle: β-hexosaminidase released from degranulated mast cells into the supernatant catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) to produce a colored or fluorescent product, which is then quantified.
General Protocol:
-
Cell Culture: Human mast cell lines (e.g., LAD2) or primary mast cells are cultured under appropriate conditions.
-
Sensitization (for IgE-mediated activation): Cells can be sensitized overnight with IgE.
-
Cell Stimulation:
-
Wash cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer).
-
Pre-incubate cells with the test compound (e.g., this compound or alternatives) for a specified time (e.g., 30 minutes).
-
Stimulate degranulation with an agonist (e.g., Substance P, compound 48/80, or antigen for IgE-sensitized cells) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant containing the released β-hexosaminidase.
-
Enzyme Assay:
-
Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
In a 96-well plate, add the supernatant and cell lysate samples to a substrate solution (e.g., PNAG in citrate buffer).
-
Incubate at 37°C for a set time (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percentage of β-hexosaminidase release: (% Release) = (Supernatant Reading / (Supernatant Reading + Lysate Reading)) * 100.
-
Compare the percentage of release in the presence and absence of the test compound to determine its inhibitory effect[7][8].
-
Calcium Imaging for Mast Cell Activation
This method measures changes in intracellular calcium concentration ([Ca2+]i), a key early event in mast cell activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM). Upon binding to calcium, the dye's fluorescence properties change, which can be detected and quantified using fluorescence microscopy.
General Protocol:
-
Cell Preparation: Plate mast cells on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 6 μM Fluo-8 AM) for 1.5 hours at 37°C[9].
-
Washing: Wash the cells with a calcium-free buffer to remove excess dye.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Establish a baseline fluorescence reading.
-
Add the agonist (e.g., Substance P) to the cells.
-
Record the changes in fluorescence intensity over time. For rapid events, measurements are typically taken every few seconds for several minutes[9].
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data is often presented as the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence relative to the baseline (ΔF/F0).
-
The inhibitory effect of a compound like this compound can be assessed by pre-incubating the cells with the compound before adding the agonist and comparing the calcium response.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of the Neurokinin-1 Receptor (NK-1R) and MRGPRX2.
Caption: Neurokinin-1 Receptor (NK-1R) Signaling Pathway.
Caption: MRGPRX2 Signaling Pathway in Mast Cells.
Experimental Workflow
Caption: In Vitro Workflow for this compound Validation.
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 2. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Aprepitant attenuates cutaneous mast cell migration in oxaliplatin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
- 6. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP262, a First-in-Class Oral MRGPRX2 Antagonist for Mast Cell Mediated Disorders - BioSpace [biospace.com]
- 7. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 101bio.com [101bio.com]
- 9. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
A Researcher's Guide to Negative Controls in Peptide Assays: The Role of Scrambled Peptides
In the landscape of peptide-based research and drug development, establishing the specificity of an observed biological effect is paramount. A well-designed experiment hinges on the use of appropriate controls to eliminate alternative explanations for the results. While the initial query focused on the QWF peptide, it is critical to note that the QWF tripeptide (Gln-D-Trp-Phe with modifications) is not a negative control; rather, it is an active antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Using an active antagonist as a negative control is inappropriate as it is expected to produce a biological effect—namely, inhibition.
The gold standard for a negative control in peptide experiments is a scrambled peptide . This guide provides a comprehensive comparison of scrambled peptides with other control alternatives, supported by experimental protocols and data, to ensure researchers can confidently validate the sequence-specific activity of their peptide of interest.
The Principle of the Scrambled Peptide Control
A scrambled peptide is an essential tool designed to demonstrate that the biological activity of a peptide is dependent on its specific amino acid sequence and not merely its composition or general physicochemical properties (like charge or hydrophobicity).[2][3] It is synthesized with the exact same amino acids as the active peptide, but the sequence is randomized.[2] This makes it the ideal control to differentiate sequence-specific interactions from non-specific ones.[2]
Comparison of Negative Control Strategies
Choosing the correct negative control is crucial for the validity of experimental findings. While scrambled peptides are often the best choice, other options exist, each with its own limitations.
| Control Type | Description | Advantages | Disadvantages |
| Scrambled Peptide | Same amino acid composition and length as the active peptide, but in a randomized sequence.[2][4] | Isolates the effect of the specific sequence. Controls for charge, molecular weight, and general chemical properties. | Can be challenging to design a truly "inactive" sequence; some random sequences may coincidentally have off-target effects. |
| Unrelated Peptide | A peptide of similar length and charge but with a completely different amino acid sequence and from a different biological context. | Easy to source. Useful for ruling out very general peptide-related artifacts. | Does not control for the specific amino acid composition of the active peptide. Differences in activity could be due to composition, not sequence. |
| Boiled/Denatured Peptide | The active peptide is subjected to heat to disrupt its secondary and tertiary structure. | Simple to prepare. Can demonstrate that a specific conformation is required for activity. | May not be a suitable control for assays where primary sequence is the key determinant (e.g., receptor binding).[4] Not all peptides lose activity upon boiling. |
| Vehicle Control | The buffer or solvent used to dissolve the peptide (e.g., PBS, DMSO). | Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself. | Does not control for any effects of adding a peptide molecule to the system. |
Experimental Example: Substance P-Induced Mast Cell Degranulation
To illustrate the use of a scrambled peptide control, we will use the example of Substance P (SP), an 11-amino acid neuropeptide that potently activates mast cells through the MRGPRX2 receptor, triggering the release of inflammatory mediators (degranulation).[1][5]
Objective: To demonstrate that the degranulation of human mast cells (LAD2 cell line) is specifically induced by the amino acid sequence of Substance P.
-
Active Peptide: Substance P (SP)
-
Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2
-
-
Negative Control: Scrambled SP Peptide
-
Sequence: Phe-Gln-Leu-Pro-Arg-Gly-Lys-Met-Phe-Pro-Gln-NH2 (Example of a randomized sequence with the same composition)
-
-
Assay: β-Hexosaminidase Release Assay. β-hexosaminidase is an enzyme stored in mast cell granules; its release into the supernatant is a quantitative measure of degranulation.[1][5]
Quantitative Data Summary
The following table summarizes the expected results from this experiment. The data clearly show that only the specific sequence of Substance P induces a significant response compared to the vehicle and the scrambled peptide control.
| Treatment Group | Concentration (µM) | % β-Hexosaminidase Release (Mean ± SEM) |
| Vehicle Control (Buffer) | N/A | 5.2 ± 0.8 |
| Scrambled SP Peptide | 5 | 6.1 ± 1.1 |
| Substance P (Active) | 5 | 45.8 ± 3.5 |
Note: Data are representative and synthesized for illustrative purposes based on published studies.[1][6]
Visualizing the Experimental Principle and Workflow
Diagrams created using Graphviz clarify the underlying concepts and procedures.
Signaling Pathway: Specific vs. Non-Specific Interaction
Caption: Specific binding of an active peptide versus a scrambled control.
Experimental Workflow: Mast Cell Degranulation Assay
Caption: Workflow for the β-hexosaminidase release assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring mast cell degranulation.[1][5][6]
1. Cell Culture and Preparation:
-
Culture human LAD2 mast cells in StemPro-34 SFM medium supplemented with the required growth factors.
-
Prior to the assay, harvest cells and wash them with HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, pH 7.4) containing 0.4% BSA.
-
Resuspend cells in the same buffer to a final concentration of 1x10⁶ cells/mL.
2. Treatment Application:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well plate.
-
Prepare stock solutions of Substance P and the Scrambled SP peptide in the HEPES buffer.
-
Add 50 µL of the peptide solutions (to achieve a final concentration of 5 µM) or vehicle buffer to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
3. β-Hexosaminidase Measurement:
-
Centrifuge the plate at 200 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 50 µL of the cell-free supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
To measure the total enzyme content, lyse the remaining cell pellets in the original plate by adding 50 µL of 0.1% Triton X-100.
-
Add 50 µL of the substrate solution (1 mM p-Nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to both the supernatant plate and the cell lysate plate.
-
Incubate both plates for 60-90 minutes at 37°C.
-
Stop the reaction by adding 200 µL of stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0) to each well.
-
Read the absorbance of both plates at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) * 100
-
Compare the mean percentage release between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
By adhering to this experimental design, researchers can robustly conclude that the observed mast cell degranulation is a direct result of the specific amino acid sequence of Substance P, thereby validating the specificity of their findings.
References
- 1. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 2. all-chemistry.com [all-chemistry.com]
- 3. Scrambled — Advanced Peptides [advancedpeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of QWF Peptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of QWF Peptide, a potent dual antagonist of the Neurokinin-1 Receptor (NK-1R) and Mas-related G protein-coupled receptor X2 (MRGPRX2). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound is a tripeptide antagonist of Substance P (SP) that has demonstrated significant biological activity in both laboratory and living models.[1][2][3] Its dual antagonism of both NK-1R and MRGPRX2 positions it as a compelling candidate for further investigation in inflammatory and pseudo-allergic conditions.[4] This guide synthesizes the available data to offer a clear comparison of its effects inside and outside a living organism.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound's activity. A notable discrepancy exists in the reported IC50 value for Substance P antagonism, with different sources citing 90 μM and 0.09 μM.[1][5] This may be attributable to different experimental conditions, such as the specific assay or cell type used. Further investigation is warranted to clarify this difference.
Table 1: In Vitro Activity of this compound
| Target/Assay | Effect | Potency (IC50) | Reference |
| Substance P (SP) Antagonism | Inhibition of SP activity | 90 μM / 0.09 μM | [1][5] |
| SP-induced Mast Cell Degranulation | Inhibition | Not specified | [1][2] |
| SP-induced Contraction of Guinea Pig Trachea | Antagonism | 4.7 μM | [5] |
| Compound 48/80-induced MRGPRX2 Activation | Inhibition | Not specified | [1][2] |
Table 2: In Vivo Activity of this compound
| Model | Effect | Significance | Reference |
| Compound 48/80-induced Scratching in Mice | Inhibition of scratching behavior | P = 0.002 | [4] |
Signaling Pathways
This compound exerts its effects by blocking the signaling pathways initiated by the activation of NK-1R and MRGPRX2. The binding of Substance P to NK-1R typically leads to the activation of Gq and Gs proteins, resulting in downstream signaling cascades involving inositol phosphate (IP) and cAMP.[2] This can subsequently activate MAPKs and NF-kB, key regulators of inflammation.[1] Similarly, the activation of MRGPRX2 by various ligands, including Substance P and compound 48/80, triggers G protein coupling, leading to calcium mobilization and the release of inflammatory mediators from mast cells.[6]
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further study.
In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the inhibitory effect of this compound on mast cell degranulation induced by secretagogues like Substance P or compound 48/80.
-
Cell Culture: Human mast cell lines (e.g., LAD2 or HMC-1) are cultured under standard conditions.
-
Cell Stimulation: Cells are washed and resuspended in a suitable buffer. They are then pre-incubated with varying concentrations of this compound before being stimulated with an optimal concentration of Substance P or compound 48/80.
-
Degranulation Assessment: The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. This is typically done using a colorimetric assay where the enzyme cleaves a substrate to produce a colored product, which is then measured spectrophotometrically.[7]
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (achieved by lysing the cells). The inhibitory effect of this compound is determined by comparing the release in its presence to that of the secretagogue alone.
In Vivo Mouse Scratching Behavior Model
This model evaluates the ability of this compound to inhibit itch-like behavior in mice.
-
Animal Acclimatization: Mice are habituated to the experimental setup for several days prior to the experiment to minimize stress-induced behaviors.[4]
-
Drug Administration: this compound is co-injected intradermally with compound 48/80 into a specific site, such as the cheek or the nape of the neck.[4]
-
Behavioral Observation: Immediately following injection, the mice are placed in an observation chamber, and their scratching behavior is recorded for a defined period (e.g., 30 minutes). A scratch is typically defined as a bout of scratching movements with the hind paw directed at the injection site.
-
Data Analysis: The total number of scratches is counted for each mouse. The data is then statistically analyzed to compare the scratching behavior in mice that received this compound and compound 48/80 with those that received compound 48/80 alone. A significant reduction in scratching indicates an anti-pruritic effect of the peptide.[4]
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of QWF Peptide Bioactivity Against Alternative MRGPRX2 Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the QWF peptide with alternative modulators of the Mas-related G protein-coupled receptor X2 (MRGPRX2), supported by experimental data.
The this compound, a tripeptide antagonist of Substance P (SP), has garnered attention for its inhibitory effects on MRGPRX2, a key receptor implicated in non-IgE-mediated mast cell activation, neurogenic inflammation, and pruritus.[1][2] This guide delves into the comparative bioactivity of QWF against the endogenous ligand Substance P and other pharmacological tools, namely the neurokinin-1 receptor (NK-1R) antagonists L-733,060 and aprepitant, which have been investigated for their off-target effects on MRGPRX2.
Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data on the bioactivity of this compound and its comparators at the human MRGPRX2 and the related NK-1 receptor. This data highlights the distinct pharmacological profiles of these molecules.
| Compound | Target Receptor | Assay Type | Species | Cell Line | Bioactivity (IC50/EC50) | Reference |
| This compound | Substance P Receptor (NK-1R) | Antagonist Activity | Not Specified | Not Specified | IC50 = 90 µM | [1][2] |
| Human MRGPRX2 | Inhibition of SP-induced activation | Human | HEK293 | Inhibits activation | [3][4] | |
| Human MRGPRX2 | Inhibition of Compound 48/80-induced activation | Human | HeLa | Inhibits activation | [5] | |
| Human MRGPRX2 | Inhibition of SP-induced mast cell degranulation | Human | LAD2 | Significant inhibition | [2] | |
| Substance P | Human MRGPRX2 | Receptor Activation | Human | RBL-MRGPRX2 / LAD2 | EC50 = 152 nM - 5.44 µM | [5][6] |
| Mouse MrgprB2 | Receptor Activation | Mouse | Peritoneal Mast Cells | EC50 = 54 µM | [5] | |
| L-733,060 | Human MRGPRX2 | Inhibition of SP-induced activation | Human | HeLa | Does not inhibit | [3][4] |
| Mouse MrgprB2 | Inhibition of SP-induced activation | Mouse | Not Specified | Inhibits activation | [3][4] | |
| Aprepitant | Human NK-1R | Antagonist Activity | Human | Not Specified | IC50 = 0.1 nM | |
| Human MRGPRX2 | Inhibition of SP-induced activation | Human | HeLa | Does not inhibit | [3][4] | |
| Mouse MrgprB2 | Inhibition of SP-induced activation | Mouse | Not Specified | Inhibits activation | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2)
-
Tyrode's buffer (or similar physiological buffer)
-
Stimulating agent (e.g., Substance P, Compound 48/80)
-
Test compounds (e.g., this compound)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed mast cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and culture overnight.
-
Cell Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove serum.
-
Pre-incubation with Antagonist: Add the test compound (e.g., this compound) at various concentrations to the designated wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add the stimulating agent (e.g., Substance P) to the wells and incubate for the optimal degranulation time (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Enzymatic Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the PNAG substrate solution. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., total cell lysate) and a negative control (unstimulated cells).
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., MRGPRX2)
-
Radiolabeled ligand (e.g., [³H]-Substance P)
-
Test compounds (e.g., this compound)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). This value can be used to calculate the binding affinity (Ki) of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: MRGPRX2 Signaling Pathway.
Caption: Mast Cell Degranulation Assay Workflow.
References
- 1. US20180000886A1 - Prevention and treatment of itch with an mrgpr antagonist - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of QWF Peptide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of QWF Peptide, a substance P antagonist, drawing from its Safety Data Sheet (SDS) and general best practices for peptide-based compounds.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, standard laboratory safety precautions should always be observed. When handling this compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential[2][3]. In the event of a spill, the area should be contained promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the contaminated area should be decontaminated, and the site thoroughly washed[1][4].
Core Disposal Principles
The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations[1][5]. Most research peptides are typically disposed of as chemical waste[2]. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities[2][5].
| Waste Stream | Container Type | Labeling Requirements | Disposal Consideration |
| Unused/Expired this compound (Solid) | Designated Chemical Waste Container | "Chemical Waste", Contents ("this compound"), Hazard Class (if applicable), Accumulation Start Date | Do not mix with incompatible chemicals. Arrange for pickup by EHS or a licensed waste disposal contractor. |
| This compound Solutions | Designated Chemical Waste Container (leak-proof) | "Chemical Waste", Contents ("this compound" and solvent), Concentration, Hazard Class (if applicable), Accumulation Start Date | Do not dispose of down the drain unless explicitly permitted by your institution's EHS office. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated Chemical or Biohazardous Waste Container (as per institutional guidelines) | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start Date | May require decontamination prior to final disposal. |
| Empty this compound Containers | Rinse thoroughly with an appropriate solvent. | Deface original label. | The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy. The rinsate should be collected as chemical waste. |
Experimental Protocols for Decontamination and Disposal
While specific deactivation protocols for this compound are not publicly available, general methods for peptide inactivation can be applied. The choice of method may depend on the form of the waste (liquid or solid) and available laboratory resources.
Method 1: Chemical Inactivation
This method is suitable for both liquid and solid waste contaminated with this compound. Sodium hypochlorite (bleach) is a strong oxidizing agent that can effectively degrade peptides[4].
-
For Liquid Waste:
-
In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized[4].
-
-
For Solid Waste (e.g., contaminated labware):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled container.
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes[4].
-
After decontamination, decant the bleach solution and manage it as described for liquid waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines[4].
-
Method 2: Autoclaving
Autoclaving utilizes high-pressure steam for decontamination. While heat can degrade peptides, its effectiveness can vary. Therefore, this method is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated[4].
-
Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration[4].
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads[4].
-
Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department[4].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.
In the absence of specific disposal directives for this compound, a conservative approach based on established practices for similar research compounds is recommended. Always prioritize safety and regulatory compliance by consulting with your institution's EHS office to ensure the proper and safe disposal of all laboratory waste.
References
Comprehensive Safety Protocol for Handling QWF Peptide
Disclaimer: The following guidelines are based on established safety protocols for handling research-grade peptides of unknown toxicity. Since "QWF Peptide" is not a publicly documented compound, it must be treated as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety, preventing contamination, and maintaining experimental integrity.
Hazard Assessment and Control
Given the unknown biological activity and toxicological profile of this compound, a comprehensive risk assessment is the first critical step.[1] All handling procedures should be based on the principle of minimizing exposure through inhalation, skin contact, and ingestion. The primary methods of control involve a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls:
-
Fume Hood/Ventilation: All work with powdered (lyophilized) this compound, including weighing and initial reconstitution, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]
-
Containment: For procedures involving highly potent compounds, consider using containment systems like glove boxes or isolators to provide a physical barrier between the operator and the material.[3][4]
-
Safety Equipment: Ensure eyewash stations and safety showers are readily accessible and unobstructed.[5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with this compound.[7] Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.[1]
| Activity | Required PPE | Rationale |
| All Handling | Safety Goggles: Chemical-resistant, providing full coverage.[1] Nitrile Gloves: Chemical-resistant; double-gloving may be required for potent compounds.[1][3] Lab Coat: Full-coverage to protect skin and clothing.[1] | Provides a primary barrier against splashes, aerosols, and incidental contact. |
| Handling Powder | Standard PPE plus: Respiratory Protection: A properly fitted N95 mask or respirator.[8] | Prevents inhalation of fine peptide particles, a primary route of exposure. |
| Large Volume/Splash Risk | Standard PPE plus: Face Shield: Worn over safety goggles. Chemical Apron: For added body protection.[9] | Offers an additional layer of protection against significant splashes during reconstitution or transfer. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential from receipt of the peptide to its final use in experiments.[7]
Step 1: Preparation and Weighing
-
Designate Area: Prepare a clean, uncluttered workspace within a chemical fume hood.[7]
-
Don PPE: Wear all required PPE as specified in the table above, including respiratory protection for handling powders.[10]
-
Weighing: To minimize dust, carefully weigh the lyophilized peptide. Use anti-static weigh boats or weighing paper.
Step 2: Reconstitution (Dissolution)
-
Select Solvent: Use a sterile, high-purity solvent (e.g., sterile water, buffer) as recommended for the specific research application.[7][9]
-
Dissolve: Add the solvent to the sealed vial containing the peptide powder.
-
Mix Gently: Dissolve the peptide by gently swirling or vortexing. Avoid vigorous shaking, which can cause denaturation.[2][9]
Step 3: Aliquoting and Storage
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted solution into single-use aliquots.[9]
-
Label Clearly: Label each aliquot with the peptide name (this compound), concentration, and date of preparation.[7][9]
-
Store Properly: Store lyophilized peptide at –20°C. Store reconstituted aliquots according to stability data, typically at –20°C or –80°C for long-term storage.[7][9]
Spill and Emergency Procedures
Immediate and correct response to spills or exposures is critical to minimize harm.[1]
Spill Response:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill site.[1]
-
Don PPE: Before cleanup, don appropriate PPE, including respiratory protection, gloves, and a lab coat.[9]
-
Contain & Clean: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.[10][11] Place all contaminated materials into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate disinfectant or cleaning agent.[1]
| Exposure Type | Immediate First Aid Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][5] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][6] |
| Inhalation | Move to fresh air immediately.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[12] |
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. [1][6]
Disposal Plan
All materials contaminated with this compound must be treated as chemical waste. Never dispose of peptides down the drain or in regular trash.[1][10]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all waste materials contaminated with this compound in designated, clearly labeled, and sealed containers.[1][10]
-
Solid Waste: Unused powder, contaminated gloves, weigh boats, pads, and other disposables.
-
Liquid Waste: Unused peptide solutions and solvent rinses.
-
Sharps Waste: Contaminated needles and syringes must be placed in a designated puncture-resistant sharps container.[9]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[9][13]
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste.[10]
References
- 1. biovera.com.au [biovera.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. escopharma.com [escopharma.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. realpeptides.co [realpeptides.co]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
